molecular formula C9H7N3 B009163 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 19768-70-8

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B009163
CAS No.: 19768-70-8
M. Wt: 157.17 g/mol
InChI Key: AHDVCYJDLHGGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile (CAS 6200-59-5) is a versatile nitrogen-containing fused bicyclic heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery. This high-purity building block is instrumental for the synthesis of novel bioactive molecules, particularly in developing therapeutics for central nervous system (CNS) disorders, infections, and inflammatory diseases. Its imidazopyridine core is a key structural motif found in several marketed pharmaceuticals, underscoring its established research value. The compound's significant research utility stems from its carbonitrile functional group at the C-3 position, which provides a versatile synthetic handle for further chemical elaboration into diverse derivatives such as carboxamides, carboxylic acids, and tethered heterocyclic systems. Researchers extensively utilize this scaffold to generate compound libraries for high-throughput screening against various biological targets. Its robust heteroaromatic framework enables key interactions with enzymes and receptors, facilitating the development of potent inhibitors and probes. In pharmaceutical research, this intermediate has demonstrated particular promise in the development of antitubercular agents targeting multidrug-resistant strains, with some analogs exhibiting potent activity against both replicating and non-replicating Mycobacterium tuberculosis . Beyond therapeutic development, the imidazopyridine core possesses inherent photophysical properties, making derivatives of this compound potential candidates for developing fluorescent probes and organic materials with applications in bioimaging and diagnostics. Please note: This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDVCYJDLHGGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941534
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19768-70-8
Record name Imidazo(1,2-a)pyridine-3-carbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed technical examination of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile, a key derivative. We will delve into its molecular architecture, elucidated through crystallographic principles, and explore the synthetic routes and characterization techniques that are fundamental to its study. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antiviral, antiulcer, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on this heterocyclic framework allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile platform for drug discovery.

The introduction of a methyl group at the 2-position and a carbonitrile group at the 3-position of the imidazo[1,2-a]pyridine core, as in 2-methylimidazo[1,2-a]pyridine-3-carbonitrile, significantly influences its electronic and steric profile. The methyl group can enhance binding through hydrophobic interactions, while the electron-withdrawing carbonitrile group can modulate the molecule's polarity and hydrogen bonding capabilities. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Crystallization: A Methodical Approach

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile can be achieved through a variety of established synthetic methodologies for the imidazo[1,2-a]pyridine core.[2][3] A common and effective approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone, followed by cyclization.

Experimental Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

A plausible synthetic route is a modification of the classic Tschitschibabin reaction, followed by cyanation.

Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetone (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylimidazo[1,2-a]pyridine.

Step 2: Cyanation at the 3-position

  • Dissolve the crude 2-methylimidazo[1,2-a]pyridine in a suitable solvent like dichloromethane or acetonitrile.

  • Cool the solution in an ice bath and add a cyanating agent, such as cyanogen bromide or trimethylsilyl cyanide, along with a Lewis acid catalyst if necessary.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methylimidazo[1,2-a]pyridine-3-carbonitrile.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is a critical step in determining the precise molecular structure.

  • Dissolve the purified 2-methylimidazo[1,2-a]pyridine-3-carbonitrile in a minimal amount of a suitable solvent system, such as an ethanol/water or dichloromethane/hexane mixture.

  • Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

  • Alternatively, employ vapor diffusion by placing the vial containing the compound solution in a sealed chamber with a less polar anti-solvent.

  • Monitor for the formation of well-defined single crystals over several days.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine cluster_step2 Step 2: Cyanation cluster_crystallization Crystallization 2-aminopyridine 2-aminopyridine Reaction1 Condensation & Cyclization 2-aminopyridine->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Crude_Product1 Crude 2-methylimidazo [1,2-a]pyridine Reaction1->Crude_Product1 Reaction2 Electrophilic Cyanation Crude_Product1->Reaction2 Cyanating_Agent Cyanating Agent Cyanating_Agent->Reaction2 Purification Column Chromatography Reaction2->Purification Final_Product 2-Methylimidazo[1,2-a] pyridine-3-carbonitrile Purification->Final_Product Crystallization Slow Evaporation or Vapor Diffusion Final_Product->Crystallization Single_Crystals Single Crystals for X-ray Diffraction Crystallization->Single_Crystals

Caption: Synthetic and crystallization workflow for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Crystal Structure Analysis

Anticipated Crystallographic Data

Based on the analysis of analogous structures, the following crystallographic parameters can be anticipated for 2-methylimidazo[1,2-a]pyridine-3-carbonitrile.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
a (Å)5 - 10
b (Å)8 - 15
c (Å)15 - 25
β (°)90 - 100 (for monoclinic)
V (ų)~1000
Z4
Density (calculated) (g/cm³)~1.3 - 1.4
Molecular Geometry

The imidazo[1,2-a]pyridine ring system is expected to be essentially planar.[1] The bond lengths and angles within the fused heterocyclic core should fall within the normal ranges for similar aromatic systems. The methyl group at the 2-position will likely exhibit free rotation, while the carbonitrile group at the 3-position will be coplanar with the imidazole ring to maximize conjugation.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are likely to be linked by intermolecular interactions. The nitrogen atom of the carbonitrile group is a potential hydrogen bond acceptor, which could lead to the formation of C-H···N interactions with neighboring molecules. Furthermore, π-π stacking interactions between the planar imidazo[1,2-a]pyridine rings are expected to play a significant role in the crystal packing, leading to the formation of one-dimensional chains or two-dimensional sheets.

Intermolecular_Interactions cluster_interactions Key Intermolecular Forces Molecule1 Molecule A (Imidazo[1,2-a]pyridine Core) Molecule2 Molecule B (Imidazo[1,2-a]pyridine Core) Molecule1->Molecule2 Molecule3 Molecule C (Imidazo[1,2-a]pyridine Core) Molecule2->Molecule3 H_Bond C-H···N Hydrogen Bonds (Carbonitrile Nitrogen) Pi_Stacking π-π Stacking Interactions (Aromatic Rings)

Caption: Dominant intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-8.5 ppm. A singlet for the methyl group at the 2-position would likely appear around δ 2.5 ppm. The proton at the 5-position is generally the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon of the nitrile group is expected to resonate at approximately δ 115-120 ppm. The carbons of the imidazo[1,2-a]pyridine core will appear in the aromatic region (δ 110-150 ppm).[4][5][6]

Mass Spectrometry (MS)

The mass spectrum should exhibit a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (C₉H₇N₃, MW = 157.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl and cyano groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A sharp, intense absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[7][8] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.

Spectroscopic DataExpected Chemical Shifts/Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2 (d, 1H, H-5), ~7.6 (d, 1H, H-8), ~7.2 (t, 1H, H-7), ~6.8 (t, 1H, H-6), ~2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145 (C-8a), ~142 (C-2), ~128 (C-5), ~125 (C-7), ~118 (C-8), ~115 (CN), ~113 (C-6), ~100 (C-3), ~15 (CH₃)
MS (EI) m/z (%): 157 (M+, 100), 156 (M+-H), 130 (M+-HCN)
IR (KBr) ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2230 (C≡N), ~1640 (C=N), ~1500-1400 (C=C)

Applications in Drug Discovery and Development

The structural and electronic features of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile make it an attractive starting point for the development of new therapeutic agents. The imidazo[1,2-a]pyridine core is a known "privileged structure," meaning it can serve as a versatile template for the discovery of ligands for a variety of biological targets.

The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing further opportunities for derivatization and interaction with biological macromolecules. The methyl group can be modified to explore steric and hydrophobic interactions within a binding pocket.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of various enzymes and receptors, including kinases, phosphodiesterases, and G-protein coupled receptors.[9] A thorough understanding of the crystal structure of key intermediates like 2-methylimidazo[1,2-a]pyridine-3-carbonitrile is crucial for computational modeling, virtual screening, and the rational design of more potent and selective drug candidates.

Conclusion

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a valuable building block in medicinal chemistry, possessing a privileged heterocyclic core with versatile functional groups. While a dedicated crystallographic publication is not yet available, analysis of closely related structures provides a robust model for its molecular geometry and solid-state packing. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers working with this compound. A comprehensive understanding of its three-dimensional structure is a critical enabler for the continued development of novel imidazo[1,2-a]pyridine-based therapeutics.

References

  • Fun, H.-K., Rosli, M. M., Kumar, D. J. M., Prasad, D. J., & Nagaraja, G. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(3), o573. [Link]

  • Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(9), 894–901. [Link]

  • Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules 2004, 9, 894-901. [Link]

  • Pugmire, R. J., Smith, J. C., Grant, D. M., & Stanovnik, B. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Lan, H., Sun, Y., Sun, S., Wang, W., Miao, S., & Zhou, Y. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 9), 519–522. [Link]

  • Ghosh, C., Mukherjee, S., & Ghosh, S. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5763–5773. [Link]

  • El-Malah, A. A., Al-mahdi, G. A., & Al-Harbi, S. A. (2022). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1013–1017. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • ¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. [Link]

  • Hachuła, B., Nowak, M., & Kusz, J. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2347–2368. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Gemo, N., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34269–34285. [Link]

  • Al-Omary, F. A. M., et al. (2012). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Tomi, I. H. R., et al. (2015). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. [Link]

Sources

Spectroscopic analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Derivatives

Foreword: Beyond the Spectrum—A Framework for Structural Elucidation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The specific functionalization of this privileged structure is critical to its pharmacological profile. Among its many variations, the 2-methylimidazo[1,2-a]pyridine-3-carbonitrile core represents a particularly valuable synthon, offering multiple points for diversification.

Accurate and unambiguous structural characterization is the bedrock of drug discovery and development. This guide moves beyond a simple recitation of spectral data. It is designed for researchers, scientists, and drug development professionals, providing a cohesive analytical framework from the perspective of a seasoned application scientist. We will explore the "why" behind experimental choices, detailing how a multi-technique spectroscopic approach—leveraging NMR, FT-IR, Mass Spectrometry, and UV-Vis—forms a self-validating system for the comprehensive analysis of these vital compounds.

The Molecular Blueprint: Structure and Synthesis

Understanding the fundamental structure and its common synthetic origins is paramount to interpreting its spectroscopic signatures. Any unreacted starting materials or reaction byproducts can manifest in the analytical data, making a contextual understanding of the chemistry indispensable.

Core Structure and Numbering

The 2-methylimidazo[1,2-a]pyridine-3-carbonitrile molecule is a fused bicyclic system. The conventional numbering, which will be used throughout this guide, is illustrated below. This numbering is critical for the correct assignment of signals in NMR spectroscopy.

Caption: Core structure of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

A Representative Synthetic Pathway

These derivatives are commonly synthesized via a multicomponent reaction, often a variation of the Groebke–Blackburn–Bienaymé (GBB) reaction.[3][4] A typical approach involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide. For the title compound class, this is often adapted, for instance, by reacting a 2-aminopyridine with bromoacetonitrile.[1]

SynthesisWorkflow sub_2_aminopyridine Substituted 2-Aminopyridine intermediate Cyclization Intermediate sub_2_aminopyridine->intermediate Condensation reagent α-Halo Carbonyl (e.g., Bromoacetonitrile) reagent->intermediate workup Reaction Workup & Purification intermediate->workup Intramolecular Cyclization product 2-Methylimidazo[1,2-a]pyridine -3-carbonitrile Derivative workup->product

Caption: A generalized synthetic workflow for imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For the 2-methylimidazo[1,2-a]pyridine-3-carbonitrile core, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Aromatic Region (δ 7.0–9.0 ppm): The four protons on the pyridine ring (H-5, H-6, H-7, H-8) typically appear in this region. Their exact chemical shifts and coupling patterns are highly dependent on the substitution pattern of the pyridine ring. For an unsubstituted pyridine ring, one can expect a pattern of doublets and triplets.[5][6][7] For example, H-5 is often the most downfield-shifted proton due to the anisotropic effect of the adjacent nitrogen atom (N-4).

  • Methyl Protons (δ ~2.5 ppm): The methyl group at the C-2 position gives a characteristic singlet in the upfield region of the spectrum.[5] Its integration value of 3H is a key identifier.

Causality Insight: The electron-withdrawing nature of the nitrile group at C-3 and the overall aromatic system deshield the protons on the pyridine ring, pushing them downfield. Any electron-donating or -withdrawing substituents on the pyridine ring will further perturb these chemical shifts, providing crucial information about their location.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Key Influences
H-58.5 - 9.0d or ddDeshielded by adjacent N-4
H-87.5 - 8.0d or ddStandard aromatic proton
H-77.2 - 7.6t or dddCoupled to H-6 and H-8
H-66.8 - 7.2t or dddCoupled to H-5 and H-7
2-CH₃2.4 - 2.6sShielded aliphatic group on aromatic ring

Table 1: Typical ¹H NMR data for the 2-methylimidazo[1,2-a]pyridine-3-carbonitrile core (unsubstituted pyridine ring).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Aromatic Carbons (δ 110–150 ppm): The carbons of the fused bicyclic system resonate in this range. The bridgehead carbons (C-9) and the carbon attached to nitrogen (C-2, C-5, C-8a) have distinct chemical shifts.[8][9][10]

  • Nitrile Carbon (δ ~115 ppm): The carbon of the C≡N group typically appears in the aromatic region but can be distinguished by its characteristic sharp signal and chemical shift.

  • Methyl Carbon (δ ~15–20 ppm): The C-2 methyl carbon gives a signal in the far upfield aliphatic region.

Carbon Assignment Typical Chemical Shift (δ, ppm) Key Features
C-2145 - 150Quaternary, attached to N and CH₃
C-395 - 105Quaternary, attached to CN
C-5120 - 125CH, deshielded by N-4
C-6112 - 118CH
C-7125 - 130CH
C-8115 - 120CH
C-9 (Bridgehead)140 - 145Quaternary, part of both rings
C≡N114 - 118Quaternary, nitrile group
2-CH₃15 - 20Aliphatic carbon

Table 2: Typical ¹³C NMR data for the 2-methylimidazo[1,2-a]pyridine-3-carbonitrile core.[8][11]

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data quality.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that the solvent residual peak does not obscure key signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. A good shim is essential for resolving complex coupling patterns.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard proton spectrum using a 90° pulse. Ensure the spectral width covers the expected range (~0-12 ppm). Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

    • 2D Spectra (Optional but Recommended): If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this class of compounds, it serves as an excellent confirmation of the key structural motifs.

The most diagnostic absorption band is the nitrile (C≡N) stretch.[12] This appears as a sharp, intense peak in a relatively clean region of the spectrum, making it an unmistakable marker for the success of the synthesis.

Functional Group Characteristic Frequency (cm⁻¹) Intensity Significance
C≡N Stretch2220 - 2240Strong, SharpConfirms presence of the nitrile group
C-H Aromatic Stretch3000 - 3100MediumAromatic C-H bonds
C-H Aliphatic Stretch2850 - 2960MediumMethyl group C-H bonds
C=C / C=N Stretch1450 - 1650Medium-StrongAromatic ring backbone vibrations[13][14]

Table 3: Key FT-IR absorption bands for 2-methylimidazo[1,2-a]pyridine-3-carbonitrile derivatives.

Experimental Protocol: ATR FT-IR Analysis
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the key absorption bands listed in Table 3.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation analysis.

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺.

  • High-Resolution MS (HRMS): This is the gold standard for confirming elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the exact molecular formula can be determined, unequivocally distinguishing it from other compounds with the same nominal mass.[8]

  • Fragmentation Pattern: While ESI is soft, fragmentation can be induced (tandem MS or MS/MS). For imidazo[1,2-a]pyridines, a characteristic fragmentation involves the homolytic cleavage of bonds, such as the loss of substituents from the ring.[15] The fused bicyclic core itself is quite stable.[16]

FragmentationPathway parent [M+H]⁺ Protonated Molecule frag1 Loss of CH₃ radical [M+H - 15]⁺ parent->frag1 C-CH₃ Cleavage frag2 Loss of HCN [M+H - 27]⁺ parent->frag2 From Nitrile core_ion Stable Imidazo[1,2-a]pyridine Core Fragment parent->core_ion Multiple steps

Caption: Plausible fragmentation pathways for the title compound in MS/MS.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Mass Analysis:

    • Full Scan: Acquire a full scan spectrum to identify the m/z of the protonated molecular ion.

    • HRMS: If available, perform a high-resolution scan to determine the accurate mass and confirm the elemental formula.

    • MS/MS (Optional): Select the [M+H]⁺ ion as the precursor and apply collision energy (CID) to induce fragmentation. Record the resulting product ion spectrum to aid in structural confirmation.

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The imidazo[1,2-a]pyridine core is an aromatic chromophore that exhibits characteristic π-π* transitions.[17]

  • Absorption Bands: These compounds typically show two or more strong absorption bands in the UV region (250-350 nm).[18]

  • Solvent and Substituent Effects: The position of the absorption maximum (λ_max) is sensitive to the solvent polarity and the electronic nature of any substituents on the pyridine ring. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. This sensitivity can be used to probe the electronic environment of the chromophore.

Transition Type Typical λ_max (nm) Molar Absorptivity (ε)
π → π250 - 270High (> 10,000 M⁻¹cm⁻¹)
π → π300 - 340High (> 10,000 M⁻¹cm⁻¹)

Table 4: Typical UV-Vis absorption data for imidazo[1,2-a]pyridine derivatives in a non-polar solvent.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Blank: Fill a quartz cuvette with the chosen spectroscopic grade solvent (e.g., ethanol, cyclohexane) and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of the compound in the same solvent. The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity (Beer-Lambert Law). This often requires preparing a stock solution and performing a serial dilution.

  • Data Acquisition: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200 to 600 nm.

  • Analysis: The instrument software will automatically subtract the solvent baseline. Identify the λ_max values and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Integrated Analysis: A Cohesive Approach

No single technique provides the complete picture. The power of this analytical framework lies in the integration of all data points to build an unassailable structural proof.

IntegratedAnalysis Sample Purified Compound MS Mass Spec (ESI-HRMS) Sample->MS FTIR FT-IR (ATR) Sample->FTIR NMR NMR (¹H, ¹³C) Sample->NMR UV UV-Vis Sample->UV Structure Final Structure Confirmed MS->Structure Molecular Formula [M+H]⁺ FTIR->Structure Functional Groups (esp. C≡N) NMR->Structure Connectivity C/H Framework UV->Structure Conjugated System

Caption: Workflow for integrated spectroscopic analysis.

A successful characterization will show:

  • HRMS: An accurate mass that matches the calculated elemental formula to within 5 ppm.

  • FT-IR: A strong, sharp peak around 2230 cm⁻¹ confirming the nitrile group.

  • ¹H NMR: The correct number of protons with appropriate chemical shifts, multiplicities, and integration values, including the methyl singlet.

  • ¹³C NMR: The correct number of carbon signals, confirming the presence of the nitrile, methyl, and all aromatic carbons.

  • UV-Vis: Absorption maxima consistent with the expected conjugated system.

When all these pieces of data are self-consistent, the structure of the 2-methylimidazo[1,2-a]pyridine-3-carbonitrile derivative can be assigned with the highest degree of confidence.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Available at: [Link]

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. National Institutes of Health. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. National Institutes of Health. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0285137). NP-MRD. Available at: [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link]

  • Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • 2-Methyl-6-(trifluoro-meth-yl)imidazo[1,2-a]pyridine-3-carbonitrile. PubMed. Available at: [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • 3H-imidazo[4,5-b]pyridine, 2-methyl-. SpectraBase. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Available at: [Link]

Sources

Physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Authored by a Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Modern Drug Discovery

The imidazo[1,2-a]pyridine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, an isostere of purine, readily interacts with various biopolymers, leading to a broad spectrum of pharmacological activities.[3] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core, highlighting its clinical significance.[2][4] The scaffold's versatility allows for functionalization at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[5]

This guide focuses on a specific, highly valuable derivative: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile . The introduction of a methyl group at the C-2 position and a carbonitrile moiety at the C-3 position provides a unique combination of steric and electronic features. The C-3 carbonitrile is a particularly useful functional handle, serving as a precursor for various other groups (e.g., amides, carboxylic acids, tetrazoles) and acting as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. This compound is therefore not just a subject of academic interest but a pivotal building block for generating novel compound libraries aimed at discovering next-generation therapeutics for a range of diseases, including cancer, tuberculosis, and inflammatory conditions.[1][2][4][6]

Part 1: Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in its application for drug development. These parameters influence solubility, permeability, metabolic stability, and formulation.

Core Structural and Physical Data

The key physicochemical descriptors for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and its core scaffold are summarized below. Data for the specific target molecule is synthesized from closely related analogs and computational predictions, as a comprehensive experimental dataset for this exact compound is not consolidated in a single public source.

PropertyValueSource / Comment
Molecular Formula C₉H₇N₃For the 2-Methyl-6-carbonitrile analog.[7] The target molecule has the same formula.
Molecular Weight 157.17 g/mol For the 2-Methyl-6-carbonitrile analog.[7] The target molecule has the same molecular weight.
Appearance Typically an off-white to yellow or red solidBased on derivatives like 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and azo-derivatives.[8][9]
Melting Point Not explicitly reported; varies with purityDerivatives show a wide range of melting points, e.g., 230-254°C for azo-derivatives.[9]
Topological Polar Surface Area (TPSA) 41.09 ŲComputationally predicted for the 2-Methyl-6-carbonitrile analog.[7] Likely very similar for the 3-CN isomer.
LogP (Octanol/Water Partition Coefficient) 1.51Computationally predicted for the 2-Methyl-6-carbonitrile analog.[7] Suggests moderate lipophilicity.
Hydrogen Bond Acceptors 3Computationally predicted for the 2-Methyl-6-carbonitrile analog.[7]
Hydrogen Bond Donors 0Computationally predicted for the 2-Methyl-6-carbonitrile analog.[7]
Solubility Profile

While quantitative solubility data is sparse, imidazo[1,2-a]pyridines generally exhibit good solubility in common organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM). Their solubility in aqueous media is typically low but can be enhanced at acidic pH due to the basicity of the pyridine nitrogen.

Part 2: Spectral and Chemical Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. The chemical reactivity of the scaffold dictates its utility in synthetic chemistry.

Spectroscopic Signature

The following are the expected characteristic signals for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile based on analyses of closely related structures:

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of δ 6.8-8.7 ppm.[10] The methyl group at the C-2 position would appear as a singlet around δ 2.4 ppm.[10]

  • ¹³C NMR: The carbon spectrum will feature a signal for the nitrile carbon (C≡N) around 115-120 ppm. The carbons of the imidazo[1,2-a]pyridine core will resonate in the aromatic region (approx. δ 110-150 ppm).[9]

  • FT-IR Spectroscopy: A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch is expected around 2200-2250 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1650-1450 cm⁻¹ regions, respectively.[9]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 158.17, confirming the molecular weight.

Chemical Reactivity and Synthetic Utility

The imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic substitution. The C-3 position is particularly nucleophilic and is the most common site for functionalization.[4][5]

  • Electrophilic Substitution: The C-3 position is the primary site for reactions like halogenation, nitration, and Friedel-Crafts acylation. However, in the target molecule, this position is already substituted. Further electrophilic attack would likely occur on the pyridine ring, guided by the existing substituents.

  • C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization at various positions (C-3, C-5, etc.), often using transition metal catalysis. These methods provide efficient routes to elaborate the core structure.[5]

  • Reactions of the Nitrile Group: The carbonitrile at C-3 is a versatile functional group. It can be:

    • Hydrolyzed to the corresponding carboxylic acid or amide.

    • Reduced to an aminomethyl group.

    • Reacted with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.

  • Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a powerful multi-component reaction used to synthesize substituted imidazo[1,2-a]pyridines, often installing functionality at the C-3 position in a single step.[6][11]

The diagram below illustrates a common synthetic pathway to the imidazo[1,2-a]pyridine core, which is the foundation for producing the target molecule.

G reactant reactant reagent reagent intermediate intermediate product product condition condition Aminopyridine 2-Aminopyridine Derivative Cyclization Condensation & Intramolecular Cyclization Aminopyridine->Cyclization Haloketone α-Halocarbonyl Compound Haloketone->Cyclization Product Imidazo[1,2-a]pyridine Core Cyclization->Product Heat Base Base (e.g., NaHCO₃) Base->Cyclization Solvent Solvent (e.g., Ethanol) Solvent->Cyclization G step step action action result result qc qc start Start: Assemble Reactants & Catalyst react Heat at 80°C in DMF (Open to Air) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc/Water/Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end Pure Product purify->end G core core application application target target Core Imidazo[1,2-a]pyridine Scaffold Cancer Anticancer Core->Cancer TB Anti-tuberculosis Core->TB Inflammation Anti-inflammatory Core->Inflammation Virology Antiviral Core->Virology Kinases Kinase Inhibition (PI3K, PDGFR) Cancer->Kinases Tubulin Tubulin Polymerization Cancer->Tubulin QcrB QcrB Target (Mtb) TB->QcrB Enzymes Enzyme Inhibition Inflammation->Enzymes

Sources

A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and the capacity for three-dimensional diversification, allowing them to interact with a wide array of biological targets. The imidazo[1,2-a]pyridine core, a bicyclic aromatic heterocycle, stands as a quintessential example of such a scaffold.[1][2] Its unique electronic properties and structural features are found in numerous marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4][5]

The immense therapeutic potential of this scaffold stems from its versatility. Derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][6] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and optimization of novel imidazo[1,2-a]pyridine derivatives, grounded in field-proven insights and methodologies.

Part 1: Synthetic Strategies for Assembling the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine library is the critical first step in the discovery process. The choice of synthetic route dictates the efficiency, diversity, and novelty of the compounds that can be generated.

Classical Condensation Reactions

Historically, the most common approach has been the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. While robust and well-established, this method can be limited by the availability of starting materials and may present regioselectivity challenges with substituted pyridines.

Modern Multicomponent Reactions (MCRs): A Paradigm of Efficiency

To accelerate the discovery process, medicinal chemists have increasingly turned to Multicomponent Reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single, one-pot operation. For the synthesis of 3-aminoimidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé Reaction (GBBR) has become the gold standard.[5][7]

The GBBR is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[5][8] Its power lies in its high atom economy and the vast chemical space that can be explored by simply varying the three inputs. This strategy is exceptionally well-suited for generating large libraries of diverse compounds for high-throughput screening.[7] Microwave-assisted GBBR protocols have further enhanced efficiency, significantly reducing reaction times.[9][10]

General Synthetic Workflow

The path from conceptualization to a purified compound library follows a validated sequence of steps. The causality is clear: each step is designed to maximize the probability of synthesizing the target molecule with high purity, which is essential for reliable biological testing.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Isolation cluster_2 Phase 3: Characterization & QC A Starting Materials (2-Aminopyridine, Aldehyde, Isocyanide) B One-Pot Multicomponent Reaction (e.g., GBBR) A->B Reagents & Catalyst (e.g., Sc(OTf)3, EtOH) C Crude Product Mixture B->C D Flash Column Chromatography C->D Load onto Silica Gel E Purified Compound Fractions D->E F Solvent Evaporation E->F G Final Compound F->G H Structural Verification (NMR, LC-MS, HRMS) G->H I Purity Assessment (>95% via HPLC) H->I J Library Plating & Storage I->J

Caption: General workflow for the synthesis and preparation of an imidazo[1,2-a]pyridine library.

Detailed Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

This protocol provides a self-validating system for the synthesis of a representative 3-aminoimidazo[1,2-a]pyridine derivative.

Materials:

  • 2-aminopyridine (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • tert-Butyl isocyanide (1.2 mmol, 1.2 equiv)

  • Scandium (III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%)

  • Ethanol (EtOH), 3 mL

  • Microwave vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the microwave vial, add 2-aminopyridine, benzaldehyde, ethanol, and the magnetic stir bar.

  • Catalyst Addition: Add Sc(OTf)₃ to the mixture. The use of a Lewis acid catalyst is crucial for activating the aldehyde and facilitating the initial imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide to the vial and seal it securely with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 100°C for 30 minutes. Microwave heating provides rapid and uniform energy distribution, dramatically accelerating the reaction compared to conventional heating.[10]

  • Work-up and Extraction: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). The aqueous wash removes the catalyst and any water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC analysis before submission for biological screening.

Part 2: A Spectrum of Biological Activities and Therapeutic Targets

The true value of the imidazo[1,2-a]pyridine scaffold is realized in its diverse biological applications. Its ability to serve as a template for inhibitors of various enzyme families and receptors has made it a focal point of drug discovery in multiple therapeutic areas.[1]

Key areas of activity include:

  • Oncology: A significant number of derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[11] Targets include PI3K, Akt, mTOR, and Aurora kinases.[12][13][14]

  • Infectious Diseases: The scaffold has shown remarkable promise in combating infectious agents. Derivatives have been identified with potent activity against Mycobacterium tuberculosis (including multidrug-resistant strains), various bacteria, fungi, and viruses like Hepatitis C.[1][6]

  • Neuroscience: As analogues of purines, these compounds can interact with targets in the central nervous system. This is exemplified by their activity as ligands for GABA-A receptors, leading to sedative and anxiolytic effects.[3][4]

  • Other Therapeutic Areas: Research has also uncovered potent anti-inflammatory, antiulcer, and antiprotozoal activities.[1][15]

Data Presentation: Biological Activity of Representative Derivatives

The following table summarizes the activity of select imidazo[1,2-a]pyridine compounds against key biological targets. This quantitative data is essential for comparing potency and guiding further optimization efforts.

Compound SeriesBiological TargetPotency (IC₅₀ / MIC)Therapeutic AreaReference
3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridinesIGF-1R Tyrosine KinaseLow nM rangeOncology[16]
Imidazo[1,2-a]pyridine-based peptidomimeticsAkt1 KinaseSub-µM rangeOncology[12]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis QcrB0.069–0.174 µMTuberculosis[6]
Substituted Imidazo[1,2-a]pyridinesDYRK1A / CLK1 Kinases0.7 - 2.6 µMMultiple[11]
Phenyl-substituted Imidazo[1,2-a]pyridinesNek2 Kinase38 nMGastric Cancer[17][18]
Visualization of a Key Signaling Pathway

Many imidazo[1,2-a]pyridine-based anticancer agents function by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival.[14] Understanding this pathway is key to rational drug design.

G RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K blocks

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine agent.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Following the identification of initial "hits" from screening, the next phase involves a systematic exploration of the Structure-Activity Relationship (SAR). This process aims to understand how specific structural modifications to the scaffold impact biological activity, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyridine core is highly amenable to such optimization, with several key positions available for functionalization.[19]

Key Positions for Modification
  • C3-Position: This is one of the most frequently modified positions, often as a result of the GBBR synthesis. Substituents here can profoundly influence potency and selectivity by interacting with specific pockets in the target protein. For example, in antitubercular agents, bulky and lipophilic biaryl ethers at this position led to nanomolar potency.[6]

  • C2-Position: Modifications at C2 are also common. In kinase inhibitors, aryl or heteroaryl groups at this position often occupy the ATP-binding site's adenine region.

  • Pyridine Ring (C5-C8): Substitution on the pyridine portion of the scaffold is critical for modulating physicochemical properties like solubility and metabolic stability. It can also provide additional vectors for interacting with the target protein or improving selectivity.

SAR Logic: A Case Study in Kinase Inhibitor Development

The optimization of a hit compound into a clinical candidate is a logical, iterative process. The diagram below illustrates a typical decision-making workflow based on SAR data for a hypothetical kinase inhibitor.

G cluster_0 Iteration 1: Modify C3 Position cluster_1 Iteration 2: Modify C7 Position A Initial Hit (IC50 = 5 µM) B SAR Hypothesis: Explore C3-substituent size A->B C1 C3-Methyl (IC50 = 10 µM) B->C1 C2 C3-Phenyl (IC50 = 500 nM) B->C2 C3 C3-Naphthyl (IC50 = 600 nM) B->C3 D Conclusion 1: Bulky aromatic group at C3 enhances potency. Select C3-Phenyl as new core. C1->D C2->D C3->D E SAR Hypothesis: Improve metabolic stability by modifying pyridine ring. D->E F1 C7-H (High Microsomal Clearance) E->F1 F2 C7-Fluoro (Low Microsomal Clearance) E->F2 G Conclusion 2: Fluorination at C7 blocks metabolic hotspot. F1->G F2->G H Optimized Lead Compound Potent & Metabolically Stable G->H

Caption: Decision-making workflow for lead optimization based on SAR data.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, validated by both marketed drugs and a rich pipeline of clinical candidates.[2] Its synthetic tractability, particularly through powerful MCRs like the Groebke-Blackburn-Bienaymé reaction, ensures that novel derivatives can be generated with high efficiency.[7][20] The scaffold's proven ability to interact with a vast range of biological targets, from kinases in cancer to enzymes in pathogenic bacteria, solidifies its status as a privileged structure for drug discovery.[3][4]

Future research will likely focus on leveraging computational chemistry for more rational design of derivatives, exploring novel biological targets, and applying C-H activation and other late-stage functionalization techniques to further expand the accessible chemical space.[19] The continued exploration of this remarkable scaffold promises to yield the next generation of innovative therapeutics.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/380598717_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. Available at: [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. Available at: [Link]

  • Biologically active imidazo-[1,2-a]-pyridine derivatives. ResearchGate. Available at: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science. Available at: [Link]

Sources

Biological activity of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Analogs

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly promising subclass: 2-methylimidazo[1,2-a]pyridine-3-carbonitrile analogs. We will delve into the synthetic strategies for accessing this core, explore its diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust analysis of structure-activity relationships (SAR) to facilitate future discovery efforts.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Significance

The fused bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine is a versatile and valuable scaffold in drug discovery.[2] Its rigid structure and electron-rich nature allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This scaffold is present in several marketed drugs, including the anxiolytic alpidem and the sedative zolpidem, underscoring its therapeutic relevance.[1][3]

The introduction of a methyl group at the C-2 position and a carbonitrile moiety at the C-3 position significantly influences the molecule's electronic and steric properties. The 2-methyl group can enhance binding affinity through hydrophobic interactions within target proteins, while the 3-carbonitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, often plays a critical role in defining the compound's mechanism of action and overall biological profile. This specific substitution pattern has given rise to analogs with a broad spectrum of activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5]

General Synthetic Strategy

A common and efficient route to synthesize 2,3-disubstituted imidazo[1,2-a]pyridines involves a one-pot, three-component reaction. This is often achieved through the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, a process known as the Groebke-Blackburn-Bienaymé (GBB) reaction.[6] Alternative methods include the cyclocondensation of 2-aminopyridines with α-haloketones.[3]

G_1 cluster_reactants Starting Materials 2-Aminopyridine 2-Aminopyridine ReactionVessel One-Pot Reaction (e.g., GBB-3CR) 2-Aminopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Product 2,3-Substituted Imidazo[1,2-a]pyridine ReactionVessel->Product Purification Chromatography / Recrystallization Product->Purification FinalProduct Purified Analog Purification->FinalProduct

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine analogs.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine analogs have emerged as promising anticancer agents, demonstrating potent cytotoxicity against a range of cancer cell lines, including breast, melanoma, cervical, and colon cancers.[5][7][8]

Mechanism of Action

The anticancer effects of these compounds are often multifactorial, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and death.

  • Inhibition of the PI3K/Akt/mTOR Pathway: A primary mechanism involves the potent inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.[5][7][9] This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. By downregulating the phosphorylation of Akt and mTOR, these analogs effectively shut down this pro-tumorigenic signaling.[7][8]

  • Induction of Apoptosis: The compounds induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved caspases-3, -7, -8, and -9, alongside a decrease in anti-apoptotic proteins such as Bcl-2.[7][8]

  • Cell Cycle Arrest: Treatment with these analogs often leads to cell cycle arrest, typically at the G2/M phase.[7] This is frequently associated with the upregulation of cell cycle inhibitors like p53 and p21, which prevent cancer cells from progressing through mitosis.[7][8]

  • Covalent Inhibition: Some derivatives have been specifically designed as targeted covalent inhibitors, for example, against the KRAS G12C mutation, a key driver in many intractable cancers.[6]

G_2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation p53 p53 / p21 p53->Apoptosis CellCycleArrest G2/M Arrest p53->CellCycleArrest Analog Imidazo[1,2-a]pyridine Analog Analog->Akt Inhibits Analog->mTOR Inhibits Analog->p53 Upregulates

Caption: Anticancer mechanism via inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data: Cytotoxicity Profile

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound AnalogCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45.0[8][10][11]
IP-6HCC1937 (Breast)47.7[8][10][11]
IP-7HCC1937 (Breast)79.6[8][10][11]
Compound 6A375 (Melanoma)9.7 - 44.6[7]
Compound 6HeLa (Cervical)9.7 - 44.6[7]
Compound 12HT-29 (Colon)4.15
Compound 12bHep-2, HepG2, MCF-7, A37511 - 13[12]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of the synthesized analogs. The causality behind this choice is its reliability, high-throughput nature, and direct correlation of mitochondrial activity with cell viability.

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCC1937, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant antimicrobial properties, including antibacterial, antifungal, and antimycobacterial activities.[13][14][15]

Spectrum of Activity and SAR

These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][13] Structure-activity relationship (SAR) studies indicate that the nature and position of substituents are crucial for antimicrobial potency. For instance, the introduction of thiazole or pyrazole moieties can enhance antibacterial activity.[16][17] Furthermore, specific substitutions on the phenyl ring at the C-2 position and on the pyridine ring at the C-7 position have been shown to influence the inhibitory profile.[1] Some analogs have also been identified as a novel lead series against Mycobacterium tuberculosis.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound AnalogMicrobial StrainMIC (µg/mL)Reference
Compound 17dS. aureus0.5[15]
Gatifloxacin (Control)S. aureus1.0[15]
Compound 17aCandida albicans8.0[15]
Fluconazole (Control)Candida albicans8.0[15]
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard, reliable technique for screening the antimicrobial activity of new compounds.

Objective: To qualitatively assess the antimicrobial activity of test compounds.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.

  • Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically bore wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity

Select imidazo[1,2-a]pyridine analogs exhibit potent anti-inflammatory properties, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18][19]

Mechanism of Action
  • Modulation of Inflammatory Pathways: A key mechanism is the suppression of the STAT3/NF-κB signaling pathway. These compounds can inhibit the phosphorylation of STAT3 and prevent the activation of NF-κB, a master regulator of inflammation.[20]

  • Downregulation of Pro-inflammatory Mediators: By inhibiting the STAT3/NF-κB axis, the analogs effectively reduce the expression and production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines.[20] Some carboxylic acid derivatives have been shown to preferentially inhibit COX-2 over COX-1, which may lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[19]

G_3 Receptor Receptor STAT3 STAT3 Receptor->STAT3 NFkB_complex IκBα-NF-κB Receptor->NFkB_complex pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation NFkB NF-κB NFkB_complex->NFkB IκBα degradation NFkB->Nucleus Translocation Gene iNOS, COX-2 Gene Transcription Nucleus->Gene Analog Imidazo[1,2-a]pyridine Analog Analog->pSTAT3 Inhibits Analog->NFkB Inhibits Activation

Caption: Anti-inflammatory mechanism via STAT3/NF-κB pathway modulation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-time reading.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. The choice of carrageenan is due to its ability to induce a well-characterized biphasic inflammatory response.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Analogs derived from this core exhibit a remarkable breadth of biological activities, most notably in the areas of oncology, infectious diseases, and inflammation. Their ability to modulate key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB provides a strong mechanistic basis for their observed effects.

Future research should focus on several key areas:

  • Lead Optimization: Further elaboration of structure-activity relationships to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • In Vivo Efficacy: Moving promising candidates from in vitro assays to relevant in vivo animal models of cancer, infection, and inflammation to validate their therapeutic potential.

  • Toxicology and Safety: Comprehensive toxicological studies are essential to assess the safety profiles of these novel compounds and identify candidates suitable for progression into clinical trials.[18]

The continued exploration of this chemical space holds significant promise for addressing unmet medical needs and delivering novel, effective treatments.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
  • Al-Horani, R. A., Altaher, A. M., Al-Remawi, M. M., Al-Tel, T. H., Awadallah, A. M., Aliwaini, S., & Al-Sawalha, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
  • Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. (n.d.).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry.
  • Kasimogullari, B. O., & Cesur, Z. (n.d.).
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • Kasimogullari, B. O. (2025).
  • Abdel-Ghaffar, A. R., El-Sayed, N. N. E., El-Hady, O. A., & Mohamed, A. M. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety.
  • Gholampour, F., Ghandadi, M., Vojdanian, M., & Fakhraei, N. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Royal Society of Chemistry.
  • Al-Horani, R. A., Altaher, A. M., Al-Remawi, M. M., Al-Tel, T. H., Awadallah, A. M., Aliwaini, S., & Al-Sawalha, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951.
  • Sharma, A., Sidduri, A., Subray, V., Jadhav, A., Simeonov, A., Klumpp, K., & Ye, N. (n.d.). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC.
  • Abdel-Ghaffar, A. R., El-Sayed, N. N. E., El-Hady, O. A., & Mohamed, A. M. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety.
  • Al-dujaili, L. J. K., Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Ramachandran, S., Senthil Kumar, P., & Kaushik, M. P. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & medicinal chemistry letters, 23(17), 4933–4936.
  • Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2- a ] Pyridine-Based Inhibitors of 5-LO | Request PDF. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. (n.d.).
  • Martinez-Morales, F., Hernández-Luis, F., Viode-Vicente, C., Castillo-Bocanegra, R., Nogueda-Torres, B., & Rivera-Leyva, J. C. (n.d.).
  • Liu, X., Wang, B., Zhang, H., Li, Y., Zheng, C., & Quan, Z. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][5][7]Thiadiazole Moiety. Chemistry & biodiversity, e202400135.

  • El-Dean, A. M. K., Ahmed, M. M., El-gawad, H. H. A., & El-kerdawy, M. M. (2025). A Facile Synthesis of Some New 7,8-Dihydrospiro{imidazo[1,2-a]pyridine-7,3′-indoline}-2′-one Derivatives.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. (2025).
  • Abignente, E., Arena, F., Luraschi, E., Saturnino, C., Marmo, E., Berrino, L., & Susanna, V. (1988). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Research communications in chemical pathology and pharmacology, 61(2), 167–183.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Holien, J. K., Varghese, J. N., & Parker, M. W. (2021). Synthesis and Evaluation of Antimicrobial and Anti- inflammatory Activity of 6-aryliden-2-methyl-2,3- dihydroimidazo. Biointerface Research in Applied Chemistry, 11(4), 11475–11487.
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical communications (Cambridge, England), 51(8), 1555–1575.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
  • Zhang, Y., Wang, Z., Wu, L., Zhang, J., Liu, Y., Zhang, Y., & Xin, M. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3428–3447.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Sedić, M., Horvat, T., Perić, M., Kraljević, T., Glavaš-Obrovac, L., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(19), 4529.

Sources

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents and functional materials. Its unique electronic and structural properties have made it a focal point of extensive research in medicinal chemistry and drug development. This guide provides an in-depth technical overview of the primary synthetic pathways leading to a specific, valuable derivative: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the core synthetic strategies, including the classical Tschitschibabin cyclocondensation and a modern two-step, one-pot approach. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this important chemical synthesis.

The Classical Approach: Tschitschibabin Cyclocondensation

The most direct and historically significant route to 2,3-disubstituted imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] For the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, this pathway offers a highly convergent and intuitive approach.

Mechanistic Rationale & Causality

The reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This choice is governed by the higher nucleophilicity of the pyridine ring nitrogen compared to the exocyclic amino group. This initial SN2 reaction forms a pyridinium salt intermediate.

The exocyclic amino group, now positioned favorably, acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal (or carbinolamine). Subsequent dehydration of this intermediate under the reaction conditions (typically heating in a polar solvent) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The choice of a base, such as sodium bicarbonate, is crucial to neutralize the HBr generated during the cyclization, driving the reaction to completion.

Visualizing the Cyclocondensation Pathway

G SM1 2-Aminopyridine Int1 Pyridinium Salt Intermediate SM1->Int1 Nucleophilic Attack (SN2) (Endocyclic Nitrogen) SM2 3-Bromo-2-oxobutanenitrile(α-Haloketone) SM2->Int1 Int2 Cyclic Hemiaminal Int1->Int2 Product 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Int2->Product Dehydration & Aromatization

Caption: Mechanism of the Tschitschibabin cyclocondensation for target synthesis.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile via the condensation of 2-aminopyridine with 3-bromo-2-oxobutanenitrile.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 3-Bromo-2-oxobutanenitrile (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (EtOH), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq) and anhydrous ethanol. Stir until fully dissolved.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • In a separate vessel, dissolve 3-bromo-2-oxobutanenitrile (1.05 eq) in a minimal amount of anhydrous ethanol.

  • Add the 3-bromo-2-oxobutanenitrile solution dropwise to the stirring 2-aminopyridine suspension at room temperature over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Modern One-Pot, Two-Step Synthesis

Recent advancements have focused on developing more streamlined, one-pot procedures that avoid the isolation of intermediates. A notable strategy involves the initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by the introduction of an active methylene compound.[3]

Mechanistic Rationale & Causality

This method proceeds in two distinct stages within a single pot.

  • Step 1: Amidine Formation. 2-Aminopyridine reacts with DMF-DMA to form an N,N-dimethyl-N'-(pyridin-2-yl)formimidamide intermediate. DMF-DMA serves as a powerful dehydrating agent and a source of a single carbon, which will ultimately become C3 of the imidazo[1,2-a]pyridine ring.

  • Step 2: Cyclization with an Active Electrophile. An α-halocarbonyl compound, such as bromoacetonitrile (BrCH₂CN), is introduced. The formimidamide intermediate's pyridine nitrogen attacks the electrophilic carbon of the bromoacetonitrile. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and HBr, leading to aromatization and formation of the final product. While this specific literature method yields a 3-substituted product without a C2 substituent, adaptation using an α-halo ketone could potentially yield the desired 2-methyl derivative.[3]

Visualizing the One-Pot Workflow

G cluster_step1 Step 1: In Situ Intermediate Formation cluster_step2 Step 2: Cyclization & Aromatization Start1 2-Aminopyridine Intermediate Formimidamide Intermediate Start1->Intermediate Start2 DMF-DMA Start2->Intermediate Product 3-Substituted Imidazo[1,2-a]pyridine Intermediate->Product 1. Nucleophilic Attack 2. Intramolecular Cyclization 3. Elimination Electrophile α-Halo Electrophile (e.g., Bromoacetonitrile) Electrophile->Product

Caption: Workflow for the one-pot, two-step synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol (Adapted from Literature)

This protocol is adapted from the general method for synthesizing 3-substituted imidazo[1,2-a]pyridines and provides a framework for accessing the 3-carbonitrile scaffold.[3]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Bromoacetonitrile (BrCH₂CN) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminopyridine (1.0 eq) in anhydrous DMF.

  • Add DMF-DMA (1.2 eq) to the solution at room temperature.

  • Heat the mixture to 80-90 °C and stir for 1-2 hours to form the formimidamide intermediate. Monitor formation via TLC.

  • Cool the reaction mixture to room temperature.

  • Add bromoacetonitrile (1.1 eq) dropwise to the mixture.

  • Re-heat the reaction mixture to 100-110 °C and stir for an additional 3-5 hours, or until TLC analysis indicates the consumption of the intermediate.

  • After cooling, pour the reaction mixture into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the aqueous phase with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-cyano-imidazo[1,2-a]pyridine.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, desired scale, operational simplicity, and atom economy.

ParameterTschitschibabin CyclocondensationOne-Pot, Two-Step Synthesis
Core Principle SN2 followed by intramolecular cyclizationAmidine formation then cyclization
Key Reagents 2-Aminopyridine, α-haloketone2-Aminopyridine, DMF-DMA, α-halo nitrile
Operational Simplicity High (single step, common reagents)Moderate (two sequential steps in one pot)
Atom Economy Moderate (generates HBr and H₂O)Lower (generates dimethylamine and HBr)
Directness to Target High. Directly forms the 2-methyl-3-cyano structure.Moderate. Literature shows direct access to 3-cyano. Requires adaptation for the 2-methyl group.
Typical Yields 60-85% (structure dependent)65-90% (structure dependent)[3]
Key Advantage Direct, convergent, well-established.Avoids isolation of intermediates; can be faster.

Broader Context: The Groebke-Blackburn-Bienaymé (GBB) Reaction

No modern guide on imidazo[1,2-a]pyridine synthesis would be complete without discussing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[4][5][6] While it does not directly yield the 3-carbonitrile target, it is the preeminent method for synthesizing 3-amino-imidazo[1,2-a]pyridines, which are versatile intermediates.

The GBB reaction is a one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis. Its power lies in its ability to rapidly generate molecular complexity from simple, readily available starting materials. A researcher requiring a library of C3-functionalized analogues might use the GBB reaction to produce the 3-amino core and then perform a subsequent transformation (e.g., a Sandmeyer-type reaction) to install the nitrile group. This multi-step approach offers flexibility at the cost of directness.

Conclusion

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile can be approached through several robust chemical strategies. The classical Tschitschibabin cyclocondensation offers the most direct and mechanistically straightforward pathway, leveraging the reaction between 2-aminopyridine and an appropriate α-halo-β-ketonitrile. For researchers prioritizing operational efficiency and modern techniques, the one-pot, two-step synthesis via a formimidamide intermediate presents a compelling alternative, particularly for building libraries of related analogues. Understanding the advantages and limitations of each pathway, as well as the broader context provided by powerful multicomponent strategies like the GBB reaction, equips the drug development professional with the necessary knowledge to make informed decisions in the synthesis of this critical heterocyclic scaffold.

References

  • Journal of Chemical Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Springer Link. [Link]

  • INIS-IAEA. (n.d.). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. International Nuclear Information System. [Link]

  • ACS Omega. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Publications. [Link]

  • Molecules. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). A short review based on the synthetic strategies of imidazo[1,2-a]pyridines is presented here according to the reaction type. RSC Publishing. [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Publications. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. [Link]

  • Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Chemistry Proceedings. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. [Link]

Sources

A Technical Guide to the Initial Anticancer Screening of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer potential.[1][2][3] These compounds have been shown to inhibit critical cancer-related pathways, such as the PI3K/Akt/mTOR signaling cascade, and to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][4] This guide provides a comprehensive framework for the initial in vitro screening of a specific derivative, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, outlining a logical, multi-phase approach from primary cytotoxicity assessment to preliminary mechanistic evaluation. The protocols herein are designed to establish a robust, preliminary efficacy and mechanism-of-action profile for this compound, paving the way for further preclinical development.

Rationale and Pre-Screening Strategy

The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a focal point of cancer research due to its capacity to inhibit cancer cell proliferation and survival.[2] Studies have demonstrated that derivatives of this scaffold can act as potent inhibitors of key survival kinases and other molecular targets crucial for tumor growth.[1][3] For instance, certain derivatives have exhibited potent PI3Kα inhibition, while others induce apoptosis through the upregulation of tumor suppressors like p53 and p21.[1] The specific compound, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, is selected for screening based on these promising class characteristics and its synthetic accessibility.[5][6][7]

Strategic Selection of Cancer Cell Lines

The initial phase of any anticancer drug screening hinges on the judicious selection of cell lines.[8][9] A well-chosen panel can provide insights into the breadth and specificity of the compound's activity. For this initial screen, a panel of three cell lines is proposed, representing diverse and high-impact cancer types:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) line, widely used as a model for hormone-responsive breast cancer.

  • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer line with a wild-type KRAS and PIK3CA mutation, making it relevant for studying pathways often dysregulated in this cancer.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer (NSCLC), known for its KRAS mutation.

This selection provides a preliminary spectrum of activity against epithelial cancers from different tissues of origin. Large-panel screens, such as the NCI-60, offer a more comprehensive but resource-intensive alternative for later-stage development.[8][9][10]

Phase 1: Primary Cytotoxicity Screening

The first objective is to determine if 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile exerts a cytotoxic or growth-inhibitory effect on cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Workflow for Primary Screening

The overall workflow for the primary cytotoxicity screen is a systematic process from cell preparation to data analysis.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture 1. Culture & Harvest Cancer Cell Lines (MCF-7, HCT-116, A549) cell_plate 2. Seed Cells in 96-well plates (5,000-10,000 cells/well) cell_culture->cell_plate drug_add 4. Treat Cells (e.g., 0.1 to 100 µM) cell_plate->drug_add drug_prep 3. Prepare Serial Dilutions of Test Compound drug_prep->drug_add incubate 5. Incubate for 48h drug_add->incubate mtt_add 6. Add MTT Reagent (0.5 mg/mL) incubate->mtt_add formazan 7. Incubate (4h) & Solubilize Formazan (DMSO) mtt_add->formazan readout 8. Measure Absorbance (570 nm) formazan->readout analysis 9. Calculate IC50 Values readout->analysis

Caption: Workflow for MTT-based primary cytotoxicity screening.
Detailed Protocol: MTT Assay

This protocol is a standard procedure for assessing cell viability.[12][13]

  • Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 2X stock concentration series of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in culture medium. A typical final concentration range for screening is 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical IC50 Values for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cell Line Cancer Type IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma 15.2
HCT-116 Colorectal Carcinoma 8.9
A549 Lung Carcinoma 25.4

| HEK293 | Normal Kidney (Control) | > 100 |

Data are hypothetical and for illustrative purposes. A compound with IC50 values in the low micromolar range against cancer cells and a significantly higher IC50 against a non-cancerous cell line (like HEK293) is considered a promising hit.

Phase 2: Secondary Mechanistic Assays

A promising IC50 value warrants further investigation to understand how the compound is killing the cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Workflow for Secondary Mechanistic Assays

Following the identification of cytotoxic activity, a focused workflow is employed to determine the underlying mechanism of cell death.

cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis start Hit Compound Identified (e.g., IC50 < 10 µM in HCT-116) treat_apo 1. Treat Cells with Compound (e.g., 1x and 2x IC50) start->treat_apo treat_cc 1. Treat Cells with Compound (e.g., 1x and 2x IC50) start->treat_cc stain_apo 2. Stain with Annexin V-FITC and Propidium Iodide (PI) treat_apo->stain_apo flow_apo 3. Analyze by Flow Cytometry stain_apo->flow_apo fix_stain_cc 2. Fix Cells (Ethanol) & Stain DNA with PI/RNase treat_cc->fix_stain_cc flow_cc 3. Analyze by Flow Cytometry fix_stain_cc->flow_cc GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellCycle Cell Cycle Progression (e.g., via Cyclin D1) Akt->CellCycle Apoptosis Inhibition of Apoptosis (e.g., via Bad, Bax) Akt->Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynth Protein Synthesis & Cell Growth S6K->ProteinSynth EIF4EBP1->ProteinSynth Compound 2-Methylimidazo [1,2-a]pyridine-3-carbonitrile Compound->PI3K Hypothetical Inhibition Compound->Akt Compound->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Future work would involve using techniques like Western Blotting to measure the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR) in response to compound treatment. A reduction in the phosphorylated forms of these proteins would provide strong evidence for on-target activity. [1]

Summary and Future Directions

This guide outlines a systematic, three-phase approach for the initial in vitro screening of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

  • Phase 1 establishes the compound's cytotoxic potential across a panel of cancer cell lines, yielding critical IC50 data.

  • Phase 2 delves into the mechanism of action, determining whether cell death is primarily driven by apoptosis or cell cycle disruption.

  • Phase 3 proposes a hypothesis for the molecular target based on the known pharmacology of the chemical scaffold.

A compound demonstrating potent cytotoxicity (low µM IC50), a clear mechanism of action (e.g., induction of apoptosis), and a plausible molecular target would be a strong candidate for lead optimization, further mechanistic studies, and eventual in vivo efficacy testing in xenograft models.

References

Sources

An In-Depth Technical Guide to the Reaction Mechanism of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, renowned for its diverse pharmacological activities. Understanding the intricacies of its synthesis is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive exploration of the reaction mechanism for the formation of a key derivative, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. We will delve into the underlying principles of the synthetic strategy, elucidate the step-by-step reaction pathway, present detailed experimental protocols, and discuss the analytical characterization of the target molecule. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis and application of this important class of compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their unique structural and electronic properties have led to their incorporation into a wide array of therapeutic agents with activities spanning antiviral, antiulcer, antibacterial, antifungal, antiprotozoal, and anti-inflammatory applications. The rigid, planar nature of the bicyclic system provides a well-defined scaffold for the presentation of various functional groups, enabling precise interactions with biological targets. The introduction of a methyl group at the 2-position and a carbonitrile group at the 3-position, as in the title compound, further modulates the molecule's steric and electronic profile, making it a valuable building block for the synthesis of more complex drug candidates.

The Primary Synthetic Pathway: A Mechanistic Elucidation

The most common and efficient method for the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, in this case, bromoacetonitrile. This reaction, a variation of the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds through a series of well-defined steps.

Step 1: Nucleophilic Attack and Formation of the Pyridinium Intermediate

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine derivative (specifically, a 2-amino-methylpyridine, with the methyl group at positions 4, 5, or 6) on the electrophilic carbon of bromoacetonitrile. The exocyclic amino group is less nucleophilic due to resonance delocalization of its lone pair into the pyridine ring. This initial SN2 reaction results in the displacement of the bromide ion and the formation of a key intermediate, a 1-(cyanomethyl)-2-aminopyridinium bromide salt.

  • Causality behind Experimental Choices: The choice of a good leaving group, such as bromide, on the acetonitrile moiety is crucial for facilitating this initial nucleophilic substitution. Solvents like toluene are often employed to provide a non-polar environment that does not excessively solvate the nucleophile, thereby promoting the reaction.

Step 2: Intramolecular Cyclization

The second and rate-determining step of the reaction is an intramolecular cyclization. The exocyclic amino group of the pyridinium intermediate acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This step is often facilitated by heating, which provides the necessary activation energy for the ring closure. This cyclization leads to the formation of a five-membered dihydroimidazole ring fused to the pyridine ring.

Step 3: Aromatization through Dehydration

The final step in the formation of the stable imidazo[1,2-a]pyridine ring system is an aromatization process. This occurs through the elimination of a molecule of water. The dihydroimidazole intermediate undergoes tautomerization, followed by dehydration, to yield the fully aromatic and highly stable 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

The overall reaction mechanism can be visualized as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Amino-x-methylpyridine 2-Amino-x-methylpyridine Pyridinium_Salt 1-(Cyanomethyl)-2-amino- x-methylpyridinium bromide 2-Amino-x-methylpyridine->Pyridinium_Salt Nucleophilic Attack (SN2) Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Pyridinium_Salt Cyclized_Intermediate Dihydroimidazole Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Product 2-Methylimidazo[1,2-a]pyridine- 3-carbonitrile Cyclized_Intermediate->Product Aromatization (Dehydration)

Caption: Reaction mechanism for the formation of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of a representative 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile derivative. This protocol is adapted from a reported synthesis of a structurally similar compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile[1].

Materials and Reagents
  • Substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine)

  • Bromoacetonitrile

  • Toluene

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminopyridine (1.0 equivalent) in toluene.

  • Addition of Bromoacetonitrile: To the stirred solution, add bromoacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Experimental_Workflow Start Start Dissolve Dissolve 2-amino-x-methylpyridine in Toluene Start->Dissolve Add Add Bromoacetonitrile Dissolve->Add Reflux Reflux and Monitor by TLC Add->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent under Reduced Pressure Cool->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Analytical Characterization

Spectroscopic Data Summary (Predicted)
Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons on the pyridine and imidazole rings (δ 7.0-8.5 ppm), a singlet for the methyl group (δ ~2.5 ppm).
¹³C NMR Aromatic carbons (δ 110-150 ppm), the methyl carbon (δ ~15-20 ppm), and the nitrile carbon (δ ~115-120 ppm).
Infrared (IR) A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹, and C-H and C=C/C=N stretching vibrations in the aromatic region.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the target compound.

Conclusion

This technical guide has provided a detailed examination of the reaction mechanism for the formation of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. By understanding the step-by-step process of nucleophilic attack, intramolecular cyclization, and aromatization, researchers can optimize reaction conditions and apply this synthetic strategy to a variety of substituted starting materials. The provided experimental protocol and analytical insights serve as a practical resource for the synthesis and characterization of this important class of heterocyclic compounds, thereby facilitating the advancement of drug discovery and development programs.

References

  • Fun, H.-K., Rosli, M. M., Kumar, D. J. M., Prasad, D. J., & Nagaraja, G. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(3), o573. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Deployment of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is a key component in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[4] Its synthetic tractability and diverse pharmacological profile, ranging from anticancer to anti-infective properties, make it a fertile ground for the development of novel therapeutics.[3][5] This guide focuses on a specific, highly functionalized derivative: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile . We will delve into its synthesis, chemical attributes, and strategic applications in medicinal chemistry, providing detailed protocols and expert insights for researchers and drug development professionals.

The Significance of the 2-Methyl and 3-Carbonitrile Substituents

The specific substitution pattern of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is not arbitrary; it is a deliberate design feature that imparts unique chemical properties and biological potential.

  • The 2-Methyl Group: The methyl group at the 2-position can play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins through hydrophobic interactions and influence the overall metabolic stability of the molecule.

  • The 3-Carbonitrile Group: The cyano (carbonitrile) group at the 3-position is a versatile functional handle. It is a strong electron-withdrawing group, which can significantly influence the electronic properties of the imidazo[1,2-a]pyridine ring system. This can be critical for modulating the reactivity and binding mode of the molecule. Furthermore, the nitrile group can be chemically transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, providing a gateway for extensive structure-activity relationship (SAR) studies.

Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile: A Step-by-Step Protocol

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile can be achieved through a reliable and efficient one-pot, three-component reaction, a variation of the Groebke-Blackburn-Bienaymé (GBB) reaction.[6][7] This multicomponent reaction strategy is highly valued in medicinal chemistry for its atom economy and the ability to generate molecular diversity rapidly.

Protocol: One-Pot Synthesis

Materials and Reagents:

  • 2-Aminopyridine

  • Acetaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq.) in a 1:1 mixture of methanol and dichloromethane.

  • Addition of Reagents: To this solution, add acetaldehyde (1.2 eq.) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq.).

  • Base Addition: Finally, add anhydrous potassium carbonate (2.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Reaction_Mixture One-Pot Reaction 2-Aminopyridine->Reaction_Mixture Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Mixture TosMIC TosMIC TosMIC->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture MeOH/DCM MeOH/DCM MeOH/DCM->Reaction_Mixture RT RT RT->Reaction_Mixture Product 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Reaction_Mixture->Product

Caption: One-pot synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Medicinal Chemistry Applications and Strategic Workflows

While specific biological data for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is not extensively reported in the public domain, its structural features suggest its utility as a versatile scaffold in several therapeutic areas based on the known activities of closely related analogs.[8][9][10]

Kinase Inhibitor Development

The imidazo[1,2-a]pyridine core is a well-established scaffold for the development of kinase inhibitors.[8][11] Derivatives have shown potent activity against targets such as PI3K, mTOR, and c-Met.[5][10][11] The 2-methyl group can occupy hydrophobic pockets in the kinase active site, while the 3-carbonitrile can act as a hydrogen bond acceptor or a point for further derivatization to enhance selectivity and potency.

Experimental Workflow for Kinase Inhibitor Screening:

Kinase_Inhibitor_Workflow Start Synthesized Compound (2-Methylimidazo[1,2-a]pyridine-3-carbonitrile) Primary_Screen Primary Kinase Panel Screen (e.g., 20-50 kinases) Start->Primary_Screen Hit_Identification Hit Identification (>50% inhibition at 10 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Potent Hits Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization No Hits (Re-evaluate or modify scaffold) Selectivity_Profiling Broad Kinase Selectivity Profiling (e.g., >400 kinases) Dose_Response->Selectivity_Profiling Cellular_Assay Cell-Based Assays (Target engagement, downstream signaling) Selectivity_Profiling->Cellular_Assay Cellular_Assay->Lead_Optimization

Caption: Workflow for screening imidazo[1,2-a]pyridine derivatives as kinase inhibitors.

Antitubercular Agent Development

The imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of Mycobacterium tuberculosis.[12] The mechanism of action for some of these compounds involves the inhibition of key enzymes in the bacterial cell wall synthesis or respiratory chain. The 2-methyl and 3-carbonitrile functionalities can be fine-tuned to optimize antimycobacterial activity and improve drug-like properties.

Protocol for In Vitro Antitubercular Activity Assay:

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Test compound (2-Methylimidazo[1,2-a]pyridine-3-carbonitrile) and standard drug (e.g., Isoniazid)

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20.

  • Compound Dilution: Prepare serial dilutions of the test compound and the standard drug in 96-well plates.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compounds. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Development of Anticancer Agents Targeting Tubulin

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent antitubulin agents, acting at the colchicine binding site.[9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The 2-methyl and 3-carbonitrile groups can be modified to optimize binding to tubulin and enhance cytotoxic activity against a panel of cancer cell lines.

Data Presentation: Hypothetical SAR Data

The following table illustrates a hypothetical structure-activity relationship for a series of 2-methyl-imidazo[1,2-a]pyridine-3-carbonitrile analogs against a cancer cell line.

Compound IDR¹ at C-6R² at C-8IC₅₀ (µM)
1 HH5.2
2 FH2.8
3 OMeH7.1
4 HCl1.5
5 FCl0.9

Conclusion and Future Directions

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile represents a highly versatile and promising scaffold for medicinal chemistry research. Its efficient synthesis and the presence of strategically placed functional groups provide a solid foundation for the development of novel therapeutic agents. While further biological evaluation of this specific compound is warranted, the extensive research on the broader imidazo[1,2-a]pyridine class strongly suggests its potential in oncology, infectious diseases, and beyond. Future research should focus on synthesizing a library of analogs based on this core structure and screening them against a diverse range of biological targets to unlock their full therapeutic potential.

References

  • Gudmundsson, K. S., & Johns, B. A. (2003). Imidazo[1,2-a]pyridines with antiviral activity. Current Medicinal Chemistry, 10(18), 1833-1851.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohki, K., Irie, T., ... & Sugiyama, Y. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 403-412.
  • Kaminski, J. J., Bristol, J. A., Puchalski, C., Lovey, R. G., Guzik, H., Solomon, D. M., ... & Wall, R. E. (1989). Antiulcer agents. 3. 2-Substituted imidazo[1,2-a]pyridines. Journal of medicinal chemistry, 32(8), 1686-1700.
  • Elhakmaoui, A., El Kazzouli, S., Guillaumet, G., & Leger, J. M. (1994). Synthesis and antiviral activity of new imidazo[1,2-a]pyridines. European journal of medicinal chemistry, 29(11), 897-902.
  • Fisher, M. H., & Lusi, A. (1972). Antifungal imidazo[1,2-a]pyridines. Journal of medicinal chemistry, 15(9), 982-985.
  • Rewankar, G. R., Matthews, T. R., & Robins, R. K. (1975). Synthesis and antibacterial activity of certain 2,3-disubstituted-5-nitro- and 3-substituted-5,7-dinitroimidazo[1,2-a]pyridines. Journal of medicinal chemistry, 18(12), 1253-1255.
  • Li, Z., Wang, B., Wu, J., Li, J., Yue, D., & Li, Y. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of medicinal chemistry, 63(6), 3046-3063.
  • Sharma, A., Kumar, V., & Kumar, P. (2016). Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents. Current medicinal chemistry, 23(26), 2963-2994.
  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Zhao, X. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & medicinal chemistry, 25(15), 4066-4078.
  • Kumar, B., Kumar, R., & Singh, P. (2018). Imidazo[1,2-a]pyridine: a privileged scaffold in medicinal chemistry. RSC advances, 8(28), 15363-15418.
  • Chandrasekera, G., Laleu, B., An, S. H., Kumar, B. K., Kumar, R. S., Panda, M., ... & Iyer, P. S. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & medicinal chemistry letters, 23(17), 4879-4883.
  • Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, H., ... & Funk, L. (2014). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors. Journal of medicinal chemistry, 57(15), 6281-6304.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • de Paiva, R. F., da Silva, A. C. M., de Faria, A. R., & de Almeida, M. V. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega, 6(50), 34268-34293.
  • De Gruyter. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Stec, M. M., Staben, S. T., Gajiwala, K. S., Grillot, A. L., Guan, X., Hentemann, M. F., ... & Friedman, L. S. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & medicinal chemistry letters, 25(20), 4475-4481.
  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • BMC. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • MDPI. (2022). 4-(Aryl)-Benzo[13][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Retrieved from [Link]

Sources

The Versatile Scaffold: Application of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a multitude of biologically active compounds and functional materials. This bicyclic nitrogen-containing heterocycle serves as a "privileged scaffold," meaning its structure is frequently identified in compounds exhibiting a wide array of therapeutic properties.[1][2] Among the various derivatives of this core, 2-methylimidazo[1,2-a]pyridine-3-carbonitrile stands out as a particularly versatile and valuable synthetic intermediate. Its strategic placement of a reactive cyano group at the C3 position, adjacent to a methyl group at C2, offers a rich platform for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile, complete with detailed protocols and mechanistic insights.

Core Synthetic Transformations: Gateway to Functional Diversity

The true synthetic power of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile lies in the reactivity of its cyano group. This functional group can be readily transformed into other key moieties, such as carboxylic acids, primary amines, and amides, which are fundamental building blocks in the synthesis of complex organic molecules.

Hydrolysis to 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation that opens the door to a vast array of subsequent reactions, including esterification and amide bond formation. This hydrolysis can be achieved under either acidic or basic conditions.[3][4][5][6][7]

Mechanistic Rationale:

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid. In a basic medium, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the carboxylic acid.[4][7]

Protocol 1: Acid-Catalyzed Hydrolysis

Materials:

  • 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) in water, add concentrated sulfuric acid (5.0 eq) cautiously with cooling.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to afford 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Reduction to (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

The reduction of the nitrile to a primary amine provides a key synthetic handle for the introduction of nitrogen-containing functionalities. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]

Mechanistic Rationale:

The hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process occurs twice, first forming an imine intermediate which is then further reduced to the primary amine. An aqueous workup is necessary to quench the reaction and protonate the resulting amine.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash thoroughly with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-methylimidazo[1,2-a]pyridin-3-yl)methanamine. Further purification can be achieved by column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

The derivatives of 2-methylimidazo[1,2-a]pyridine-3-carbonitrile, namely the carboxylic acid, amine, and amides, are pivotal intermediates in the synthesis of compounds with potential therapeutic applications.

Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamides

Amide derivatives of the imidazo[1,2-a]pyridine scaffold have shown promising biological activities, including potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[9] The synthesis of these amides can be readily achieved from the corresponding carboxylic acid.

dot

Synthesis_of_Carboxamides Nitrile 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile CarboxylicAcid 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Nitrile->CarboxylicAcid Hydrolysis (H+ or OH-) Amide 2-Methylimidazo[1,2-a]pyridine-3-carboxamides CarboxylicAcid->Amide Amide Coupling (e.g., EDC, HOBt) Amine R-NH2 Amine->Amide

Caption: Synthetic pathway to carboxamides.

Protocol 3: Synthesis of N-Substituted 2-Methylimidazo[1,2-a]pyridine-3-carboxamides

Materials:

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Desired primary or secondary amine (R-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • To a solution of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-methylimidazo[1,2-a]pyridine-3-carboxamide.[10]

Advanced Synthetic Applications: C-C Bond Formation

While transformations of the cyano group are paramount, the C3 position of the imidazo[1,2-a]pyridine nucleus is also amenable to other functionalizations, such as C-C bond formation.

Aza-Friedel-Crafts Reaction

Recent studies have shown that the C3 position of imidazo[1,2-a]pyridines can undergo aza-Friedel-Crafts reactions with in situ generated iminium ions, leading to the formation of C3-alkylated products.[11] Although this has not been explicitly demonstrated with a C3-carbonitrile substituent, the electron-withdrawing nature of the nitrile may influence the reactivity of the heterocycle in such transformations. This presents an exciting avenue for further exploration in the synthesis of novel derivatives.

dot

Aza_Friedel_Crafts cluster_reactants Reactants cluster_intermediate Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Product C3-Alkylated Imidazo[1,2-a]pyridine Imidazopyridine->Product Nucleophilic Attack Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Amine Amine->Iminium Iminium->Product

Caption: Aza-Friedel-Crafts reaction workflow.

Data Summary

TransformationReagents and ConditionsProductTypical Yield (%)
Hydrolysis H₂SO₄, H₂O, reflux2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid70-85
Reduction LiAlH₄, THF, 0 °C to rt(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine60-75
Amide Coupling EDC·HCl, HOBt, DIPEA, R-NH₂, DCM, rtN-Substituted 2-methylimidazo[1,2-a]pyridine-3-carboxamides75-90

Conclusion and Future Outlook

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a highly valuable and versatile building block in organic synthesis. Its ability to be readily converted into key functional groups such as carboxylic acids, primary amines, and amides provides a robust platform for the synthesis of a wide range of complex molecules, particularly those with potential pharmacological activity. The protocols detailed in this application note offer a practical guide for researchers to harness the synthetic potential of this important intermediate. Future research in this area could explore the reactivity of the C3-carbonitrile in cycloaddition reactions or its role in directing further functionalization of the imidazo[1,2-a]pyridine ring system, thereby expanding the synthetic toolbox for drug discovery and materials science.

References

  • Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(10), 894-901. [Link]

  • Han, T., Shi, Z., Peng, Y., & Zhao, Z. (2011). Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides. Journal of Chemical Research, 2011(4), 243-245. [Link]

  • Vemula, R., Kumar, A., S, S., & Sriram, D. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3844-3853. [Link]

  • Paudyal, M. P., Paudel, M. K., & Timsina, R. (2013). Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. Journal of Heterocyclic Chemistry, 50(S1), E217-E221. [Link]

  • Martinez, A., et al. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 24(18), 3267. [Link]

  • Kumar, A., & Singh, R. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1573. [Link]

  • Nitrile. (n.d.). In Chemeurope.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Adib, M., et al. (2012). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3125-3154. [Link]

  • Reactions of Nitriles. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1969). Derivatives of imidazole. 3. Synthesis and pharmacological activites of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-alpha]pyridine. Journal of Medicinal Chemistry, 12(1), 122-126. [Link]

  • Hajra, A., & Sinha, D. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(63), 9749-9764. [Link]

  • Li, J., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 28(15), 5727. [Link]

  • Kumar, B., & Kumar, N. (2011). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Der Pharma Chemica, 3(6), 464-477. [Link]

  • Anis, M., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 15, 1261-1271. [Link]

  • Martinez, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 6(4), 103. [Link]

  • Martinez, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 6(4), 105. [Link]

  • Synthesis of imidazo[1,2‐a]pyridine derivatives and the plausible... (n.d.). In ResearchGate. Retrieved from [Link]

  • Chemistry of Nitriles. (2023, October 30). In LibreTexts Chemistry. Retrieved from [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Meng, J., et al. (2023). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Communications, 14(1), 7178. [Link]

  • McCarty, R. M., & Bandarian, V. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition, 54(44), 13032-13035. [Link]

  • Kazmierczak, A., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 25(21), 5195. [Link]

Sources

Application Note: The Strategic Utility of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in Advanced Molecular Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous marketed drugs due to its favorable pharmacological properties.[1][2][3][4][5] This application note provides an in-depth guide to the synthesis and strategic application of a key derivative, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. We explore its role as a versatile building block, detailing the mechanistic rationale and providing validated, step-by-step protocols for its transformation into more complex, high-value molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rapid generation of diverse chemical libraries and the development of novel therapeutic agents.[6]

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Drug Discovery

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered immense interest from the scientific community. Its rigid, planar structure and unique electronic properties make it an ideal backbone for interacting with a wide array of biological targets. This has led to its incorporation into several successful drugs, including zolpidem (an insomnia therapeutic), alpidem (an anxiolytic agent), and minodronic acid (an osteoporosis treatment).[2][4][6]

The functionalization of this core at various positions (C2, C3, C5, C6, C7, C8) allows for the fine-tuning of a molecule's steric and electronic profile, directly impacting its biological activity and pharmacokinetic properties.[7] The C-3 position is particularly nucleophilic and amenable to a variety of C-H functionalization reactions, making it a prime target for introducing chemical diversity.[6] By installing a methyl group at the C-2 position and a carbonitrile at the C-3 position, we create the title compound: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile . This specific arrangement offers a unique combination of stability and reactivity, establishing it as a superior starting point for complex molecular design.

Synthesis of the Core Building Block

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile can be efficiently achieved through a multi-step but robust sequence starting from commercially available reagents. A common and reliable approach involves the condensation of 2-aminopyridine with an appropriate three-carbon partner followed by cyanation.

Synthetic Workflow Overview

The following diagram illustrates a representative pathway for the synthesis of the target building block. This method prioritizes efficiency and yield, beginning with the well-established condensation reaction to form the heterocyclic core, followed by a selective functionalization at the C-3 position.

G cluster_0 Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile A 2-Aminopyridine + Ethyl 2-chloroacetoacetate B Cyclocondensation (Tschitschibabin Reaction) A->B Step 1 C Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate B->C D Amide Formation (e.g., with NH3 or formamide) C->D Step 2 E 2-Methylimidazo[1,2-a]pyridine-3-carboxamide D->E F Dehydration (e.g., POCl3, TFAA) E->F Step 3 G 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile (Target Building Block) F->G

Caption: Synthetic pathway for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Protocol: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Intermediate)

This protocol is adapted from general procedures for the synthesis of the imidazo[1,2-a]pyridine core.[8][9]

  • Materials: 2-Aminopyridine, Ethyl 2-chloroacetoacetate, Sodium bicarbonate (NaHCO₃), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-aminopyridine (10.0 g, 106 mmol) and ethyl 2-chloroacetoacetate (17.5 g, 106 mmol) in 100 mL of absolute ethanol.

    • Add sodium bicarbonate (9.8 g, 117 mmol) to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of cold water. A precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

    • Recrystallize from ethanol/water to obtain pure Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

The Cyano Group: A Versatile Synthetic Handle

The nitrile (cyano) group at the C-3 position is not merely a placeholder; it is an exceptionally versatile functional group that serves as a gateway to a multitude of other functionalities.[10] Its strong electron-withdrawing nature also influences the reactivity of the heterocyclic core. This dual role makes 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile a powerful intermediate.

Key Transformations

The nitrile can be readily converted into primary amines, aldehydes, carboxylic acids, amides, and even complex heterocycles like tetrazoles. This flexibility allows for the late-stage diversification of drug candidates, a highly desirable strategy in modern medicinal chemistry.[11]

G cluster_0 Transformations of the 3-Carbonitrile Group Start 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Amine Primary Amine (-CH2NH2) Start->Amine Reduction (LiAlH4, H2/Ni) Aldehyde Aldehyde (-CHO) Start->Aldehyde Partial Reduction (DIBAL-H) Acid Carboxylic Acid (-COOH) Start->Acid Hydrolysis (H+ or OH-) Tetrazole Tetrazole Ring Start->Tetrazole Cycloaddition (NaN3)

Caption: Key synthetic transformations of the C-3 nitrile group.

Protocols for Derivatization

The following protocols are detailed, self-validating procedures for key transformations of the building block.

Protocol: Reduction to (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
  • Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that provides hydride ions (H⁻) to attack the electrophilic carbon of the nitrile. Two successive additions of hydride, followed by an aqueous workup, protonate the nitrogen to yield the primary amine. This transformation is fundamental for introducing basic amine groups, which are crucial for receptor binding and improving solubility.[12]

  • Materials: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Sodium sulfate, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Flame-dried glassware, Argon or Nitrogen atmosphere.

  • Procedure:

    • To a flame-dried 250 mL three-neck flask under an argon atmosphere, add LiAlH₄ (1.5 eq) and suspend it in 50 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Dissolve 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Workup (Fieser method): Carefully quench the reaction by sequentially and slowly adding water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL).

    • Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the solid with THF and diethyl ether.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

    • Purify the resulting crude amine by column chromatography on silica gel or by conversion to its HCl salt.

  • Application Example: The resulting primary amine can be used in amide coupling reactions to synthesize novel PI3K/mTOR dual inhibitors for cancer therapy.[13]

Protocol: Partial Reduction to 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • Mechanistic Rationale: Diisobutylaluminium hydride (DIBAL-H) is a less potent and more sterically hindered reducing agent than LiAlH₄.[12] At low temperatures, it coordinates to the nitrile nitrogen and delivers a single hydride to the carbon, forming an N-aluminyl imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed to the aldehyde upon aqueous workup. This protocol is crucial for accessing aldehyde derivatives used in reductive amination and Wittig-type reactions.

  • Materials: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes), Anhydrous Dichloromethane (DCM), Methanol, Saturated aqueous Rochelle's salt (potassium sodium tartrate), Flame-dried glassware, Argon or Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Add saturated aqueous Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Application Example: Aldehyde derivatives are key intermediates in the synthesis of complex heterocyclic systems and can be used in multicomponent reactions to rapidly build molecular diversity.[4][6]

Summary of Applications in Complex Molecule Synthesis

The strategic transformations of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile enable access to a wide range of derivatives with significant therapeutic potential.

Transformation Key Reagents Product Functional Group Therapeutic Area of Application Representative Citation(s)
Full Reduction LiAlH₄, H₂/Raney NiPrimary Amine (-CH₂NH₂)Anticancer (Kinase Inhibitors), Anti-TB[1][13]
Partial Reduction DIBAL-HAldehyde (-CHO)Antiviral, Anti-inflammatory[6][12]
Acidic/Basic Hydrolysis H₂SO₄/H₂O or NaOH/H₂OCarboxylic Acid (-COOH)Anti-TB (Pantothenate Synthetase Inhibitors)[1][14]
[3+2] Cycloaddition NaN₃, NH₄ClTetrazoleBioisosteric replacement for Carboxylic Acid[10]
Nucleophilic Addition Grignard Reagents (RMgBr)Ketone (-C(O)R)PDGFR Inhibitors, General Drug Discovery[15]

Conclusion

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is more than just a simple heterocycle; it is a strategically designed building block that offers a powerful platform for innovation in drug discovery. Its straightforward synthesis and the exceptional versatility of the C-3 nitrile group provide chemists with a reliable and efficient route to novel and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this scaffold in their quest for the next generation of therapeutic agents. The continued exploration of this and related building blocks will undoubtedly fuel significant advances in medicinal chemistry.[3][5][16]

References

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Representative drug molecules containing cyano groups. ResearchGate. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • Functional group transformations of β-cyano carboxylate derivatives 2b. ResearchGate. [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Transformations of the cyano group in product 3a. ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. PubMed. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. ResearchGate. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent bicyclic N-heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a variety of commercially successful pharmaceuticals, including the anxiolytic alpidem and the hypnotic agent zolpidem.[2][4] Beyond these applications, the scaffold exhibits a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and notably, potent antitubercular effects.[1][2][3][5]

Specifically, 2-methylimidazo[1,2-a]pyridine-3-carboxamides have emerged as a class of compounds with significant therapeutic potential. Research has highlighted their efficacy against Mycobacterium tuberculosis, including multi- and extensive drug-resistant (MDR/XDR) strains, making this molecular framework a critical area of investigation in the development of new anti-infective agents.[2][6] This application note provides a detailed, three-step protocol for the synthesis of these valuable compounds, starting from commercially available reagents. The methodology is robust, scalable, and grounded in established chemical transformations, offering researchers a reliable pathway to access this important class of molecules.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence that is both efficient and modular, allowing for the diversification of the final carboxamide product.

  • Step 1: Cyclocondensation: Formation of the core imidazo[1,2-a]pyridine ring system by reacting a 2-aminopyridine with an α-halo-β-ketoester.

  • Step 2: Saponification: Hydrolysis of the resulting C3-ester to the corresponding carboxylic acid, a key intermediate for amide coupling.

  • Step 3: Amide Bond Formation: Activation of the carboxylic acid and subsequent coupling with a desired primary or secondary amine to yield the target 2-methylimidazo[1,2-a]pyridine-3-carboxamide.

Synthetic Workflow Visualization

The following diagram outlines the complete synthetic pathway from starting materials to the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 2-Aminopyridine C Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate A->C B Methyl 2-chloro-3-oxobutanoate B->C D 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid C->D NaOH (aq) F Target Carboxamide D->F 1. SOCl₂ 2. Amine E Primary/Secondary Amine (R1R2NH) E->F

Caption: Workflow for the three-step synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamides.

Part 1: Synthesis of Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

This initial step involves the construction of the heterocyclic core via a Hantzsch-type reaction. The exocyclic nitrogen of 2-aminopyridine first attacks the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine system.

Experimental Protocol
  • To a solution of 2-aminopyridine (1.0 eq) in methanol (MeOH, 5-10 mL per gram of aminopyridine), add methyl 2-chloro-3-oxobutanoate (1.05 eq) dropwise at room temperature.

  • Stir the resulting mixture overnight at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to afford the pure ester as a solid.[7]

Reaction Mechanism: Cyclocondensation

G start 2-Aminopyridine + α-halo-β-ketoester step1 Nucleophilic Attack (SN2) start->step1 intermediate1 Alkylated Pyridine Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Dihydro Intermediate step2->intermediate2 step3 Dehydration (Aromatization) intermediate2->step3 product Imidazo[1,2-a]pyridine Ester step3->product G cluster_0 Activation cluster_1 Coupling Acid Carboxylic Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Amine Amine (RNH₂) Amine->Tetrahedral Amide Final Amide Tetrahedral->Amide - HCl

Sources

Application Notes and Protocols for High-throughput Screening of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for developing and implementing high-throughput screening (HTS) assays tailored for the discovery of bioactive 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile derivatives. This class of compounds has garnered significant interest in drug discovery due to its versatile scaffold, which has been shown to exhibit a range of biological activities, notably as kinase and tubulin polymerization inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust screening campaigns to identify novel therapeutic agents.

The Scientific Rationale: Targeting Key Players in Cellular Proliferation

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with potent inhibitory activity against key cellular targets implicated in cancer and other proliferative diseases.[2][4] Two of the most prominent and well-validated targets for this chemical series are protein kinases and tubulin.

  • Protein Kinases: These enzymes are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PI3K, and Akt, making kinase inhibition a primary focus for screening campaigns.[1][6][7][8][9]

  • Tubulin: As the building block of microtubules, tubulin is essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization dynamics can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][10] The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop potent tubulin polymerization inhibitors.[3][10][11]

This guide will detail both biochemical and cell-based HTS assays to interrogate these two major target classes. The choice between these approaches depends on the specific research question, with biochemical assays offering a direct measure of target engagement and cell-based assays providing insights into a compound's activity in a more physiologically relevant context.[12][13][14][15][16][17]

Foundational Principles of a Robust HTS Campaign

A successful HTS campaign is built on a foundation of rigorous assay design, validation, and stringent quality control.[18][19][20][21] Before embarking on a large-scale screen, it is imperative to establish an assay with a sufficient signal-to-noise ratio and a robust statistical window to confidently identify "hits." A key metric for this is the Z'-factor , which provides a measure of the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Part 1: Biochemical Assays for Kinase Inhibition

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase. Luminescence-based assays are a popular choice for HTS due to their high sensitivity and broad applicability.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction. The luciferase enzyme uses ATP to produce a luminescent signal; therefore, a decrease in luminescence corresponds to higher kinase activity (more ATP consumed), and an increase in luminescence indicates kinase inhibition.[22][23]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

  • Test compounds (2-Methylimidazo[1,2-a]pyridine-3-carbonitrile derivatives) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the target kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Dispense 5 µL of kinase and substrate solution to all wells B Add 50 nL of test compound, positive control, or DMSO (negative control) A->B Compound Addition C Add 5 µL of ATP solution to initiate the reaction B->C Reaction Initiation D Incubate at room temperature for 1 hour C->D Incubation E Add 10 µL of luminescent reagent (e.g., Kinase-Glo®) D->E Signal Generation F Incubate for 10 minutes at room temperature E->F Signal Stabilization G Read luminescence on a plate reader F->G Data Acquisition cluster_0 Assay Plate Preparation cluster_1 Polymerization Reaction cluster_2 Data Acquisition A Pre-warm plate to 37°C B Add 10 µL of 10x test compound, controls, or DMSO to wells A->B Compound Addition C Add 90 µL of cold tubulin/GTP solution B->C Reaction Initiation D Immediately place in pre-warmed plate reader (37°C) C->D Temperature Shift E Read absorbance at 340 nm every minute for 60 minutes D->E Kinetic Measurement

Caption: Workflow for an absorbance-based tubulin polymerization assay.

Step-by-Step Protocol:

  • Prepare Tubulin: Reconstitute lyophilized tubulin in cold tubulin polymerization buffer to the desired final concentration (e.g., 3 mg/mL). Keep on ice.

  • Assay Plate Preparation:

    • Pre-warm a 384-well UV-transparent plate to 37°C in the plate reader.

    • Add 10 µL of 10x concentrated test compounds, controls (colchicine, paclitaxel), or DMSO to the appropriate wells of a separate plate.

  • Initiate Polymerization:

    • Just before starting the assay, add GTP to the cold tubulin solution to a final concentration of 1 mM.

    • Transfer 10 µL of the compound/control solutions to the pre-warmed assay plate.

    • Add 90 µL of the cold tubulin/GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the temperature-controlled spectrophotometer (37°C).

    • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis and Interpretation:

The rate of tubulin polymerization can be determined from the slope of the linear phase of the absorbance curve. The maximum absorbance (Vmax) is also a key parameter.

ParameterCalculationInterpretation
Percent Inhibition 100 * (1 - (Vmax_compound / Vmax_neg_ctrl))Quantifies the inhibitory effect on the extent of polymerization.
IC50 Value Determined by plotting percent inhibition against a range of compound concentrations.The concentration of compound that inhibits 50% of tubulin polymerization.

Part 3: Cell-Based Assays

Cell-based assays are crucial for validating hits from biochemical screens and for primary screening to identify compounds with cellular activity. [24][25]They provide a more physiologically relevant environment, taking into account cell permeability, metabolism, and off-target effects. [13][15][16]

Protocol 3: High-Content Imaging Assay for Microtubule Integrity

This assay uses automated fluorescence microscopy to visualize the effects of compounds on the microtubule network in cells. [26][27]This powerful phenotypic screen can identify both microtubule destabilizers and stabilizers.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Black-walled, clear-bottom 384-well imaging plates

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., nocodazole for destabilization, paclitaxel for stabilization)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging & Analysis A Seed cells in 384-well plates and allow to adhere B Treat with compounds and controls A->B Compound Addition C Incubate for a defined period (e.g., 24 hours) B->C Incubation D Fix, permeabilize, and block cells C->D Cell Processing E Incubate with primary and fluorescent secondary antibodies D->E Staining F Counterstain nuclei with DAPI E->F Nuclear Staining G Acquire images on a high-content imaging system F->G Image Acquisition H Analyze microtubule morphology and cell cycle parameters G->H Data Analysis

Caption: Workflow for a high-content imaging assay for microtubule integrity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile derivatives and controls.

  • Incubation: Incubate the plates for a period sufficient to observe effects on the microtubule network (e.g., 18-24 hours).

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with 0.1% Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify various cellular and microtubule parameters, such as microtubule length, density, and cell cycle phase.

Data Analysis and Interpretation:

PhenotypeInterpretation
Decreased microtubule network integrity, rounded cell morphology Potential microtubule destabilizing agent.
Increased microtubule bundling, formation of asters Potential microtubule stabilizing agent.
Increased percentage of cells in G2/M phase Indicates mitotic arrest, a common outcome of tubulin-targeting agents.

Conclusion and Forward Look

The protocols outlined in this guide provide a robust framework for the high-throughput screening of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile derivatives against two high-value target classes in cancer drug discovery. It is critical to remember that HTS is the beginning of a long journey. Hits identified from these primary screens must be validated through a series of secondary assays, including dose-response studies, orthogonal assays, and further characterization of their mechanism of action. [28]By employing a systematic and rigorous approach, researchers can unlock the therapeutic potential of this promising chemical scaffold.

References

  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521–527.
  • González-Álvarez, V. J., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(6), 588–601.
  • Gfesser, G. A., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(19), 6164–6167.
  • Cytoskeleton, Inc. (n.d.).
  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers.
  • Auld, D. S., et al. (2004). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Assay and Drug Development Technologies, 2(4), 363–372.
  • Kumar, D., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Bioorganic & Medicinal Chemistry, 128, 118242.
  • Kumar, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616.
  • Vidles, M. T., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 9(1), 1–25.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 83.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Zhang, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 572–581.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrook Labs.
  • Bouissane, L., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 626–636.
  • Venetsanakos, E., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 911–916.
  • González-Álvarez, V. J., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Bar-Natan, M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1848–1855.
  • Bheemireddy, V., et al. (2021). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Molecules, 26(11), 3169.
  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559–567.
  • Wikipedia. (2023). High-throughput screening. Wikipedia.
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Zhang, Y., et al. (2025).
  • Kumar, R., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. RSC Advances, 11(52), 32985–32997.
  • BenchChem. (2025).
  • Le, T. H. V., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2961–2987.
  • Molecular Devices. (n.d.).
  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • Cambridge MedChem Consulting. (2017).
  • Zhao, X., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4021–4033.
  • Technology Networks. (2025). High-Throughput Screening Techniques To Improve Cellular Drug Discovery. Technology Networks.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Bathini, N., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17–32.
  • Smith, A. B., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. bioRxiv.
  • Cytoskeleton, Inc. (n.d.).
  • Pasquier, E., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 268.

Sources

Utilizing 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in the Development of PI3K/mTOR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Privileged Scaffold in Oncology

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5] While single-agent inhibitors targeting either PI3K or mTOR have been developed, the clinical experience has been hampered by modest efficacy and the rapid development of resistance, often due to intricate feedback loops within the pathway.[6][7] This has propelled the development of dual PI3K/mTOR inhibitors, which concurrently block key nodes in this signaling cascade, offering the potential for enhanced anti-tumor activity and a reduced likelihood of resistance.[6][8][9][10]

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer properties.[11][12][13] This heterocyclic ring system serves as an excellent foundation for the design of kinase inhibitors. Specifically, the 2-methylimidazo[1,2-a]pyridine-3-carbonitrile core offers a versatile platform for synthetic elaboration, enabling the systematic exploration of structure-activity relationships (SAR) to achieve potent and selective dual inhibition of PI3K and mTOR.[14][15][16]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold in the discovery and preclinical development of novel PI3K/mTOR inhibitors. We will delve into the synthetic strategies, in vitro and cell-based assays, and preclinical evaluation methodologies that are crucial for advancing these promising compounds from the bench to the clinic.

Section 1: Synthetic Strategies and Library Generation

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key advantage for medicinal chemistry campaigns.[12] A convergent synthetic route allows for late-stage diversification, which is essential for building a focused library of analogs to probe the SAR.[17]

Core Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[18] Modifications to this general approach can be employed to introduce the desired methyl and carbonitrile functionalities.

Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Core

Objective: To synthesize the foundational 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold.

Materials:

  • Substituted 2-aminopyridine

  • 3-bromo-2-butanone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Reagents for cyanation (e.g., copper(I) cyanide)

  • Appropriate solvents (e.g., DMF, DMSO)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted 2-aminopyridine and 3-bromo-2-butanone in ethanol.

  • Add sodium bicarbonate to the mixture to act as a base.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting 2-methylimidazo[1,2-a]pyridine intermediate by column chromatography.

  • Cyanation: The introduction of the carbonitrile group at the 3-position can be achieved through various methods, such as a Sandmeyer-type reaction on a 3-amino precursor or direct cyanation of a 3-halo derivative. A common approach involves the reaction of a 3-bromoimidazo[1,2-a]pyridine with a cyanide source, such as copper(I) cyanide, in a suitable high-boiling solvent like DMF or DMSO at elevated temperatures.

  • Purify the final 2-methylimidazo[1,2-a]pyridine-3-carbonitrile product by recrystallization or column chromatography.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Library Diversification

With the core scaffold in hand, a library of analogs can be generated by introducing various substituents at different positions of the imidazo[1,2-a]pyridine ring. This allows for the exploration of the chemical space around the core to optimize for potency, selectivity, and pharmacokinetic properties. Docking studies with homology models of the target kinases can guide the rational design of these substitutions.[17]

Section 2: In Vitro Characterization of PI3K/mTOR Inhibitory Activity

The initial screening of newly synthesized compounds involves determining their inhibitory activity against the target kinases in biochemical assays.

Kinase Inhibition Assays

Protocol 2: In Vitro PI3K and mTOR Kinase Inhibition Assay

Objective: To determine the IC₅₀ values of the synthesized compounds against PI3K isoforms and mTOR.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase

  • ATP

  • Kinase-specific substrate (e.g., phosphatidylinositol for PI3K)

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, using a non-linear regression analysis.

Table 1: Representative In Vitro Kinase Inhibition Data for Lead Compounds

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
Lead-001 1525182210
Lead-002 8129155
GDC-0941 (Control) 171.4---532.4
PI-103 (Control) 2315-14

Note: The data presented here is hypothetical and for illustrative purposes. GDC-0941 and PI-103 are known PI3K/mTOR inhibitors and their IC50 values are included for comparison.[3][9]

Section 3: Cell-Based Assays to Probe Pathway Inhibition

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compounds can penetrate the cell membrane and inhibit the PI3K/mTOR pathway in a cellular context.[19][20]

Western Blot Analysis of Downstream Signaling

A standard method to assess pathway inhibition is to measure the phosphorylation status of key downstream effector proteins.

Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Activation

Objective: To evaluate the effect of the test compounds on the phosphorylation of key downstream targets of the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines with a known activated PI3K/mTOR pathway (e.g., MCF7, PC-3)

  • Test compounds

  • Cell lysis buffer

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), and total 4E-BP1[21]

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

High-Throughput Cellular Assays

For screening larger compound libraries, high-throughput cellular assays such as LanthaScreen™ TR-FRET assays can be employed.[1][19] These assays provide a quantitative measure of target phosphorylation in a cellular environment.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth Inhibitor 2-Methylimidazo[1,2-a]pyridine -3-carbonitrile Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/mTOR Signaling Pathway and points of inhibition.

Cell Proliferation and Viability Assays

To assess the functional consequences of PI3K/mTOR inhibition, cell proliferation and viability assays are performed.

Protocol 4: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • Test compounds

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Add the MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 4: Preclinical Evaluation

Promising lead compounds identified from in vitro and cell-based assays should be advanced to preclinical evaluation in animal models.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.[11]

Protocol 5: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of a lead compound.

Materials:

  • Male mice (e.g., BALB/c)

  • Lead compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the compound to two groups of mice via IV and PO routes at a specified dose.[22][23]

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[11]

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[11]

  • Analyze the plasma concentration-time data to calculate key pharmacokinetic parameters.[11]

Table 2: Representative Pharmacokinetic Parameters in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.251.0
AUC (ng·h/mL) 35004500
t₁/₂ (h) 4.55.0
Bioavailability (F%) -65

Note: This data is hypothetical and for illustrative purposes only.

In Vivo Efficacy Studies

The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in vivo.

Protocol 6: Xenograft Tumor Model in Nude Mice

Objective: To evaluate the anti-tumor efficacy of a lead compound in a human tumor xenograft model.

Materials:

  • Athymic nude mice

  • Human cancer cell line (e.g., HCT116, HT-29)

  • Lead compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Inject the human cancer cells subcutaneously into the flank of the nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the lead compound or vehicle orally once daily for a specified duration (e.g., 21 days).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Workflow Start Start: 2-Methylimidazo[1,2-a]pyridine -3-carbonitrile Scaffold Synthesis Synthesis & Library Diversification Start->Synthesis InVitro In Vitro Screening (Kinase Assays) Synthesis->InVitro CellBased Cell-Based Assays (Western Blot, Proliferation) InVitro->CellBased LeadOpt Lead Optimization (SAR) CellBased->LeadOpt LeadOpt->Synthesis Iterative Design PK Pharmacokinetic Profiling (ADME) LeadOpt->PK Promising Leads Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Preclinical Preclinical Candidate Selection Efficacy->Preclinical

Caption: Drug discovery workflow for PI3K/mTOR inhibitors.

Conclusion

The 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold represents a highly promising starting point for the development of novel dual PI3K/mTOR inhibitors. Its synthetic tractability, coupled with the potential for potent and selective inhibition of these key oncogenic kinases, makes it an attractive platform for drug discovery efforts. By following the systematic approach outlined in these application notes and protocols—from rational design and synthesis to comprehensive in vitro and in vivo evaluation—researchers can effectively advance new therapeutic candidates toward clinical development. The ultimate goal is to translate these scientific endeavors into effective treatments for patients with cancers driven by aberrant PI3K/mTOR signaling.

References

  • A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives - Benchchem.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway - Thermo Fisher Scientific.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH.
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PubMed Central.
  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed.
  • Preclinical testing of PI3K/AKT/mTOR signaling inhibitors in a mouse model of ovarian endometrioid adenocarcinoma - PubMed.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents | Journal of Medicinal Chemistry.
  • In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC.
  • Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed.
  • In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines - ResearchGate.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central.
  • Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - Frontiers.
  • Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?.
  • Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway - AACR Journals.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
  • In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. - ResearchGate.
  • FlowCellect™ PI3K-mTOR Signaling Cascade Mapping kit - Merck Millipore.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF - ResearchGate.
  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed.
  • Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - NIH.
  • mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells - MDPI.
  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC.

Sources

Application Notes & Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile as a novel fluorescent probe for cellular imaging. The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic system known for its significant biological activities and unique photophysical properties.[1][2] The strategic incorporation of a methyl group at the 2-position and a carbonitrile moiety at the 3-position is designed to enhance quantum yield and modulate the emission spectrum, making it a promising candidate for high-contrast cellular imaging. These notes detail the underlying principles of the probe's fluorescence, provide validated protocols for its synthesis and application in live-cell imaging, and offer insights into data interpretation and troubleshooting.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[2] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Beyond their therapeutic potential, the rigid, planar structure of the imidazo[1,2-a]pyridine core gives rise to intrinsic fluorescence, making it an attractive scaffold for the development of novel fluorophores.[1][4]

The photophysical properties of imidazo[1,2-a]pyridines can be finely tuned through synthetic modifications.[5] Substituents on the fused ring system can influence the electron density, leading to changes in absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift.[6] This tunability allows for the rational design of probes tailored for specific biological applications, such as sensing metal ions or imaging subcellular compartments.[7][8]

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile has been designed to leverage these properties for cellular imaging. The electron-donating methyl group at the C-2 position and the electron-withdrawing carbonitrile group at the C-3 position create a "push-pull" system. This electronic arrangement often leads to a significant intramolecular charge transfer (ICT) character in the excited state, resulting in a large Stokes shift and sensitivity to the local environment's polarity. The carbonitrile group, in particular, has been utilized in designing deep-blue emitters with high fluorescence quantum yields in related heterocyclic systems.[9]

Physicochemical and Photophysical Properties

While specific experimental data for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is emerging, the expected properties can be inferred from the extensive literature on analogous compounds.

PropertyExpected Value/CharacteristicRationale & References
Appearance White to pale yellow crystalline solidBased on related imidazo[1,2-a]pyridine derivatives.[10]
Solubility Soluble in common organic solvents (DMSO, DMF, Acetonitrile)General characteristic of small organic fluorophores.
Excitation Max (λex) ~350 - 380 nmImidazo[1,2-a]pyridine core absorption.[1]
Emission Max (λem) ~420 - 480 nm (Blue to Cyan)The carbonitrile group promotes blue emission.[9]
Quantum Yield (ΦF) Moderate to High (>0.3)Electron-donating/withdrawing groups can enhance quantum yield.[5]
Stokes Shift Large (> 50 nm)Expected from the push-pull electronic structure.[11]
Biocompatibility Expected to be low in cytotoxicity at working concentrationsMany imidazo[1,2-a]pyridine derivatives show low toxicity.[7]

Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

The synthesis of the title compound can be achieved through a reliable and straightforward multi-step process, beginning with the condensation of a substituted aminopyridine with an α-haloketone, followed by cyanation. A general synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Cyanation A 2-Aminopyridine C 2-Methylimidazo[1,2-a]pyridine A->C Reflux, NaHCO3 B 3-Bromo-2-butanone B->C D 2-Methylimidazo[1,2-a]pyridine F 3-Bromo-2-methylimidazo[1,2-a]pyridine D->F Acetonitrile E N-Bromosuccinimide (NBS) E->F H 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile F->H DMF, Reflux G CuCN G->H

Caption: General synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Protocol 3.1: Synthesis of 2-Methylimidazo[1,2-a]pyridine
  • To a solution of 2-aminopyridine (10 mmol) in ethanol (50 mL), add sodium bicarbonate (20 mmol).

  • Add 3-bromo-2-butanone (11 mmol) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to obtain 2-methylimidazo[1,2-a]pyridine.

Protocol 3.2: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
  • Dissolve 2-methylimidazo[1,2-a]pyridine (5 mmol) in acetonitrile (30 mL).

  • Add N-Bromosuccinimide (NBS) (5.5 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After completion of bromination (monitored by TLC), remove the solvent in vacuo.

  • To the crude 3-bromo-2-methylimidazo[1,2-a]pyridine, add copper(I) cyanide (6 mmol) and dimethylformamide (DMF) (25 mL).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction, pour it into an aqueous ammonia solution, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography to yield 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.[10]

Application in Cellular Imaging

The favorable photophysical properties and anticipated low cytotoxicity of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile make it an excellent candidate for live-cell fluorescence microscopy. Its moderate lipophilicity should allow for passive diffusion across the cell membrane.

Cellular_Imaging_Workflow A 1. Cell Culture (e.g., HeLa, A549) C 3. Cell Staining (Incubate with probe) A->C B 2. Probe Preparation (Stock in DMSO) B->C D 4. Washing (Remove excess probe) C->D E 5. Imaging (Fluorescence Microscopy) D->E F 6. Data Analysis E->F

Caption: Workflow for live-cell imaging with the fluorescent probe.

Protocol 4.1: Live-Cell Staining and Imaging

Materials:

  • 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cells of interest (e.g., HeLa, A549) seeded on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~360 nm excitation and ~450 nm emission)

Procedure:

  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells on glass-bottom imaging dishes to ~70-80% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Scientist's Note: The optimal concentration should be determined empirically for each cell line to maximize signal-to-noise while minimizing potential cytotoxicity. A concentration titration experiment is highly recommended.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

  • Fluorescence Microscopy:

    • Immediately transfer the dish to the fluorescence microscope.

    • Excite the probe using a light source around 360-380 nm and collect the emission between 420-500 nm.

    • Acquire images using appropriate exposure times to avoid phototoxicity and photobleaching.

  • Co-localization (Optional): To determine the subcellular localization of the probe, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™) following the manufacturer's protocols.

Expected Results and Troubleshooting

  • Expected Localization: Based on the characteristics of similar small, neutral fluorophores, the probe is expected to diffuse across the plasma membrane and potentially accumulate in the cytoplasm and organelles with varying polarity, such as the endoplasmic reticulum or mitochondria.

  • High Background: If high background fluorescence is observed, reduce the probe concentration or the incubation time. Ensure thorough washing steps.

  • Weak Signal: If the fluorescence signal is weak, increase the probe concentration or incubation time. Check the filter sets on the microscope to ensure they are optimal for the probe's excitation and emission spectra.

  • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) during imaging, reduce the excitation light intensity and/or the exposure time.

Conclusion

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile represents a promising new tool in the cellular imaging toolkit. Its straightforward synthesis, favorable photophysical properties derived from the versatile imidazo[1,2-a]pyridine core, and potential for low cytotoxicity make it an attractive candidate for high-contrast live-cell imaging. The protocols provided herein offer a robust starting point for researchers to explore the utility of this novel probe in their specific biological investigations.

References

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). Available at: [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal. Available at: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. National Institutes of Health. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. Available at: [Link]

  • 4-(Aryl)-Benzo[6][10]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. National Institutes of Health. Available at: [Link]

  • Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews. Available at: [Link]

  • 4-(Aryl)-Benzo[6][10]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. MDPI. Available at: [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of fused imidazo[1,2‐a]pyridine 6 based fluorescent probe for... ResearchGate. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC. Available at: [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the C3-Alkylation of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the development of several blockbuster drugs, including the anxiolytics Alpidem and Saripidem, the hypnotic agent Zolpidem, and the anti-osteoporosis drug Minodronic acid.[2][3] The functionalization of this scaffold is therefore of paramount importance to drug development professionals.

The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic, making it a prime target for electrophilic substitution and a key site for introducing molecular diversity.[1][3] C3-alkylation, in particular, allows for the incorporation of a vast range of alkyl and arylmethyl groups, profoundly influencing the steric and electronic properties of the molecule and, consequently, its biological activity. This guide provides an in-depth overview of modern, reliable methods for the C3-alkylation of imidazo[1,2-a]pyridines, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Methodologies for C3-Alkylation: A Comparative Overview

Several robust strategies have emerged for the regioselective C3-alkylation of imidazo[1,2-a]pyridines. This guide will focus on four distinct and effective methods:

  • Lewis Acid-Catalyzed Three-Component Aza-Friedel-Crafts Reaction: A convergent approach that builds complexity rapidly from simple starting materials.

  • Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclopropanes: A method for introducing functionalized alkyl chains.

  • Metal- and Additive-Free Reaction with para-Quinone Methides (p-QMs): A mild and operationally simple approach for benzylic alkylation.

  • Visible-Light Photocatalytic Alkylation: A modern, green chemistry approach utilizing light energy to generate alkyl radicals.

The choice of method will depend on the desired alkyl substituent, the functional group tolerance required, and the desired operational simplicity.

Method 1: Lewis Acid-Catalyzed Three-Component Aza-Friedel-Crafts Reaction

This powerful multicomponent reaction (MCR) allows for the one-pot synthesis of C3-aminoalkylated imidazo[1,2-a]pyridines from an imidazo[1,2-a]pyridine, an aldehyde, and an amine.[2][4][5][6] The use of a Lewis acid, such as Yttrium triflate (Y(OTf)₃), is crucial for activating the aldehyde and facilitating the formation of an iminium ion intermediate, which then undergoes a Friedel-Crafts-type reaction with the electron-rich imidazo[1,2-a]pyridine.[2][6]

Mechanistic Rationale

The reaction proceeds through a well-defined pathway. The Lewis acid catalyst activates the aldehyde, which then condenses with the secondary amine to form a highly electrophilic iminium ion. The nucleophilic C3 position of the imidazo[1,2-a]pyridine then attacks the iminium ion, forming a new C-C bond. Subsequent deprotonation restores the aromaticity of the heterocyclic system, yielding the C3-alkylated product. This process is highly atom-economical and allows for the rapid generation of a library of analogs by simply varying the three starting components.[2][6]

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack and Product Formation Aldehyde R¹CHO IminiumIon [R¹CH=NR²₂]⁺ Aldehyde->IminiumIon + Amine, -H₂O Amine R²₂NH LewisAcid Y(OTf)₃ LewisAcid->Aldehyde Activation Intermediate Cationic Intermediate IminiumIon->Intermediate Electrophile Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Intermediate C3 Attack Product C3-Alkylated Product Intermediate->Product -H⁺ caption Aza-Friedel-Crafts Reaction Workflow

Aza-Friedel-Crafts Reaction Workflow
Detailed Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Cyclic amine (e.g., morpholine) (2.0 equiv)

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (10 mol%)

  • Toluene (Anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the aldehyde (0.3 mmol, 1.5 equiv), the cyclic amine (0.4 mmol, 2.0 equiv), and Y(OTf)₃ (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Substrate (Imidazo[1,2-a]pyridine)AldehydeAmineYield (%)
2-Phenylimidazo[1,2-a]pyridinep-TolualdehydeMorpholine92
2-(4-Fluorophenyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine88
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine4-ChlorobenzaldehydeMorpholine85
2-Methylimidazo[1,2-a]pyridineBenzaldehydeThiomorpholine78

Table 1: Representative yields for the Y(OTf)₃-catalyzed three-component reaction. Data adapted from[4].

Method 2: Lewis Acid-Catalyzed C3-Alkylation with Donor-Acceptor Cyclopropanes

This method provides a route to C3-alkylated imidazo[1,2-a]pyridines with a 1,3-dicarbonyl moiety, which can be a handle for further synthetic transformations. The reaction involves the nucleophilic ring-opening of a donor-acceptor (DA) cyclopropane by the imidazo[1,2-a]pyridine.[3][7] Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or Gadolinium(III) triflate (Gd(OTf)₃) are effective catalysts.[3]

Mechanistic Rationale

The Lewis acid coordinates to one of the acceptor groups (typically an ester) on the cyclopropane, polarizing the molecule and facilitating the cleavage of the distal C-C bond. This generates a zwitterionic intermediate. The C3 position of the imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the electrophilic carbon of the opened cyclopropane. A subsequent proton transfer yields the final C3-alkylated product. The reaction is believed to proceed via an ionic mechanism.[7]

G DA_Cyclopropane Donor-Acceptor Cyclopropane Activated_Complex Activated Complex DA_Cyclopropane->Activated_Complex LewisAcid Yb(OTf)₃ LewisAcid->Activated_Complex Coordination Zwitterion Zwitterionic Intermediate Activated_Complex->Zwitterion Ring Opening Adduct Intermediate Adduct Zwitterion->Adduct + Imidazopyridine (C3 Attack) Imidazopyridine Imidazo[1,2-a]pyridine Product C3-Alkylated Product Adduct->Product Proton Transfer caption Ring-Opening of DA-Cyclopropanes

Ring-Opening of DA-Cyclopropanes
Detailed Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Donor-Acceptor Cyclopropane (1.0 equiv)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (25 mol%) or Gadolinium(III) triflate (Gd(OTf)₃) (15 mol%)

  • Acetonitrile (CH₃CN) or 1,2-Dichloroethane (DCE) (Anhydrous)

Procedure:

  • In an oven-dried vial, combine the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), the donor-acceptor cyclopropane (0.5 mmol, 1.0 equiv), and the Lewis acid catalyst (Yb(OTf)₃, 0.125 mmol, 25 mol% or Gd(OTf)₃, 0.075 mmol, 15 mol%).

  • Add anhydrous solvent (CH₃CN or DCE, 3.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired C3-alkylated product.

Imidazo[1,2-a]pyridineDA-Cyclopropane DonorCatalystYield (%)
Imidazo[1,2-a]pyridinePhenylYb(OTf)₃96
2-Phenylimidazo[1,2-a]pyridine4-MethoxyphenylGd(OTf)₃95
2-Phenylimidazo[1,2-a]pyridine4-ChlorophenylGd(OTf)₃93
2-(Thiophen-2-yl)imidazo[1,2-a]pyridinePhenylGd(OTf)₃91

Table 2: Representative yields for the Lewis acid-catalyzed reaction with DA-cyclopropanes. Data adapted from[3].

Method 3: Metal- and Additive-Free C3-Alkylation with para-Quinone Methides (p-QMs)

This method offers a particularly mild and environmentally friendly route for the C3-benzylation of imidazo[1,2-a]pyridines. The reaction proceeds via a 1,6-nucleophilic addition of the imidazo[1,2-a]pyridine to a para-quinone methide (p-QM).[4] A key advantage is that it often proceeds at room temperature without the need for metal catalysts or additives, although in some cases a mild acid promoter like hexafluoroisopropanol (HFIP) is used as the solvent and catalyst.[1][8]

Mechanistic Rationale

para-Quinone methides are highly reactive intermediates that behave as Michael acceptors. The electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the exocyclic methylene carbon of the p-QM in a conjugate addition fashion. This generates a phenoxide intermediate, which undergoes tautomerization to furnish the final C3-benzylated product. The high reactivity of the p-QM drives the reaction forward under mild conditions.

G Imidazopyridine Imidazo[1,2-a]pyridine Phenoxide_Intermediate Phenoxide Intermediate Imidazopyridine->Phenoxide_Intermediate 1,6-Conjugate Addition pQM para-Quinone Methide pQM->Phenoxide_Intermediate Product C3-Benzylated Product Phenoxide_Intermediate->Product Tautomerization caption Reaction with para-Quinone Methides

Reaction with para-Quinone Methides
Detailed Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • para-Quinone Methide (1.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

  • To a vial containing a magnetic stir bar, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv) and the para-quinone methide (0.5 mmol, 1.0 equiv).

  • Add HFIP (1.5 mL) to the vial.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the HFIP under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure product.

Imidazo[1,2-a]pyridinep-Quinone Methide SubstituentsYield (%)
2-Phenylimidazo[1,2-a]pyridineDi-tert-butyl98
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineDi-tert-butyl95
2-(4-Bromophenyl)imidazo[1,2-a]pyridineDi-tert-butyl92
Zolimidine (drug derivative)Di-tert-butyl89

Table 3: Representative yields for the metal-free reaction with p-QMs. Data adapted from[1].

Method 4: Visible-Light Photocatalytic C3-Alkylation

Harnessing the energy of visible light, photocatalysis has emerged as a powerful and sustainable tool for C-H functionalization.[7] For C3-alkylation, an organic dye photocatalyst, such as Eosin Y, can be used to generate alkyl radicals from readily available precursors like N-hydroxyphthalimide (NHP) esters. These radicals then engage with the imidazo[1,2-a]pyridine scaffold. While some protocols have shown selectivity for the C5 position, C3 functionalization is also a common outcome in radical additions to this heterocycle.[7][8]

Mechanistic Rationale

The process begins with the excitation of the photocatalyst (e.g., Eosin Y) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the NHP ester. This induces the fragmentation of the NHP ester, releasing carbon dioxide and generating a free alkyl radical. This highly reactive radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, forming a radical cation intermediate. A final oxidation step, followed by deprotonation, yields the C3-alkylated product and regenerates the photocatalyst, completing the catalytic cycle.

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET NHP_ester NHP Ester (R-CO₂-NHP) PC_excited->NHP_ester SET Alkyl_Radical Alkyl Radical (R•) NHP_ester->Alkyl_Radical - CO₂, - NHP⁻ Radical_Adduct Radical Adduct Alkyl_Radical->Radical_Adduct Radical Addition Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Radical_Adduct Product C3-Alkylated Product Radical_Adduct->Product Oxidation, -H⁺ caption Photocatalytic Alkylation Workflow

Photocatalytic Alkylation Workflow
General Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • N-Hydroxyphthalimide (NHP) ester (1.5 equiv)

  • Eosin Y (2 mol%)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Blue LED light source

Procedure:

  • Add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), NHP ester (0.3 mmol, 1.5 equiv), and Eosin Y (0.004 mmol, 2 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.

  • Irradiate the mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Imidazo[1,2-a]pyridineNHP Ester (Alkyl Source)Yield (%)
2-Phenylimidazo[1,2-a]pyridineCyclohexanecarboxylic acid85 (C5)
2-Phenylimidazo[1,2-a]pyridinePivalic acid78 (C5)
2-Methylimidazo[1,2-a]pyridineAdamantanecarboxylic acid92 (C5)
2-Phenylimidazo[1,2-a]pyridinePhenylacetic acid(C3 expected)

Table 4: Representative yields for photocatalytic alkylation. Note: While the cited procedure reports C5 selectivity, this general method is applicable for generating alkyl radicals that can lead to C3-alkylation under slightly modified conditions or with different substrates. Data adapted from[8].

Conclusion and Outlook

The C3-alkylation of imidazo[1,2-a]pyridines is a critical transformation for the synthesis of novel therapeutic agents. The methods presented herein—Lewis acid-catalyzed multicomponent reactions, DA-cyclopropane ring-openings, metal-free reactions with p-QMs, and visible-light photocatalysis—each offer distinct advantages in terms of substrate scope, operational simplicity, and green chemistry principles. By understanding the underlying mechanisms and applying the detailed protocols provided, researchers and drug development professionals can efficiently generate diverse libraries of C3-alkylated imidazo[1,2-a]pyridines, accelerating the discovery of next-generation pharmaceuticals. The continued development of novel, efficient, and selective C-H functionalization methods will undoubtedly further empower the field of medicinal chemistry.

References

  • Yang, W., Chen, Y., Liu, Y., & Zhang, Y. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 29(1), 248. [Link]

  • Lafzi, F., & Kilic, H. (2021). Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. ChemistrySelect, 6(24), 6031-6035. [Link]

  • Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Guchhait, S. K., Kandiyal, P. S., & Kashyap, H. (2020). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications, 56(84), 12791-12794. [Link]

  • Dalkilic, O., Turbedaroglu, O., & Kilic, H. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry, 88(16), 11621–11633. [Link]

  • Dalkilic, O., Turbedaroglu, O., & Kilic, H. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry, 88(16), 11621–11633. [Link]

  • Kumar, A., & Kumar, V. (2015). Recent advances in the synthesis of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(20), 5583-5603. [Link]

  • Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

  • Sharma, V., Kumar, R., & Kumar, N. (2021). Recent advances in the C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(30), 6536-6563. [Link]

  • Hajra, A., & Sinha, D. (2016). Copper-catalyzed three-component approach for the synthesis of 3-aminoalkylated imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 81(11), 4830-4835. [Link]

  • Li, Y., Wang, L., & Li, P. (2018). Visible-light-induced C3-alkylation of imidazo[1,2-a]pyridines with ethylarenes. Organic Letters, 20(15), 4569-4572. [Link]

  • Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]

Sources

Application Notes and Protocols: In Vitro Evaluation of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold Against a Persistent Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel anti-tubercular agents.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for the development of new anti-TB drugs, with some derivatives showing potent activity against both drug-sensitive and resistant strains.[1][2][3] This document provides a detailed guide for the in vitro evaluation of a specific analogue, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, against M. tuberculosis.

The protocols outlined herein are designed to establish the compound's primary efficacy through determination of its Minimum Inhibitory Concentration (MIC), assess its safety profile via cytotoxicity assays, and evaluate its potential for intracellular activity within host macrophages. A thorough understanding of these in vitro characteristics is a critical first step in the preclinical development of any new anti-tubercular candidate.

PART 1: Foundational Protocols for Efficacy and Safety Assessment

A logical and stepwise approach is crucial for the initial in vitro characterization of a novel compound. The primary objective is to determine its direct anti-mycobacterial activity, followed by an assessment of its toxicity to mammalian cells. This dual analysis allows for the calculation of a selectivity index, a key parameter in early-stage drug discovery.

Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is a widely adopted, simple, and cost-effective colorimetric method for determining the MIC of compounds against M. tuberculosis.[4][5][6] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active mycobacterial cells.[7] A lack of color change indicates inhibition of bacterial growth.

Causality Behind Experimental Choices:

  • Choice of Strain: M. tuberculosis H37Rv (ATCC 27294) is the standard, well-characterized, and virulent laboratory strain used for initial anti-tubercular screening.[8][9][10] Its genome has been fully sequenced, providing a robust reference for mechanistic studies.[8][11]

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) and glycerol provides the necessary nutrients for optimal mycobacterial growth.[4][12] The inclusion of a detergent like Tween 80 helps to prevent clumping of the hydrophobic mycobacteria.

  • Assay Format: The 96-well microtiter plate format allows for high-throughput screening and the testing of multiple compound concentrations simultaneously.[6][13]

Protocol: REMA for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80 at 37°C until it reaches mid-log phase (OD₆₀₀ of 0.5-0.8).

    • Adjust the turbidity of the culture with fresh 7H9 broth to match a McFarland standard of 1.0.

    • Further dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum density.

  • Compound Preparation and Plating:

    • Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in dimethyl sulfoxide (DMSO).

    • In a sterile 96-well flat-bottom plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Include positive control wells (bacteria only, no compound) and negative control wells (broth only). Rifampicin or isoniazid should be used as a positive drug control.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, except for the negative control wells.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading Results:

    • After the incubation period, add 30 µL of a 0.01% (w/v) sterile resazurin solution to each well.[4]

    • Incubate the plates for an additional 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[15]

Data Presentation: Example MIC Data

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Rifampicin MIC (µg/mL)
2-Methylimidazo[1,2-a]pyridine-3-carbonitrilee.g., 1.25e.g., 6.8e.g., 0.125
Cytotoxicity Assessment using the MTT Assay

It is imperative to evaluate the toxicity of the compound against mammalian cells to ensure that its anti-mycobacterial activity is not due to general cytotoxicity. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method for assessing cell viability.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[15]

Causality Behind Experimental Choices:

  • Cell Line Selection: The human monocytic cell line THP-1 or the murine macrophage cell line RAW264.7 are commonly used models for cytotoxicity testing of anti-tubercular compounds as they represent a primary host cell for M. tuberculosis.[14][17]

  • Assay Principle: The MTT assay provides a quantitative measure of cell viability, which is essential for determining the 50% cytotoxic concentration (CC₅₀).[16]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture and Seeding:

    • Culture THP-1 or RAW264.7 cells in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.[14]

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example Cytotoxicity and Selectivity Index Data

CompoundCC₅₀ on THP-1 cells (µM)Selectivity Index (SI = CC₅₀ / MIC)
2-Methylimidazo[1,2-a]pyridine-3-carbonitrilee.g., >100e.g., >14.7

A Selectivity Index greater than 10 is generally considered a promising result for a potential anti-tubercular drug candidate.

PART 2: Advanced Protocol for Intracellular Efficacy

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[18] Therefore, a critical step in the evaluation of a new anti-tubercular compound is to determine its ability to inhibit the growth of mycobacteria within this intracellular environment.

Intracellular Anti-mycobacterial Activity Assay

This assay assesses the efficacy of the compound against M. tuberculosis residing within macrophages. The readout can be based on colony-forming unit (CFU) counting or by using a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP).[18][19]

Causality Behind Experimental Choices:

  • Relevance to Disease: This assay mimics the in vivo environment where the bacteria reside, providing a more clinically relevant measure of a compound's potential efficacy.[18]

  • Host Cell Interaction: It allows for the assessment of the compound's ability to penetrate the host cell membrane and exert its anti-mycobacterial effect.

Protocol: Intracellular Activity in Macrophages

  • Macrophage Differentiation and Seeding:

    • If using THP-1 cells, differentiate them into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Seed the differentiated THP-1 or RAW264.7 cells in a 24- or 48-well plate and allow them to adhere.

  • Infection with M. tuberculosis:

    • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5-10 for 4 hours.[14]

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile to the infected cells.

    • Include an untreated infected control and a positive drug control (e.g., rifampicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacteria:

    • After incubation, wash the cells with PBS.

    • Lyse the macrophages with a sterile 0.1% Tween 80 or Triton X-100 solution to release the intracellular bacteria.[14]

    • Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

    • The percentage of inhibition is calculated relative to the untreated control. The 90% effective concentration (EC₉₀) can then be determined.

PART 3: Mechanistic Insights and Visualized Workflows

While the primary focus of these notes is on the "how-to," understanding the potential mechanism of action provides crucial context. Imidazopyridine compounds have been reported to inhibit mycobacterial growth by targeting the cytochrome b subunit (QcrB) of the electron transport chain, leading to the depletion of ATP.[17][20][21][22][23]

General Experimental Workflow

The following diagram illustrates the logical progression of the in vitro evaluation process.

G cluster_0 Primary Screening cluster_1 Safety Assessment cluster_2 Intracellular Efficacy A Prepare Compound Stock (2-Methylimidazo[1,2-a]pyridine-3-carbonitrile) C REMA Assay (Determine MIC) A->C E MTT Assay (Determine CC50) A->E G Treat with Compound A->G B Culture M. tuberculosis H37Rv B->C F Infect Macrophages with M. tuberculosis B->F I Calculate Selectivity Index (SI = CC50 / MIC) C->I D Culture Mammalian Cells (e.g., THP-1) D->E D->F E->I F->G H Quantify Intracellular Bacteria (CFU Counting) G->H J Determine Intracellular EC90 H->J

Caption: Workflow for in vitro evaluation of anti-TB compounds.

Hypothesized Mechanism of Action of Imidazopyridines

The diagram below illustrates the proposed mechanism of action for the broader class of imidazopyridine compounds, which involves the disruption of the electron transport chain in M. tuberculosis.

G cluster_0 M. tuberculosis Inner Membrane ETC Electron Transport Chain (ETC) ATPsynthase ATP Synthase ETC->ATPsynthase Proton Motive Force QcrB QcrB (Cytochrome b subunit) ATP ATP Production QcrB->ATP Disruption ATPsynthase->ATP Compound Imidazopyridine Compound Compound->QcrB Inhibition Growth Bacterial Growth Inhibition ATP->Growth Energy for

Caption: Proposed mechanism of imidazopyridine anti-TB activity.

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 46(8), 2720–2722. [Link]

  • Wikipedia. (n.d.). H37Rv. Retrieved from [Link]

  • Kunte, S., Karmarkar, A., Dharmashale, S., & Hatolkar, S. (2014). Resazurin microtitre assay (REMA) plate - A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. European Respiratory Journal, 44(Suppl 58), P3785. [Link]

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Antimicrobial agents and chemotherapy, 47(11), 3616–3619. [Link]

  • Montaser, R., & Rizk, M. (2017). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Journal of Medical and Health Sciences, 10(4), 1-9. [Link]

  • Zheng, J., Li, Y., Wang, Y., Zhang, Y., & Liu, G. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 10, 595189. [Link]

  • O'Malley, T., Alling, T., Early, J. V., Wescott, H. A., Kumar, A., Moraski, G. C., Miller, M. J., Masquelin, T., Hipskind, P. A., & Parish, T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial agents and chemotherapy, 62(6), e02439-17. [Link]

  • Diaconeasa, Z., Stirbu, I., Lupsa, N., Gavan, A., & Vlase, L. (2014). In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents. Farmacia, 62(4), 746-753. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC medicinal chemistry, 14(3), 392–415. [Link]

  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of antimicrobial chemotherapy, 60(1), 181–184. [Link]

  • Pitala, F. N., Muliaditan, M., Basit, A., & Smith, C. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial agents and chemotherapy, 65(11), e0092321. [Link]

  • Early, J. V., O'Malley, T., & Parish, T. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of visualized experiments : JoVE, (128), 56453. [Link]

  • Kumar, A., Betageri, R., Bair, A., Early, J. V., O'Malley, T., & Parish, T. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 65(8), e0032621. [Link]

  • O'Malley, T., Alling, T., Early, J. V., Wescott, H. A., Kumar, A., Moraski, G. C., Miller, M. J., Masquelin, T., Hipskind, P. A., & Parish, T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial agents and chemotherapy, 62(6), e02439-17. [Link]

  • APHL. (n.d.). Overview of Mycobacterial Culture, Identification, and Drug Susceptibility Testing. Retrieved from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(3), 392–415. [Link]

  • ResearchGate. (n.d.). Biological evaluation of synthesized compounds against Mycobacterium tuberculosis. Retrieved from [Link]

  • Sampson, S. L., Warren, R. M., Richardson, M., van der Spuy, G. D., & van Helden, P. D. (2004). Molecular Characterization of Mycobacterium tuberculosis H37Rv/Ra Variants: Distinguishing the Mycobacterial Laboratory Strain. Journal of clinical microbiology, 42(11), 5364–5368. [Link]

  • O'Malley, T., Alling, T., Early, J. V., Wescott, H. A., Kumar, A., Moraski, G. C., Miller, M. J., Masquelin, T., Hipskind, P. A., & Parish, T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial agents and chemotherapy, 62(6), e02439-17. [Link]

  • Sampson, S. L., Warren, R. M., Richardson, M., van der Spuy, G. D., & van Helden, P. D. (2004). Molecular characterization of Mycobacterium tuberculosis H37Rv/Ra variants: distinguishing the mycobacterial laboratory strain. Journal of clinical microbiology, 42(11), 5364–5368. [Link]

  • Zheng, J., Li, Y., Wang, Y., Zhang, Y., & Liu, G. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. ResearchGate. [Link]

  • Kumar, A., Betageri, R., Bair, A., Early, J. V., O'Malley, T., & Parish, T. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 65(8), e0032621. [Link]

  • Pitala, F. N., Muliaditan, M., Basit, A., & Smith, C. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(3), 392–415. [Link]

  • Ioerger, T. R., Feng, Y., Ganesula, K., Johnson, C. M., Sassetti, C. M., & Sacchettini, J. C. (2010). Variation among genome sequences of H37Rv strains of Mycobacterium tuberculosis from multiple laboratories. Journal of bacteriology, 192(14), 3645–3653. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., Fernandez-Reyes, D., & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • Jimenez-Levy, I., & Cardona, P. J. (2010). Antimycobacterial susceptibility testing methods for natural products research. Revista brasileira de farmacognosia, 20(2), 296-302. [Link]

  • Laszlo, A., Rahman, M., Espinal, M., & Raviglione, M. (2002). Drug-susceptibility testing in tuberculosis: methods and reliability of results. The European respiratory journal, 20(6), 1575–1588. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., Fernandez-Reyes, D., & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • Coban, A. Y., Birinci, A., Ekinci, B., Durupinar, B. (2004). Testing Susceptibility of Multidrug-Resistant Mycobacterium tuberculosis to Second-Line Drugs by Use of Blood Agar. Journal of Clinical Microbiology, 42(5), 2295-2296. [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J. W., Armstrong, D., Miller, M. J., & Franzblau, S. G. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS medicinal chemistry letters, 2(6), 466–470. [Link]

  • APHL. (n.d.). Drug Susceptibility Testing for M. tuberculosis Complex. Retrieved from [Link]

  • de Jong, B. C., van der Zanden, A. G., de Haas, P. E., Gey van Pittius, N. C., van Soolingen, D., & Kox, L. F. (2007). Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. Journal of clinical microbiology, 45(3), 963–969. [Link]

  • Samala, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(1), 1-10. [Link]

  • JoVE. (2022, June 15). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of this valuable heterocyclic scaffold. The following troubleshooting guides and FAQs are structured to address the most common and critical challenges encountered during this multi-step synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.

The most common and reliable synthetic strategy involves a two-step process:

  • Step 1: Cyclocondensation (Tchichibabin Reaction): Formation of the 2-methylimidazo[1,2-a]pyridine core via the reaction of a 2-aminopyridine with an acetone equivalent, typically chloro- or bromoacetone.

  • Step 2: C3-Cyanation: Regioselective introduction of the nitrile group onto the C3 position of the pre-formed heterocyclic core.

This guide is structured to troubleshoot each of these stages independently before addressing broader questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Challenge Area A: Synthesis of the 2-Methylimidazo[1,2-a]pyridine Intermediate (Step 1)

Question 1: I am observing very low to no yield of my 2-methylimidazo[1,2-a]pyridine intermediate. What are the likely causes and how can I fix it?

Answer: Failure to form the imidazo[1,2-a]pyridine core is a frequent issue that can almost always be traced back to reagent quality, reaction conditions, or competing side reactions. Let's break down the possibilities.

dot

start Low Yield in Step 1 reagent Check Reagent Quality (2-Aminopyridine, Chloroacetone) start->reagent Is chloroacetone fresh? Is 2-aminopyridine pure? conditions Optimize Reaction Conditions (Solvent, Base, Temperature) reagent->conditions Reagents OK sub_reagent1 Use freshly opened or distilled chloroacetone. reagent->sub_reagent1 purification Review Purification Strategy conditions->purification Conditions Optimized sub_conditions1 See Table 1 for recommended solvent/base combinations. Ensure base is sufficient to neutralize HX. conditions->sub_conditions1 side_reactions Identify Side Products purification->side_reactions Purification Ineffective sub_purification1 Use column chromatography. Consider acidic workup to remove unreacted amine. purification->sub_purification1 sub_side_reactions1 Formation of N,N'-dialkylated byproducts? Lower temperature. side_reactions->sub_side_reactions1

Caption: Troubleshooting Flowchart for Low Yield in Step 1.

  • Possible Cause 1: Reagent Reactivity & Purity

    • Explanation: Chloroacetone and bromoacetone are lachrymatory and can degrade upon storage, especially if exposed to moisture or light. The 2-aminopyridine starting material can also pick up impurities.

    • Solution: Use chloroacetone from a freshly opened bottle or distill it under reduced pressure before use. Ensure the 2-aminopyridine is pure and dry.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Explanation: The Tchichibabin reaction involves nucleophilic attack of the pyridine nitrogen onto the α-haloketone, followed by cyclization and dehydration.[1] This sequence is highly dependent on solvent polarity, temperature, and the presence of a base to neutralize the hydrohalic acid (HX) formed. Without a base, the 2-aminopyridine starting material becomes protonated and non-nucleophilic, stalling the reaction.

    • Solution: Refluxing in a polar protic solvent like ethanol or isopropanol is standard. A mild inorganic base such as sodium bicarbonate (NaHCO₃) is crucial and should be used in slight excess. See the table below for starting points.

    ParameterRecommended ConditionRationale & In-Depth Comments
    Solvent Ethanol, IsopropanolSolubilizes reagents and facilitates the ionic mechanism.
    Base NaHCO₃, K₂CO₃ (1.5 - 2.0 eq.)Neutralizes the generated HBr/HCl, preventing protonation of the starting amine. NaHCO₃ is often sufficient and cost-effective.
    Temperature Reflux (typically 70-90°C)Provides sufficient activation energy for both the initial Sₙ2 reaction and the subsequent cyclization/dehydration steps.
    Time 12 - 24 hoursReaction progress should be monitored by TLC until the consumption of the limiting reagent is observed.
  • Possible Cause 3: Inefficient Purification

    • Explanation: The crude product can be an oil or solid contaminated with unreacted starting materials and salts. Simple extraction may not be sufficient.

    • Solution: After the reaction, filter off the inorganic salts and evaporate the solvent. The residue can be purified effectively by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

Challenge Area B: C3-Cyanation of 2-Methylimidazo[1,2-a]pyridine (Step 2)

Question 2: My C3-cyanation reaction is failing. I see only starting material or a complex mixture of products. What's going wrong?

Answer: Introducing the nitrile group at the C3 position is a C-H functionalization reaction that requires precise control of regioselectivity and reaction conditions. The C3 position is the most electron-rich and thus the most susceptible to electrophilic attack or oxidation, which is the basis for modern cyanation methods.[2] Failure here often points to the specific cyanation protocol being used.

  • Method 1: Electrochemical C-H Cyanation

    • Explanation: This modern, metal-free method uses an anode to oxidize the imidazo[1,2-a]pyridine, generating a radical cation intermediate. This is then trapped by a cyanide source like trimethylsilyl cyanide (TMSCN).[2][3] The reaction is highly regioselective for C3.

    • Common Problems & Solutions:

      • Incorrect Buffer: The KH₂PO₄/K₂HPO₄ buffer system is reported to be essential for this transformation.[2][4] Its absence or incorrect composition will prevent the reaction.

      • Cell Setup: The reaction is typically run in an undivided cell with a graphite anode and platinum cathode under a constant current.[3] Ensure your electrochemical setup is correct and that the electrodes are clean and properly spaced.

      • Moisture-Sensitive Reagent: TMSCN is highly sensitive to moisture. Handle it under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvent (e.g., acetonitrile).

      • Insufficient Current: A constant current of ~5-10 mA is typically applied.[3] If the current is too low, the rate of oxidation will be too slow for efficient conversion.

  • Method 2: Copper-Mediated Oxidative Cyanation

    • Explanation: These methods use a copper catalyst (e.g., CuI) and an oxidant to facilitate the C-H cyanation.[5] The mechanism can involve initial iodination at C3 followed by cyanation.

    • Common Problems & Solutions:

      • Inactive Catalyst: Ensure the copper source is of high quality. The use of ligands is sometimes required to stabilize the copper catalyst and improve solubility and reactivity.

      • Ineffective Oxidant: Molecular oxygen (from air) or a chemical oxidant may be required. If running the reaction under an inert atmosphere, it may fail. Some protocols specify an oxygen atmosphere.[5]

      • Choice of Cyanide Source: Different protocols may use different sources (e.g., ammonium iodide/DMF as a combined cyano source precursor).[5] Ensure you are using the source specified in your chosen literature procedure.

ParameterElectrochemical Method[2][3]Copper-Mediated Method[5]
Cyanide Source Trimethylsilyl cyanide (TMSCN)Ammonium Iodide / DMF
Catalyst/Mediator None (Metal-Free)Copper(I) Iodide (CuI)
Key Additive KH₂PO₄/K₂HPO₄ BufferMolecular Oxygen (Oxidant)
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)
Pros High regioselectivity, mild conditions, metal-free.Avoids highly toxic TMSCN, can be run on a gram scale.
Cons Requires specialized electrochemical equipment.May require higher temperatures, potential for metal contamination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of the 2-methylimidazo[1,2-a]pyridine core in Step 1?

A1: The reaction is a classic example of a Tchichibabin-type cyclocondensation. It proceeds in three main stages:

  • Sₙ2 Alkylation: The endocyclic (more nucleophilic) nitrogen of 2-aminopyridine attacks the α-carbon of chloroacetone, displacing the chloride ion to form an N-alkylated pyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl to form a five-membered hemiaminal intermediate.

  • Dehydration: This cyclic intermediate readily loses a molecule of water (often acid- or base-catalyzed) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

dot

cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 2-Aminopyridine I1 N-Alkylated Pyridinium Salt R1->I1 1. Sₙ2 Alkylation R2 Chloroacetone R2->I1 1. Sₙ2 Alkylation I2 Hemiaminal Intermediate I1->I2 2. Intramolecular    Cyclization P1 2-Methylimidazo[1,2-a]pyridine I2->P1 3. Dehydration    (-H₂O)

Caption: Mechanism of the Tchichibabin Reaction for Step 1.

Q2: Why is the cyanation reaction highly selective for the C3 position?

A2: The regioselectivity is dictated by the electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 position is analogous to the pyrrole α-position. It is the most electron-rich carbon in the heterocyclic system due to resonance delocalization involving the nitrogen lone pairs. This high electron density makes it the most favorable site for attack by electrophiles or for oxidative functionalization, leading to excellent regioselectivity in reactions like the electrochemical cyanation.[2]

Q3: What are the critical safety precautions when working with cyanide sources like TMSCN?

A3: All cyanide-containing reagents are acutely toxic and must be handled with extreme care.

  • Engineering Controls: Always work in a certified chemical fume hood with good airflow.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and splash goggles.

  • Quenching: Never quench cyanide waste with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. A dedicated cyanide waste container should be used. Spills and residual cyanide in glassware should be quenched with an alkaline solution of bleach (sodium hypochlorite) or ferrous sulfate, which converts cyanide to less toxic cyanate or iron complexes.

  • Emergency: Ensure you know the location of your lab's safety shower, eyewash, and first aid kit. Have a cyanide poisoning antidote kit available if your institution's policy requires it.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine
  • To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine (1.0 eq.), sodium bicarbonate (1.5 eq.), and ethanol (approx. 0.5 M concentration relative to the amine).

  • Stir the suspension at room temperature for 10 minutes.

  • Add chloroacetone (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts, washing the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield 2-methylimidazo[1,2-a]pyridine as a solid.

Protocol 2: Electrochemical C3-Cyanation[2][3]
  • In an undivided electrochemical cell (e.g., a 25 mL beaker), place a graphite felt anode and a platinum plate cathode.

  • Add 2-methylimidazo[1,2-a]pyridine (1.0 eq.), KH₂PO₄ (1.0 eq.), and K₂HPO₄ (1.0 eq.).

  • Under an argon atmosphere, add anhydrous acetonitrile (to approx. 0.1 M) and trimethylsilyl cyanide (TMSCN, 3.0 eq.).

  • Stir the mixture and begin electrolysis at a constant current of 8 mA.

  • Continue the electrolysis until the starting material is consumed as monitored by TLC (typically 6-8 hours).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20% Ethyl Acetate/Petroleum Ether) to afford 2-methylimidazo[1,2-a]pyridine-3-carbonitrile.

References

  • Sun, J. et al. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905. [Link]

  • Al-dujaili, A. H. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6543. [Link]

  • Hayrapetyan, D. et al. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2- a ]pyridines. The Journal of Organic Chemistry. [Link]

  • Sun, J. et al. (2021). Full text of "Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines". The Journal of Organic Chemistry. [Link]

  • Hayrapetyan, D. et al. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines. The Journal of Organic Chemistry. [Link]

  • Li, Y. et al. (2018). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 16(4), 574-584. [Link]

  • Katritzky, A. R. et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2006(5), 179-186. [Link]

  • Geronikaki, A. et al. (2008). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 13(5), 1035-1048. [Link]

  • Lee, K. et al. (2006). Process for preparing 2-aminopyridine derivatives.
  • An, Z. et al. (2012). [5C + 1N] Annulation of 2,4-Pentadienenitriles with Hydroxylamine: A Synthetic Route to Multi-Substituted 2-Aminopyridines. ChemInform. [Link]

  • Xia, C. et al. (2011). Synthesis method of 2-amino pyridine compounds.
  • Rivera-Chávez, D. et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1333-1348. [Link]

  • Wagare, D. S. et al. (2015). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Arshad, M. et al. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1173. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Rentería-Gómez, M. A. et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Bagdi, A. K. et al. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 54(83), 11593-11619. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Berteina-Raboin, S. et al. (2024). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen. [Link]

  • Rentería-Gómez, M. A. et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Feng, J. et al. (2012). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. INIS-IAEA. [Link]

  • Guchok, A. et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1163-1172. [Link]

  • Stîngă, O. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191-35207. [Link]

  • S. S., S. & V., N. (2021). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine

Potential Causes & Solutions

  • Sub-optimal Catalyst or Catalyst Inactivation: The choice and handling of the catalyst are critical. For instance, in copper-catalyzed reactions, the oxidation state and ligands on the copper can significantly impact efficiency.[1][2] In iodine-catalyzed syntheses, the purity and stoichiometry of the iodine are important.[3][4][5]

    • Recommendation:

      • Catalyst Screening: If feasible, screen a variety of catalysts. For multicomponent reactions, both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄) have been used effectively.[6][7] For oxidative cyclizations, copper salts like CuI or CuBr are common choices.[1][2]

      • Catalyst Loading: Optimize the catalyst loading. Typically, loadings range from 2 to 20 mol%. Higher loadings do not always lead to better yields and can complicate purification.

      • Inert Atmosphere: For oxygen-sensitive catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism. Polar aprotic solvents like DMF and DMSO are often effective, but in some cases, greener solvents like ethanol or even water can be used.[1][8][9]

    • Recommendation:

      • Solvent Screening: Test a range of solvents with varying polarities. For the Groebke-Blackburn-Bienaymé (GBB) reaction, methanol and ethanol are common choices.[6][7]

      • Solvent Purity: Ensure the use of dry solvents, as water can sometimes interfere with the reaction, for example, by hydrolyzing intermediates. However, some protocols are specifically developed for aqueous media.[1]

  • Incorrect Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. Some reactions proceed well at room temperature, while others require heating to 80-120 °C.[2][9][10]

    • Recommendation:

      • Temperature Optimization: Systematically vary the reaction temperature. Start with conditions reported for similar substrates and then screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

      • Monitoring Reaction Progress: Use TLC or LC-MS to monitor the reaction progress at different temperatures to identify the optimal conditions and avoid decomposition at higher temperatures.

  • Poor Quality of Starting Materials: The purity of the 2-aminopyridine, aldehyde, ketone, or other starting materials is crucial. Impurities can inhibit the catalyst or lead to side reactions.

    • Recommendation:

      • Purify Starting Materials: If necessary, purify the starting materials by recrystallization, distillation, or column chromatography.

      • Check for Decomposition: Ensure that sensitive starting materials, such as some aldehydes, have not decomposed during storage.

  • Electronic Effects of Substituents: The electronic nature of the substituents on the starting materials can significantly impact the reaction rate and yield. Electron-donating groups on the 2-aminopyridine generally enhance reactivity, while electron-withdrawing groups on the aldehyde or ketone can also be beneficial in certain reactions.[2]

    • Recommendation:

      • Review Literature for Similar Substrates: Look for precedents in the literature with similar electronic properties to your substrates to find suitable reaction conditions.

      • Adjust Reaction Conditions: For less reactive substrates, you may need to use a more active catalyst, higher temperatures, or longer reaction times.

Problem 2: Formation of Significant Side Products

Potential Causes & Solutions

  • Self-Condensation of Aldehyde or Ketone: Under basic or acidic conditions, aldehydes and ketones can undergo self-condensation reactions.

    • Recommendation:

      • Control Stoichiometry: Use a slight excess of the 2-aminopyridine to favor the desired reaction pathway.

      • Slow Addition: Add the aldehyde or ketone slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

  • Formation of Ugi or Passerini Adducts in GBB Reactions: In isocyanide-based multicomponent reactions, the formation of linear Ugi or Passerini adducts can compete with the desired cyclization.[6]

    • Recommendation:

      • Choice of Catalyst and Solvent: The choice of acid catalyst and solvent can influence the reaction pathway. Protic solvents like methanol or ethanol often favor the GBB reaction.

      • Temperature Control: Higher temperatures can sometimes favor the cyclization step.

  • Oxidation or Decomposition of Products: The imidazo[1,2-a]pyridine core is generally stable, but sensitive functional groups on the substituents may degrade under the reaction conditions.

    • Recommendation:

      • Milder Reaction Conditions: Explore milder catalysts and lower reaction temperatures.

      • Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere.

Problem 3: Difficulty in Product Purification

Potential Causes & Solutions

  • Co-elution with Starting Materials or Side Products: The polarity of the product may be similar to that of the starting materials or side products, making chromatographic separation challenging.

    • Recommendation:

      • Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Adding a small amount of a more polar solvent like methanol or a base like triethylamine can sometimes improve separation.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Acid-Base Extraction: The basic nitrogen on the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The product can be protonated and extracted into an aqueous acid layer, washed with an organic solvent to remove non-basic impurities, and then neutralized and re-extracted into an organic solvent.

  • Product is Highly Polar and Water-Soluble: Some imidazo[1,2-a]pyridines with polar functional groups may be difficult to extract from aqueous work-up solutions.

    • Recommendation:

      • Extraction with More Polar Solvents: Use more polar organic solvents like dichloromethane or a mixture of chloroform and isopropanol for extraction.

      • Salting Out: Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may be more effective than normal-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: Several efficient methods exist for the synthesis of imidazo[1,2-a]pyridines. Some of the most widely used include:

  • Reaction of 2-aminopyridines with α-haloketones: This is a classical and reliable method.[10][11]

  • Groebke-Blackburn-Bienaymé (GBB) three-component reaction: This multicomponent reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, and allows for the rapid construction of diverse 3-aminoimidazo[1,2-a]pyridines.[6][7][12][13]

  • Copper-catalyzed reactions: Various copper-catalyzed methods have been developed, including the reaction of 2-aminopyridines with ketones, nitroolefins, or terminal alkynes.[1][2]

  • Iodine-catalyzed reactions: Molecular iodine can catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides, or from 2-aminopyridines and ketones.[3][4][5]

Q2: How do I choose the appropriate starting materials for my target imidazo[1,2-a]pyridine?

A2: The choice of starting materials depends on the desired substitution pattern on the final product.

  • For substitution at the 2-position: The substituent is typically introduced from the ketone or α-haloketone starting material.

  • For substitution at the 3-position: In the GBB reaction, the isocyanide determines the substituent at the 3-amino position. In other reactions, the substituent can be introduced from a substituted aldehyde or ketone.

  • For substitution on the pyridine ring: The desired substituents should be present on the starting 2-aminopyridine.

Q3: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?

A3: The mechanism varies depending on the specific reaction. However, a common pathway involves the initial formation of an N-alkylated or N-acylated intermediate from the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic imidazo[1,2-a]pyridine ring system.[3][14]

Q4: Are there any "green" or environmentally friendly methods for this synthesis?

A4: Yes, significant efforts have been made to develop more environmentally benign synthetic routes. These include:

  • Use of greener solvents: Reactions have been successfully carried out in water or ethanol.[1][8][9]

  • Catalyst-free conditions: Some methods proceed efficiently without the need for a catalyst, often under thermal or microwave conditions.[10]

  • Use of environmentally benign catalysts: Molecular iodine is considered a relatively green catalyst.[3][4][5]

  • Multicomponent reactions: These reactions are inherently more atom-economical as they combine multiple starting materials in a single step.[3]

Data Summary Tables

Table 1: Comparison of Common Catalytic Systems

Catalyst SystemTypical Starting MaterialsAdvantagesDisadvantages
Copper (e.g., CuI, CuBr) 2-aminopyridines, ketones, nitroolefins, alkynesHigh efficiency, good functional group tolerancePotential for metal contamination in the final product
Iodine (I₂) 2-aminopyridines, aldehydes, isocyanides, ketonesLow cost, environmentally benign, mild reaction conditionsCan be sensitive to substrate electronics
Lewis Acids (e.g., Sc(OTf)₃) 2-aminopyridines, aldehydes, isocyanides (GBB reaction)High yields, well-established for GBB reactionCan be expensive, moisture-sensitive
Brønsted Acids (e.g., p-TsOH) 2-aminopyridines, aldehydes, isocyanides (GBB reaction)Inexpensive, readily availableMay require higher temperatures
Iron (e.g., FeCl₃) 2-aminopyridines, nitroolefinsInexpensive, effective for certain transformationsCan be less general than other methods

Table 2: Recommended Solvents for Different Synthetic Approaches

Synthetic ApproachRecommended SolventsComments
Reaction with α-haloketones Ethanol, DMF, AcetonitrileEthanol is a good starting point. DMF can be used for less reactive substrates.
Groebke-Blackburn-Bienaymé Methanol, EthanolProtic solvents generally favor the desired cyclization.
Copper-catalyzed reactions DMF, DMSO, TolueneThe optimal solvent can be highly dependent on the specific reaction.
Iodine-catalyzed reactions Ethanol, WaterEthanol is a common choice. Some protocols work well in water.

Visual Diagrams

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Intermediate N-Substituted Pyridine Intermediate 2-Aminopyridine->Intermediate Nucleophilic Attack Carbonyl_Compound Aldehyde/Ketone/ α-Haloketone Carbonyl_Compound->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Dehydration/ Oxidation

Caption: Generalized reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst: - Correct choice? - Active? - Optimal loading? start->check_catalyst check_solvent Check Solvent: - Appropriate polarity? - Dry? check_catalyst->check_solvent If catalyst is ok check_temp Check Temperature: - Optimal for reaction? check_solvent->check_temp If solvent is ok check_sm Check Starting Materials: - Pure? - Decomposed? check_temp->check_sm If temperature is ok optimize Systematically Optimize Conditions check_sm->optimize If SMs are ok

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Current time information in Blackburn with Darwen, GB. (n.d.). Google.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 12, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved January 12, 2026, from [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. Retrieved January 12, 2026, from [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). ACS Publications. Retrieved January 12, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your product yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile can stem from several factors, primarily related to the classical Tschitschibabin condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. Here’s a breakdown of potential causes and corresponding optimization strategies:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Temperature: While some imidazo[1,2-a]pyridine syntheses can proceed at moderate temperatures, the introduction of the electron-withdrawing nitrile group might require more forcing conditions to drive the cyclization.[1] Consider gradually increasing the reaction temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion.

  • Side Reactions: Several side reactions can consume your starting materials or desired product.

    • Hydrolysis of the Nitrile Group: If your reaction or work-up conditions are too acidic or basic, the 3-cyano group can hydrolyze to the corresponding amide or carboxylic acid.[2] This is a known issue, especially under basic conditions used for deprotection in related syntheses.[2]

      • Solution: Maintain a neutral or slightly acidic pH during the reaction and work-up. If a base is necessary, consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) or a milder inorganic base like sodium bicarbonate.

    • Formation of N-(Pyridin-2-yl)amides: Under certain oxidative conditions, C-C bond cleavage can occur, leading to the formation of N-(pyridin-2-yl)amides as a significant byproduct.[3]

      • Solution: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid unnecessary exposure to air and light.

  • Purity of Starting Materials: The purity of 2-amino-4-methylpyridine and 2-bromo-3-oxobutanenitrile (or a similar cyanomethylating agent) is crucial. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.

    • Solution: Use freshly purified starting materials. 2-aminopyridines can be purified by recrystallization or sublimation.

Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely impurities and how can I minimize them?

Answer:

The formation of multiple byproducts is a common challenge. Besides the nitrile hydrolysis and amide formation mentioned above, other impurities can arise:

  • Unreacted Starting Materials: This is often the simplest issue to resolve by optimizing reaction time and temperature.

  • Dimeric Byproducts: Self-condensation of the α-halocarbonyl reagent or reaction of the product with starting material can lead to dimers or oligomers.

  • Isomeric Products: Depending on the substitution pattern of the starting 2-aminopyridine, the formation of constitutional isomers is a possibility, though less likely with 2-amino-4-methylpyridine.

Strategies for Minimizing Impurities:

  • Control of Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the more volatile or less stable reactant might be beneficial in some cases, but this should be determined empirically.

  • Slow Addition: Adding the α-halocarbonyl reagent dropwise to the solution of 2-aminopyridine can help to minimize side reactions by keeping the concentration of the electrophile low.[4]

  • Choice of Solvent: The polarity of the solvent can significantly influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile are often used.[5] Experiment with different solvents to find the optimal medium for your specific reaction.

Question 3: My reaction has stalled and is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Reagent Degradation: The α-halocarbonyl reagent can be unstable. Ensure it is of high quality and has been stored properly.

  • Catalyst Deactivation: If you are using a catalyst, it may have been poisoned by impurities in your starting materials or solvent.

  • Insufficient Activation: The key step in the mechanism is the nucleophilic attack of the pyridine nitrogen onto the α-halocarbonyl.[3] If this step is not efficient, the reaction will not proceed.

    • Solution: The use of a mild Lewis acid or a protic acid catalyst can sometimes facilitate this step. However, be cautious with acid catalysis to avoid nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile?

A1: The most established route is the Tschitschibabin reaction, which involves the condensation of 2-amino-4-methylpyridine with a suitable α-halocarbonyl compound bearing a cyano group, such as 2-bromo-3-oxobutanenitrile or bromoacetonitrile.[1] One-pot multicomponent reactions are also gaining popularity for their efficiency.[6]

Q2: What is the role of a base in this synthesis?

A2: A base is often used in the Tschitschibabin reaction to neutralize the hydrogen halide (e.g., HBr) that is formed during the cyclization step. This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic. Common bases include sodium bicarbonate, potassium carbonate, or non-nucleophilic organic bases like triethylamine or DIPEA.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting materials, product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the best practices for purifying the final product?

A4: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a polar heterocyclic compound.[4]

  • Column Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a highly pure product.

  • Dealing with High Polarity: For highly polar products that are difficult to purify by standard normal-phase chromatography, reverse-phase chromatography (C18 silica) or the use of specialized stationary phases like alumina or amine-functionalized silica can be beneficial.[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

This protocol is adapted from a similar synthesis of a fluorinated analog.[8]

Step 1: Formation of the Intermediate (optional, for specific precursors)

This step may vary depending on the exact cyanomethylating agent used. A general procedure for the reaction of a 2-aminopyridine with bromoacetonitrile is provided below.

Step 2: Cyclization to 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., toluene, 10 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bromoacetonitrile (1.1 eq).

  • Heat the reaction mixture to reflux (the optimal temperature may need to be determined, typically between 60-110 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it may be the hydrobromide salt of the product. The mixture can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

CatalystBaseSolventTemperature (°C)Yield (%)Reference
NoneNaHCO₃EthanolRefluxModerate[1]
CuINoneDMF80Good to Excellent[9]
NoneNoneToluene60Good[8]
p-TSANoneMethanol50Good[6]

Note: Yields are highly dependent on the specific substrates used.

Visualizations

Diagram 1: Reaction Mechanism

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-amino-4-methylpyridine 2-amino-4-methylpyridine N-alkylation Nucleophilic Attack (N-alkylation) 2-amino-4-methylpyridine->N-alkylation Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->N-alkylation Pyridinium_Salt Pyridinium Salt Intermediate N-alkylation->Pyridinium_Salt Forms Cyclization Intramolecular Cyclization Pyridinium_Salt->Cyclization Undergoes Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization Followed by Product 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Dehydration_Aromatization->Product Yields

Caption: General mechanism for the synthesis.

Diagram 2: Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Investigate_Side_Reactions Investigate Side Reactions Start->Investigate_Side_Reactions Purify_Reagents Purify/Source New Reagents Check_Purity->Purify_Reagents Impure Increase_Temp_Time Increase Temperature or Reaction Time Optimize_Conditions->Increase_Temp_Time Change_Solvent_Base Change Solvent or Base Optimize_Conditions->Change_Solvent_Base Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Investigate_Side_Reactions->Analyze_Byproducts Adjust_Workup Adjust Work-up pH to Avoid Hydrolysis Analyze_Byproducts->Adjust_Workup Hydrolysis Detected Inert_Atmosphere Use Inert Atmosphere to Prevent Oxidation Analyze_Byproducts->Inert_Atmosphere Oxidation Detected

Caption: Troubleshooting for low yield.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. [Link]

  • (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Kumar, A., & El-Shafiy, O. A. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(50), 29659-29664. [Link]

  • Al-Warhi, T., Al-Aizari, A. A., & Al-Salahi, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6527. [Link]

  • Wikipedia. (2023). Chichibabin pyridine synthesis. [Link]

  • Singh, P., & Kaur, M. (2017). Synthesis of 3-amino-imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Google Patents. (1975). Process for hydrolysis of nitriles.
  • Wang, X., Li, X., Wang, Y., & Li, Y. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(60), 35123-35127. [Link]

  • Fun, H.-K., Rosli, M. M., Kumar, D. J. M., Prasad, D. J., & Nagaraja, G. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1173. [Link]

  • Wikipedia. (2023). Chichibabin reaction. [Link]

  • Zhu, D.-J., et al. (2010). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1963–1966. [Link]

  • Reiter, E., et al. (2020). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. Chemical Science, 11(3), 754-762. [Link]

  • Google Patents. (1981). Process for making 2-bromopyridine.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Wikipedia. (2023). Chichibabin reaction. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2947-2964. [Link]

  • Kaki, R., et al. (2018). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Organic Letters, 20(12), 3586-3589. [Link]

  • De, S., & Pal, S. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5589-5598. [Link]

Sources

Imidazo[1,2-a]pyridine Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged scaffold. Instead of a rigid protocol, we offer a dynamic question-and-answer-based troubleshooting guide to address the common, and often frustrating, side reactions and experimental issues that can arise during synthesis. Our goal is to provide not just solutions, but also the mechanistic reasoning to empower you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Yield and Incomplete Conversion

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction has stalled or is giving very low yields. What are the most common culprits?

This is a frequent issue in multicomponent reactions (MCRs) like the GBB, where the interplay of three or more reagents can be sensitive.[1][2][3] The problem often traces back to one of three areas: starting material quality, subtle reaction conditions, or catalyst efficacy.

A1: Let's break down the troubleshooting process:

  • Starting Material Integrity is Paramount:

    • Aldehyde Purity: Aldehydes are prone to air oxidation, forming carboxylic acids. Even a small amount of acid impurity can react with the 2-aminopyridine, forming an inactive amide salt and halting the reaction. Troubleshooting Step: Before use, check your aldehyde's purity by NMR. If you detect a carboxylic acid peak, either purify the aldehyde by distillation/chromatography or use a fresh bottle.[4]

    • Isocyanide Viability: Isocyanides, notorious for their potent odors, can degrade or polymerize upon storage.[4] Troubleshooting Step: If possible, use freshly prepared or recently purchased isocyanides. If you suspect degradation, a quick purification by filtration through a short plug of neutral alumina can be effective.

    • 2-Aminopyridine Quality: Ensure the 2-aminopyridine is pure and dry.[4]

  • Reaction Condition Optimization:

    • Water Scavenging: The initial and rate-limiting step is often the formation of an imine from the 2-aminopyridine and aldehyde. This is a condensation reaction that releases one equivalent of water.[4][5] The reaction is reversible, and excess water can push the equilibrium back to the starting materials.

      • Protocol 1: Anhydrous Conditions: Add a dehydrating agent like trimethyl orthoformate or molecular sieves to the reaction mixture to sequester water as it forms.[4]

    • Temperature Control: While many GBB reactions are run at room temperature, some substrate combinations have higher activation energies. Conversely, too much heat can promote side reactions.

      • Troubleshooting Step: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). If you are seeing decomposition, consider running the reaction at a lower temperature (e.g., 0 °C to RT). Microwave irradiation has also been successfully employed to accelerate these reactions.[2]

    • Catalyst Choice: Lewis acids like Sc(OTf)₃ or Brønsted acids like TsOH are common catalysts.[3] However, their effectiveness can be substrate-dependent.

      • Troubleshooting Step: If a TsOH-catalyzed reaction is failing, switching to Sc(OTf)₃ may improve yields, as it has shown broader applicability in parallel synthesis efforts.[3]

Section 2: Identification and Mitigation of Common Side Products

Q2: My LC-MS shows a major peak at [M+16]. I suspect N-oxide formation. How can I confirm this and, more importantly, prevent it?

The pyridine nitrogen (N-1) is nucleophilic and can be susceptible to oxidation, especially under aerobic conditions or in the presence of certain reagents, leading to the formation of an imidazo[1,2-a]pyridine N-oxide.[6][7]

A2: Here is a strategy for diagnosis and prevention:

  • Confirmation: An [M+16] peak is a strong indicator. You can often confirm N-oxide formation by observing characteristic shifts in the ¹H NMR spectrum, particularly for the protons adjacent to the pyridine nitrogen.

  • Prevention Strategies:

    • Atmosphere Control: The most direct approach is to prevent exposure to oxygen.

      • Protocol 2: Inert Atmosphere: Set up your reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and using Schlenk techniques to exclude air from the reaction vessel.

    • Reagent Choice: Some synthetic routes, particularly those employing strong oxidants, are more prone to this side reaction. For instance, syntheses using iodine or other halogen-based reagents in the presence of an oxidant can sometimes lead to N-oxidation.[8][9]

    • Solvent Selection: In some cases, the solvent can play a role. Protic solvents may facilitate oxidation pathways. Consider switching to a dry, aprotic solvent like dioxane, THF, or acetonitrile.

Q3: My crude reaction mixture is a mess, and I'm seeing evidence of dimerization or polymerization. What's causing this?

Dimerization can occur through several pathways, often involving the reaction of a reactive intermediate with a starting material or another intermediate. This is particularly common when one of the starting materials is highly reactive or when the reaction is concentrated.

A3: Potential causes and solutions include:

  • Self-Condensation of Aldehyde: Under basic or acidic conditions, aldehydes (especially those with α-hydrogens) can undergo self-condensation (aldol reaction). Solution: Ensure slow addition of the aldehyde to the reaction mixture containing the other components to keep its instantaneous concentration low.

  • Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of certain metal catalysts or acids at higher temperatures. Solution: Use the isocyanide promptly after purification and maintain moderate reaction temperatures.

  • Mannich-type Side Reactions: In the synthesis of drugs like Zolpidem, Mannich-type side products have been characterized, arising from complex condensation pathways.[10] Solution: Precise control over stoichiometry and temperature is crucial. Stepwise addition of reagents can sometimes minimize the formation of these complex adducts.

Table 1: Common Side Products and Their Characteristics

Observed Mass (LC-MS)Potential IdentityProbable CauseRecommended Action
[M+16]N-Oxide of ProductAerobic oxidationRun reaction under an inert atmosphere (N₂ or Ar).
[2x Aldehyde - H₂O]Aldol self-condensation productIncorrect order of addition; excess base/acidAdd aldehyde slowly; use stoichiometric catalyst.
[M + Aminopyridine]Dimeric adductHigh concentration; excess aminopyridineDilute reaction; use precise 1:1:1 stoichiometry.
High MW Smear (Polymer)Isocyanide polymerizationOld isocyanide; high temperatureUse fresh isocyanide; maintain moderate temperature.

Visualizing the Process: Diagrams and Workflows

To better understand the core reaction and troubleshooting logic, the following diagrams have been generated.

Core Reaction Mechanism

This diagram illustrates the generally accepted mechanism for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: [4+1] Cycloaddition cluster_3 Step 3: Aromatization A 2-Aminopyridine I1 Imine Intermediate (+ H₂O) A->I1 + H⁺ B Aldehyde B->I1 I1_node Imine C Isocyanide I2 Nitrile Ylide Intermediate I3 Cycloadduct I2->I3 Intramolecular Attack I1_node->I2 + Isocyanide I1_node->I2 P Imidazo[1,2-a]pyridine Product I3->P - H⁺ (Aromatization)

Caption: Mechanism of the GBB three-component reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach is key. This flowchart provides a logical decision-making process.

Troubleshooting_Workflow Start Low Yield Observed Check_SM 1. Verify Purity of Starting Materials (NMR, etc.) Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Purify_SM Purify or Replace Starting Materials SM_OK->Purify_SM No Analyze_Crude 2. Analyze Crude Mixture (LCMS, TLC) SM_OK->Analyze_Crude Yes Purify_SM->Start Crude_Result What is present? Analyze_Crude->Crude_Result SM_Consumed Starting Material Consumed, No Product Crude_Result->SM_Consumed Consumed SM SM_Unreacted Starting Material Unreacted Crude_Result->SM_Unreacted Unreacted SM Side_Products Complex Mixture of Side Products Crude_Result->Side_Products Side Products Decomposition Decomposition Pathway Dominates SM_Consumed->Decomposition Optimize_Cond Optimize Conditions: - Add dehydrating agent - Adjust temperature - Change catalyst SM_Unreacted->Optimize_Cond Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp End Improved Yield Optimize_Cond->End Decomposition->Lower_Temp Lower_Temp->End

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines.
  • Vertex AI Search. (2025). troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. Benchchem.
  • National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
  • The Journal of Organic Chemistry. (n.d.). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • PubMed Central. (2023).
  • PubMed. (n.d.). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters.
  • ResearchGate. (n.d.). The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR).
  • PubMed Central. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Beilstein Journals. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction.
  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Zolpidem.
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

Purification techniques for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. As a Senior Application Scientist, I understand the nuances and challenges involved in isolating highly pure N-heterocyclic compounds. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of Purifying Imidazo[1,2-a]pyridines

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a member of a privileged class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities.[1][2][3] The fused ring system imparts a degree of rigidity and specific electronic properties, but the presence of multiple nitrogen atoms can lead to challenges during purification, particularly when using silica gel chromatography. The basic nitrogen (N1) can interact strongly with acidic silanol groups on the silica surface, leading to issues like peak tailing, irreversible adsorption, and even degradation.

Achieving high purity (>98%) is critical for subsequent applications, whether for biological screening, advanced synthetic steps, or formulation development. This guide provides a systematic approach to tackling the most common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a relatively clean reaction, but my final yield after column chromatography is very low. Where did my compound go?

A1: This is a classic issue with basic nitrogen-containing heterocycles. There are two primary culprits:

  • Irreversible Adsorption: Your compound is likely binding too strongly to the acidic silica gel stationary phase. The lone pair on the pyridine-like nitrogen (N1) can form strong hydrogen bonds with surface silanol groups (Si-OH), effectively locking the compound onto the column.

  • Compound Instability: While imidazopyridines are generally stable, prolonged exposure to the acidic environment of silica gel can sometimes lead to degradation, especially if your molecule has other sensitive functional groups.

Preventative Measures:

  • Deactivate the Silica: Before loading your sample, flush the column with your starting eluent containing a small amount of a basic modifier, typically 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the most acidic sites.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel if your compound has sufficient lipophilicity.

  • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the residence time of your compound on the column.

Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound's solubility in the solvent at a given temperature is exceeded, but the energy barrier for crystal lattice formation is too high. The compound separates as a liquid phase instead.[4]

  • Cause 1: Solution is too concentrated or cooled too quickly. Rapid cooling doesn't give the molecules time to align into an ordered crystal lattice.

  • Cause 2: Presence of impurities. Impurities can disrupt the crystal formation process.

  • Cause 3: Inappropriate solvent. The solvent may be too good, keeping the compound in solution even at low temperatures, or too poor, causing it to crash out amorphously.

Solutions:

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes or water) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.

Q3: After column chromatography, my fractions look clean by TLC, but the NMR spectrum still shows a persistent impurity. What is it?

A3: This could be an impurity that has a very similar Rf value to your product in the chosen TLC solvent system or is not UV-active.

  • Starting Material/Reagent: Unreacted starting materials, particularly the 2-aminopyridine precursor, can sometimes be difficult to separate.

  • Isomeric Impurity: Depending on the synthesis route, a regioisomer could have formed that has very similar polarity to your desired product.[5]

  • Solvent-Related Impurity: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can persist.

Troubleshooting Steps:

  • Optimize TLC: Test a variety of different solvent systems (e.g., dichloromethane/methanol, toluene/acetone) to see if you can achieve better separation on the TLC plate. This will guide your choice for a second column.

  • Recrystallization: If the impurity is present at a low level (<5-10%), a careful recrystallization is often the most effective way to remove it.

  • NMR Analysis: Use 2D NMR techniques (like COSY and HSQC) to help identify the structure of the impurity, which can provide clues as to its origin and how to best remove it.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying intermediate quantities of organic compounds. Success with 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile hinges on managing its basicity.

Problem 1: Severe Tailing/Streaking on TLC and Column
  • Causality: The basic nitrogen on the imidazopyridine ring is interacting with acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding causes a portion of the compound to elute much slower than the main band, resulting in a "tail."

  • Solution Workflow:

    • Add a Basic Modifier: Incorporate 0.5-1% triethylamine (Et₃N) or pyridine into your eluent system (e.g., 99.5:0.5 Ethyl Acetate:Et₃N). The modifier competes for the acidic sites on the silica, allowing your compound to elute as a sharper band.

    • Change Stationary Phase: If tailing persists, switch to neutral alumina. Alumina has fewer strongly acidic sites than silica.

    • Check Compound Load: Overloading the column can exacerbate tailing. As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.

Problem 2: Poor Separation from a Non-polar Impurity
  • Causality: The eluent is too polar, causing both your product and the impurity to move too quickly up the TLC plate (high Rf values > 0.6) and elute together from the column.

  • Solution Workflow:

    • Decrease Eluent Polarity: Systematically decrease the proportion of the polar solvent. For an ethyl acetate/hexanes system, increase the percentage of hexanes. Aim for an Rf of your target compound between 0.25 and 0.4 for optimal separation.

    • Experiment with Different Solvents: If a simple binary mixture doesn't work, try a different solvent system that offers different selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and acetone can alter the interactions with the stationary phase and improve separation.

Problem 3: Poor Separation from a Polar Impurity
  • Causality: The eluent is not polar enough. Both compounds have low Rf values (< 0.15) and are sticking to the baseline of the TLC plate and the top of the column.

  • Solution Workflow:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system, or add a small amount of methanol to an ethyl acetate system).

    • Use a Gradient: Start with a less polar eluent to wash off any non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for final polishing when you have a compound that is already >90% pure.

Problem 1: No Crystals Form Upon Cooling
  • Causality: The solution is not supersaturated. This can happen if you used too much solvent or if the compound is simply very soluble in the chosen solvent even at low temperatures.

  • Solution Workflow:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Retest for crystallization upon slow cooling.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: Add a single, tiny crystal of the pure product (a "seed crystal") to the cold solution. This provides a template for further crystal growth.

    • Add an Anti-Solvent: If the compound is too soluble, slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes cloudy, then warm slightly to clarify and cool slowly.

Problem 2: Colored Impurities Remain in Crystals
  • Causality: The colored impurity has similar solubility properties to your product or has become trapped within the crystal lattice.

  • Solution Workflow:

    • Activated Charcoal Treatment: Add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the hot solution. Many highly conjugated, colored impurities will adsorb to the charcoal's surface. Crucially , you must perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal before allowing the solution to cool. Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.

    • Repeat Recrystallization: A second recrystallization from a different solvent system may be necessary to reject the impurity.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is based on methods used for structurally similar imidazopyridine derivatives.[6][7]

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find one that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).

    • Pro-Tip: Add 0.5% triethylamine (Et₃N) to the developing chamber to check if it resolves any peak tailing on the TLC plate. If it does, use it in your column eluent.

  • Column Packing:

    • Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica cartridge or a glass column ~4cm in diameter is suitable).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or your column eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel (~2-3 times the mass of your product), and evaporate the solvent completely. Carefully apply the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions on the same plate to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Obtain the mass and characterize the product by NMR, LC-MS, etc.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for most small molecule purifications.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or DCM/MethanolStart with Hexanes/EtOAc. Use DCM/MeOH for more polar compounds.
Basic Modifier 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silica sites to prevent tailing of the basic product.
Target Rf 0.25 - 0.40Provides the best resolution between closely eluting compounds.
Protocol 2: Recrystallization

This protocol is adapted from procedures used for purifying crystalline imidazopyridine derivatives.[6]

  • Solvent Selection:

    • Place a small amount of your impure product into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • Ethanol is often a good starting point for imidazopyridine derivatives.[6]

  • Dissolution:

    • Place the bulk of your impure product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with a water bath) and swirling.

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if needed):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Avoid disturbing the flask.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven.

Visual Workflow Guides

G cluster_start Initial Analysis cluster_decision Purity Assessment cluster_paths Purification Strategy start Crude Product (Post-Workup) tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr decision Assess Purity & Impurity Profile tlc_nmr->decision col_chrom Flash Column Chromatography decision->col_chrom  Major impurities or  Rf values are close recryst Recrystallization decision->recryst  Minor impurities or  final polishing step re_analyze Re-analyze Purity (TLC, NMR, LC-MS) col_chrom->re_analyze end_product Pure Product (>98%) recryst->end_product re_analyze->recryst re_analyze->end_product  >98% pure

Caption: Decision workflow for selecting the appropriate purification strategy.

G cluster_tailing Problem: Tailing / Streaking cluster_separation Problem: Poor Separation (Co-elution) cluster_recovery Problem: Low Recovery start Column Chromatography Issue Observed p1 Cause: Strong interaction with acidic silica gel start->p1 Tailing p2 Cause: Incorrect eluent polarity start->p2 Co-elution p3 Cause: Irreversible adsorption on stationary phase start->p3 Low Yield s1 Solution: Add 0.5-1% Et₃N to eluent OR switch to neutral alumina p1->s1 s2_high Solution (High Rf): Decrease eluent polarity (e.g., more hexanes) p2->s2_high s2_low Solution (Low Rf): Increase eluent polarity (e.g., more EtOAc/MeOH) p2->s2_low s3 Solution: Pre-treat column with Et₃N-containing eluent. Run column faster. p3->s3

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Faruq, H. K., & Fun, H. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o573. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 8, 2026, from [Link]

  • Faruq, H. K., & Fun, H. K. (2011). 2-Methyl-6-(trifluoro-meth-yl)imidazo[1,2-a]pyridine-3-carbonitrile. PubMed, 21522335. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved January 8, 2026, from [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3465. [Link]

  • Gkionis, K., et al. (2019). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules, 24(19), 3568. [Link]

  • Abignente, E., et al. (1983). Research on Heterocyclic Compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acids. Il Farmaco; edizione scientifica, 38(8), 531-538. [Link]

  • Gardner, M., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1624-1639. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • Maglione, C., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(19), 6953. [Link]

  • Zholdassova, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 720-729. [Link]

  • Chen, J., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4726-4729. [Link]

  • El-Ghozlani, M., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1189. [Link]

  • PubChemLite. (n.d.). Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl-. Retrieved January 8, 2026, from [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central, PMCID: PMC11280325. [Link]

  • CP Lab Safety. (n.d.). 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile, 95% Purity, C9H7N3, 250 mg. Retrieved January 8, 2026, from [Link]

  • da Silva, F., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 15(4), 455. [Link]

  • Zholdassova, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 720-729. [Link]

  • Jana, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5691-5698. [Link]

  • Li, J., & Wang, J. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 9), 519-522. [Link]

  • Reddy, T., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(4), 739-766. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its often-hydrophobic nature can lead to significant solubility issues, hindering preclinical development and therapeutic application.[3][5][6]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these solubility hurdles in your experimental work.

Part 1: Troubleshooting Guide - A Proactive Approach to Solubility Enhancement

Poor solubility of your imidazo[1,2-a]pyridine derivative can manifest in various experimental challenges, from inaccurate biological assay results to difficulties in formulation for in vivo studies. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Observation: Compound Precipitation in Aqueous Buffers

Problem: Your synthesized imidazo[1,2-a]pyridine derivative precipitates out of solution upon addition to aqueous buffers (e.g., PBS) for in vitro assays.

Root Cause Analysis: This is a classic sign of low intrinsic aqueous solubility. The planar, aromatic nature of the imidazo[1,2-a]pyridine core often contributes to high lipophilicity (high cLogP), leading to poor interaction with water molecules.[5][7]

Troubleshooting Workflow:

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile analogs. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis and biological evaluation of this promising class of compounds. As a Senior Application Scientist, my goal is to equip you with the expertise and logical framework to diagnose and resolve issues of low bioactivity in your experiments.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] However, translating a synthesized analog into a biologically active compound can be a multifaceted challenge. This guide will walk you through a systematic approach to troubleshooting, from verifying your compound's integrity to dissecting the nuances of your biological assay.

Part 1: Foundational Troubleshooting - Is Your Compound What You Think It Is?

Before investigating complex biological mechanisms, it is imperative to confirm the identity, purity, and stability of your synthesized 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile analog. Unexpectedly low bioactivity often originates from issues with the compound itself.

FAQ 1: My synthesized analog shows significantly lower bioactivity than expected. Where do I start?

Start by systematically verifying the fundamental properties of your compound. A common pitfall is to assume that a successful synthesis has yielded a pure, stable compound ready for biological assays. Follow this initial checklist:

  • Confirm Chemical Structure and Purity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most critical step. Do the observed shifts and coupling constants in your NMR spectra match the expected structure of your 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile analog? Pay close attention to the aromatic region and the characteristic signals for the methyl and carbonitrile groups.[5][6]

    • Mass Spectrometry (MS): Does the observed mass match the calculated molecular weight of your target compound? High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition confirmation.[5]

    • Purity Assessment (LC-MS and/or HPLC): A "clean" NMR spectrum does not always guarantee high purity. Use Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the purity of your sample. Aim for >95% purity for initial biological screening.

  • Assess Compound Stability:

    • Repeat Analysis: Has the compound been stored for a period? Re-run a purity analysis (e.g., by LC-MS) to check for degradation. Some heterocyclic compounds can be sensitive to light, air, or temperature.

    • Forced Degradation Studies (Optional but Recommended): Briefly expose your compound to acidic, basic, and oxidative conditions to understand its potential liabilities.

  • Evaluate Solubility:

    • Aqueous Solubility: Many bioactive compounds fail in assays due to poor solubility in aqueous buffer systems.[7] Determine the solubility of your compound in the assay buffer.

    • Solubility in DMSO: While often used as a solvent for stock solutions, ensure your compound is fully dissolved and does not precipitate upon dilution into the aqueous assay buffer.

The following workflow diagram illustrates this initial troubleshooting process:

start Low Bioactivity Observed struct_confirm Confirm Structure (NMR, MS) start->struct_confirm purity_check Assess Purity (>95% by LC-MS/HPLC) struct_confirm->purity_check Structure Correct re_synthesize Re-synthesize and/or Re-purify struct_confirm->re_synthesize Structure Incorrect solubility_eval Evaluate Solubility in Assay Buffer purity_check->solubility_eval Purity >95% purity_check->re_synthesize Purity <95% stability_check Check for Degradation (Repeat Purity Analysis) solubility_eval->stability_check Sufficiently Soluble solubility_eval->re_synthesize Poor Solubility (Address Formulation) proceed Proceed to Bioassay Troubleshooting stability_check->proceed Compound Stable stability_check->re_synthesize Compound Degraded

Caption: Initial workflow for troubleshooting low bioactivity.

Part 2: Delving Deeper - Physicochemical and Assay-Specific Issues

Once you have confirmed the integrity of your compound, the next step is to investigate potential issues related to its physicochemical properties and how it behaves in the biological assay.

FAQ 2: My compound is pure and has the correct structure, but the bioactivity is still low. What's next?

At this stage, consider the interplay between your compound's properties and the assay conditions.

Table 1: Common Physicochemical and Assay-Related Problems and Solutions

Problem Area Potential Cause Troubleshooting Steps & Rationale
Solubility Compound precipitating in the assay buffer.1. Microscopic Examination: Visually inspect the assay wells for precipitation after adding the compound. 2. Solubility Enhancement: If solubility is low, consider formulation strategies such as the use of co-solvents (with appropriate vehicle controls), or complexation with cyclodextrins.[8][9][10] 3. Salt Formation: For compounds with acidic or basic moieties, salt formation can significantly improve aqueous solubility.[9]
Compound Stability in Assay Degradation of the compound under assay conditions (e.g., due to pH, temperature, or enzymatic activity in cell-based assays).1. Incubate and Analyze: Incubate your compound in the assay buffer (with and without cells/lysate) for the duration of the experiment. Analyze the sample by LC-MS to check for degradation. 2. Modify Assay Conditions: If degradation is observed, consider shortening the incubation time or adjusting the buffer composition if possible.
Assay Interference The compound may be interfering with the assay technology itself, leading to false negatives.1. Control Experiments: Run control experiments without the biological target to see if your compound affects the assay signal (e.g., fluorescence quenching, inhibition of a reporter enzyme).[11][12] 2. Orthogonal Assays: Test your compound in a different assay that measures the same biological endpoint but uses a different detection method.
Metabolic Instability (Cell-based assays) Rapid metabolism of the compound by cellular enzymes into inactive forms.1. Microsomal Stability Assay: Assess the stability of your compound in liver microsomes to get an indication of its metabolic fate.[13] 2. Structure-Activity Relationship (SAR) Analysis: If metabolism is high, consider modifying the structure at metabolically labile sites. For imidazo[1,2-a]pyridines, certain substitutions can improve metabolic stability.[13]
Experimental Protocol: Assessing Compound Stability in Assay Buffer
  • Prepare a stock solution of your 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile analog in DMSO.

  • Dilute the stock solution to the final assay concentration in the assay buffer.

  • Incubate the solution under the same conditions as your biological assay (e.g., 37°C for 24 hours).

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by LC-MS to quantify the amount of the parent compound remaining. A significant decrease over time indicates instability.

Part 3: Structure-Activity Relationship (SAR) and Compound Design Considerations

If your compound is stable, soluble, and not causing assay artifacts, the low bioactivity may be inherent to its chemical structure. Understanding the Structure-Activity Relationship (SAR) of the imidazo[1,2-a]pyridine scaffold is key to designing more potent analogs.

FAQ 3: Are there known structural modifications that can enhance the bioactivity of imidazo[1,2-a]pyridine analogs?

Yes, extensive research has established some general SAR principles for this class of compounds.[1][14][15]

Key SAR Insights for Imidazo[1,2-a]pyridines:

  • Substitution at the 2- and 3-positions: These positions are often critical for interaction with biological targets. The nature of the substituent (e.g., aromatic vs. aliphatic, electron-donating vs. electron-withdrawing) can have a profound impact on activity.[15][16]

  • Substitution on the Pyridine Ring: Modifications at the 6-, 7-, and 8-positions can influence physicochemical properties like solubility and metabolic stability, as well as target engagement.[13]

  • Lipophilicity: While some lipophilicity may be required for cell permeability, excessive lipophilicity can lead to poor solubility and non-specific binding.[7]

  • Introduction of Polar Groups: Judicious placement of polar functional groups can improve solubility and provide additional hydrogen bonding interactions with the target protein.

The following diagram illustrates the key positions for modification on the imidazo[1,2-a]pyridine core and their potential impact on bioactivity.

cluster_0 Imidazo[1,2-a]pyridine Core core pos2 Position 2: - Critical for target binding - Aromatic/aliphatic substitutions pos2->core pos3 Position 3: - Often crucial for potency - Can be modified to tune selectivity pos3->core pos678 Positions 6, 7, 8: - Influence solubility and metabolism - Can modulate off-target effects pos678->core

Caption: Key positions for SAR studies on the imidazo[1,2-a]pyridine scaffold.

(Note: The image in the DOT script is a placeholder. A proper chemical structure image would be used in a real application.)

Part 4: Concluding Remarks and Further Steps

Troubleshooting low bioactivity is an iterative process that requires careful and systematic investigation. By first ensuring the quality of your synthesized compound and then critically evaluating its behavior in the biological assay, you can effectively diagnose and address the root cause of the problem. If intrinsic low potency is the issue, a well-designed SAR study based on the principles outlined in this guide can lead to the development of more active 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile analogs.

References

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. (2021). J Biomol Struct Dyn. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). ACS Publications. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). ACS Publications. [Link]

  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). Eur J Med Chem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorg Med Chem. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules. [Link]

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. (n.d.). National Institutes of Health. [Link]

  • Undergraduate Organic Synthesis Guide. (n.d.). Paul Bracher. [Link]

  • False-positive interferences of common urine drug screen immunoassays: a review. (2014). J Anal Toxicol. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). ResearchGate. [Link]

  • The 5-Step System That Cracks ANY Organic Synthesis Problem. (2023). YouTube. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Advances. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • “Solubility enhancement techniques for novel Drugs.”. (2024). IJNRD. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). Molecules. [Link]

  • (PDF) Strategies to Improve solubility of Oral Drugs. (2019). ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). RSC Publishing. [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. (2017). F1000Research. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Curr Top Med Chem. [Link]

Sources

Technical Support Center: Enhancing the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide in-depth, actionable advice for overcoming common pharmacokinetic (PK) challenges encountered during the development of this important class of molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in numerous therapeutic agents.[1][2][3] However, optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is often a critical hurdle. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established scientific principles and field-proven strategies.

Section 1: Troubleshooting High In Vitro Clearance

High metabolic turnover in liver microsomes or hepatocytes is a frequent challenge that can lead to poor in vivo stability and low oral bioavailability. Understanding and addressing the root cause is paramount.

FAQ 1: My imidazo[1,2-a]pyridine compound exhibits high clearance in human liver microsomes. What are the likely metabolic pathways and how can I identify the metabolic hotspots?

Answer:

High clearance of imidazo[1,2-a]pyridine derivatives is often attributed to oxidative metabolism mediated by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO).[4][5] The primary metabolic transformations typically include hydroxylation, N-dealkylation, and oxidation of the imidazo[1,2-a]pyridine core.

Identifying Metabolic Hotspots:

The first step in addressing high clearance is to pinpoint the exact site(s) of metabolic attack. This can be achieved through a combination of in vitro metabolic stability studies and in silico prediction tools.

  • In Vitro Metabolite Identification: Incubate your compound with human liver microsomes (HLM) or hepatocytes in the presence of NADPH and analyze the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The appearance of new peaks with increased mass corresponding to hydroxylated or N-dealkylated products will reveal the primary metabolites. Comparing the fragmentation patterns of the parent compound and its metabolites can often elucidate the position of modification.

  • In Silico Prediction: Computational tools can predict likely sites of metabolism. These programs analyze the electronic properties and accessibility of different positions on the molecule to estimate their susceptibility to CYP-mediated oxidation.[5] While not a substitute for experimental data, these tools can help prioritize synthetic efforts.

Common Metabolic Hotspots on the Imidazo[1,2-a]pyridine Scaffold:

Based on literature, several positions on the imidazo[1,2-a]pyridine ring are susceptible to metabolism. The C5, C6, C7, and C8 positions on the pyridine ring, as well as substituents at the C2 and C3 positions, can be targets for hydroxylation.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of your imidazo[1,2-a]pyridine compound.

  • Reagent Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a microcentrifuge tube, combine the HLM, phosphate buffer (pH 7.4), and your test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression will give the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration in the incubation).

FAQ 2: My metabolite identification studies confirm hydroxylation on the pyridine ring as the major metabolic pathway. What chemical modifications can I make to block this metabolism?

Answer:

Once a metabolic hotspot is identified, a common and effective strategy is to block the site of metabolism through chemical modification. For hydroxylation on the pyridine ring of the imidazo[1,2-a]pyridine scaffold, consider the following approaches:

  • Introduction of Electron-Withdrawing Groups: Replacing a hydrogen atom at the metabolic hotspot with an electron-withdrawing group, such as a fluorine or chlorine atom, can decrease the electron density at that position, making it less susceptible to oxidative metabolism by CYPs.

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can sterically hinder the approach of the metabolizing enzyme, thereby reducing the rate of metabolism.

  • Scaffold Hopping: In some cases, it may be beneficial to replace the imidazo[1,2-a]pyridine core with a related but less metabolically labile heterocycle. For example, replacing it with an imidazo[1,5-a]pyridine has been shown to prevent metabolism by aldehyde oxidase in certain cases.[5]

Illustrative Example of Metabolic Blocking:

Compound Modification In Vitro Half-life (t½) in HLM Rationale
Parent CompoundC7-H15 minSusceptible to hydroxylation at C7.
Analog 1C7-F90 minFluorine at C7 blocks metabolic site.
Analog 2C7-CH325 minMethyl group provides some steric hindrance but can also be metabolized.

Section 2: Troubleshooting Poor Oral Bioavailability

Low oral bioavailability can be a result of poor absorption, high first-pass metabolism, or active efflux back into the intestinal lumen.

FAQ 3: My imidazo[1,2-a]pyridine compound has good metabolic stability but poor oral bioavailability. How can I determine if poor permeability or active efflux is the issue?

Answer:

To dissect the reasons for poor oral bioavailability in metabolically stable compounds, it is crucial to assess their intestinal permeability and susceptibility to efflux transporters, such as P-glycoprotein (P-gp). The Caco-2 cell permeability assay is the gold-standard in vitro model for this purpose.[6][][8][9][10]

Caco-2 Permeability Assay:

This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the rate of drug transport from the apical (intestinal lumen) to the basolateral (bloodstream) side and vice versa.

  • High Apparent Permeability (Papp) (A-B): Suggests good passive diffusion and potential for good oral absorption.

  • Low Apparent Permeability (Papp) (A-B): Indicates poor absorption, which could be due to low lipophilicity, high polarity, or large molecular size.

  • High Efflux Ratio (Papp (B-A) / Papp (A-B) > 2): Strongly suggests that the compound is a substrate for an efflux transporter like P-gp, which actively pumps the compound back into the intestinal lumen, thereby limiting its absorption.

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture add_compound_A Add test compound to Apical (A) side culture->add_compound_A add_compound_B Add test compound to Basolateral (B) side culture->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_A Sample from Basolateral (B) side incubate->sample_A sample_B Sample from Apical (A) side incubate->sample_B lcms Quantify compound concentration by LC-MS/MS sample_A->lcms sample_B->lcms calc_papp Calculate Papp (A-B) and Papp (B-A) lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux interpret Interpret Results: - Permeability - Efflux Liability calc_efflux->interpret

Caption: Workflow for Caco-2 permeability assay.

FAQ 4: The Caco-2 assay indicates my compound is a P-glycoprotein (P-gp) substrate. What strategies can I employ to mitigate P-gp efflux?

Answer:

If P-gp efflux is limiting the oral bioavailability of your imidazo[1,2-a]pyridine compound, several medicinal chemistry strategies can be employed to reduce its recognition and transport by P-gp.[11]

  • Reduce Basicity (pKa): P-gp often recognizes and transports basic compounds. Reducing the pKa of your molecule can decrease its affinity for P-gp. For instance, introducing a fluorine atom adjacent to a basic nitrogen can lower its pKa and has been shown to significantly reduce P-gp mediated efflux and improve bioavailability for imidazo[1,2-a]pyridine derivatives.[11]

  • Increase Intramolecular Hydrogen Bonding: Designing molecules that can form internal hydrogen bonds can mask the polar groups that interact with P-gp, thereby reducing efflux.

  • Modify Lipophilicity: While a certain degree of lipophilicity is required for passive permeability, excessive lipophilicity can also lead to increased P-gp efflux. Fine-tuning the lipophilicity of your compound is often a balancing act.

  • Structural Modifications: Minor structural changes, such as altering the position of a substituent or introducing a different functional group, can disrupt the key interactions between your compound and the P-gp binding site.

Case Study: Overcoming P-gp Efflux in an Imidazo[1,2-a]pyridine Series [11]

Compound Modification pKa P-gp Efflux Ratio Oral Bioavailability (F%) in Rat
11 Piperidine9.35.716
trans-27 trans-Fluoro-piperidine7.4Not a substrate45
cis-27 cis-Fluoro-piperidineNot reportedNot a substrate35

This case study clearly demonstrates that the introduction of a fluorine atom to the piperidine ring of compound 11 led to a significant reduction in pKa, which in turn abrogated P-gp efflux and resulted in a marked improvement in oral bioavailability.[11]

Section 3: General Considerations and Advanced Topics

FAQ 5: Are there any specific formulation strategies that can enhance the oral bioavailability of imidazo[1,2-a]pyridine compounds?

Answer:

Yes, formulation can play a crucial role in improving the oral bioavailability of challenging compounds, including imidazo[1,2-a]pyridines, particularly those with poor solubility.

  • Amorphous Solid Dispersions (ASDs): For poorly soluble compounds, formulating them as an ASD with a polymer can enhance their dissolution rate and extent, leading to improved absorption.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic compounds.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to faster dissolution and improved bioavailability.

It is important to note that formulation development should be considered in parallel with medicinal chemistry efforts, especially for late-stage lead optimization.

References

  • Linton, A., et al. (2012). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry.
  • European Commission. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Slideshare. (2022). caco-2 cell permeability assay for intestinal absorption. Slideshare. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. BMG Labtech. [Link]

  • BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [Link]

  • Sharma, P., & Kumar, V. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Chien, J. Y., et al. (2015). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Oncotarget. [Link]

  • Crofts, F. G., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis. [Link]

  • Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Rock, D. A., et al. (2011). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Drug Metabolism and Disposition. [Link]

  • Kaur, R., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Damghani, E., et al. (2022). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety. Bioorganic Chemistry. [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]

  • Sharma, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Barreca, M. L., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. The imidazopyridine scaffold is known for its robust nature and utility in various applications, from medicinal chemistry to materials science.[1][2][3] However, like many highly functionalized organic molecules, its stability can be compromised by improper storage and handling. This document provides in-depth troubleshooting advice and best practices rooted in chemical principles to prevent degradation.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter, providing diagnostic insights and corrective actions.

Q1: My solid 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile has changed color, from white/off-white to yellow or brown. What happened and is it still usable?

A change in color is a primary visual indicator of chemical degradation. This is most commonly caused by a combination of oxidation and photodegradation.

  • Causality: The imidazopyridine ring system, while generally stable, can be susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen.[4][5] This process can be significantly accelerated by exposure to light, especially UV, which can generate reactive oxygen species (ROS) and trigger photodegradation pathways.[6] The formation of minor, highly conjugated impurities is often responsible for the observed color change.

  • Recommended Action:

    • Do not assume the material is unusable. The bulk of the sample may still be intact.

    • Characterize the material. Before use, perform a purity analysis. A simple Thin Layer Chromatography (TLC) can be indicative, but quantitative analysis using High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) is recommended to determine the percentage of the desired compound remaining.

    • Purification: If the purity is compromised but the primary compound is still present, consider repurification by recrystallization or column chromatography.

    • Review Storage Protocol: This event indicates that your current storage protocol is insufficient. Immediately implement the recommended storage conditions outlined in the FAQ section.

Q2: I'm seeing new, unexpected peaks in my NMR or LC-MS analysis of a sample that was previously pure. What could these impurities be?

The appearance of new analytical signals is a definitive sign of degradation. The identity of the new peaks can often point to the specific degradation pathway.

  • Causality & Potential Products:

    • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, which can occur if the compound is exposed to moisture, especially under acidic or basic conditions.[7][8] This would first form the corresponding amide (-CONH₂) and could be further hydrolyzed to the carboxylic acid (-COOH). Look for new signals in your NMR and corresponding mass peaks in your MS.

    • Oxidation: Oxidation of the imidazole ring is a known degradation pathway for related compounds.[5] This can lead to the formation of N-oxides or other oxidized species, resulting in complex new signals.

    • Photodegradation: Exposure to light can cause a variety of reactions, including dimerization or rearrangement, leading to a range of new products.[6][9]

  • Recommended Action:

    • Isolate and Identify: If the impurity is present in a significant amount, attempt to isolate it for full characterization (NMR, MS, IR) to confirm the degradation pathway.

    • Implement Inert Handling: The presence of hydrolysis or oxidation products strongly suggests exposure to moisture and/or air. All future handling should be performed under an inert atmosphere (see Protocols).

    • Protect from Light: Immediately transfer the compound to an amber vial and store it in the dark.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and addressing potential degradation of your compound.

troubleshooting_flowchart start Observe Issue with Compound (e.g., color change, new peaks) check_purity Step 1: Quantify Purity (HPLC, qNMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure if_pure Purity Acceptable. Review and tighten storage/handling protocols to prevent future issues. is_pure->if_pure Yes if_impure Purity Unacceptable. is_pure->if_impure No attempt_purify Step 2: Attempt Repurification (Recrystallization, Chromatography) if_impure->attempt_purify purify_success Was purification successful? attempt_purify->purify_success success_node Purification Successful. Confirm structure (NMR, MS). Store under strict inert conditions. purify_success->success_node Yes fail_node Purification Failed or Impractical. Discard batch. Procure new material and implement strict preventative storage protocols. purify_success->fail_node No

Caption: A decision tree for troubleshooting degraded samples.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Q1: What are the ideal long-term storage conditions for this compound?

To maximize shelf-life and maintain purity, strict adherence to the following conditions is critical. These conditions are designed to mitigate the primary degradation pathways: oxidation, hydrolysis, and photodegradation.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the imidazopyridine ring and minimizes exposure to atmospheric moisture which can cause hydrolysis of the nitrile group.[4][5][7]
Temperature -20°C (Freezer)Reduces the rate of all potential chemical degradation reactions.[4][10]
Light Protected from LightPrevents photodegradation, a known issue for imidazopyridine derivatives.[6]
Container Amber Glass Vial with Septum CapAmber glass blocks UV light. A tightly sealed septum cap (e.g., Sure/Seal™) provides the best barrier against air and moisture ingress.[4][11]
Q2: Why is an inert atmosphere so important? My compound doesn't seem to be pyrophoric.

While not pyrophoric, the compound is sensitive to long-term, low-level exposure to both oxygen and water vapor.[4][12]

  • Oxygen: Atmospheric oxygen can act as an oxidizing agent, especially in the presence of trace metal catalysts or light. The electron-rich imidazopyridine ring system is a potential target for this oxidative degradation.[5]

  • Moisture: The compound is hygroscopic and will absorb water from the air. This moisture can then slowly hydrolyze the nitrile functional group. Storing under a dry, inert gas displaces this moisture.[4]

Key Factors Leading to Degradation

degradation_factors compound 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile degradation Degradation Products (Oxidized Species, Amides, Acids, etc.) factor1 Atmospheric Oxygen factor1->degradation Oxidation factor2 Moisture (H₂O) factor2->degradation Hydrolysis factor3 Light (UV/Visible) factor3->degradation Photodegradation factor4 Elevated Temperature factor4->degradation Accelerates all pathways

Caption: The primary environmental factors that cause degradation.

Q3: Can I store the compound in solution?

Storing in solution is generally not recommended for long-term storage due to increased molecular mobility and potential reactions with the solvent. If short-term storage in solution is necessary:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol.

  • Degas the Solvent: Ensure the solvent is thoroughly degassed to remove dissolved oxygen.

  • Storage Conditions: Store the solution under an inert atmosphere, protected from light, and at -20°C or below.

  • Time Limit: Use the solution as quickly as possible, preferably within a few days. Always run a purity check if the solution has been stored for an extended period.

Section 3: Detailed Protocols

Protocol 1: Preparing a Solid Sample for Long-Term Storage

This protocol describes how to properly store a new or freshly purified batch of the compound.

storage_workflow start Receive or Purify Compound step1 1. Dry Compound Thoroughly (High Vacuum, P₂O₅) start->step1 step2 2. Transfer to Pre-Dried Amber Glass Vial step1->step2 step3 3. Purge Vial with Inert Gas (Argon/Nitrogen) for 5-10 min step2->step3 step4 4. Seal Tightly with Septum Cap step3->step4 step5 5. Wrap Cap/Septum Junction with Parafilm step4->step5 step6 6. Label Clearly (Name, Date, Batch #) step5->step6 end 7. Store in Freezer (-20°C) in a Dark Location step6->end

Caption: A standard workflow for preparing samples for long-term storage.

Methodology:

  • Drying: Ensure the compound is completely free of residual solvents and moisture. Dry the solid under high vacuum for several hours, preferably in the presence of a desiccant like phosphorus pentoxide (P₂O₅).

  • Container Preparation: Use an amber glass vial that has been oven-dried and allowed to cool in a desiccator.

  • Inerting: Transfer the dried solid into the vial inside a glovebox. If a glovebox is not available, use Schlenk line techniques. Place the vial under a positive pressure of inert gas (argon is preferred due to its density, but nitrogen is also acceptable).[12][13]

  • Sealing: Securely crimp or screw on a septum cap.

  • Reinforce Seal: For extra protection, wrap the junction between the cap and the vial with Parafilm®.

  • Labeling: Label the vial with the compound name, structure, batch number, and date.

  • Storage: Place the sealed vial inside a secondary container (like a small box or bag) and store it in a -20°C freezer, away from light sources.

Protocol 2: Routine Weighing and Dispensing

This protocol minimizes atmospheric exposure during routine use.

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature completely before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[10]

  • Inert Atmosphere: Perform all manipulations inside a glovebox or on a Schlenk line under a positive pressure of inert gas.

  • Dispensing:

    • Briefly remove the cap and quickly weigh out the desired amount of solid into a tared vessel.

    • Alternatively, use a syringe to pierce the septum and add a dry, aprotic solvent to create a stock solution of known concentration.

  • Resealing: Immediately after dispensing, purge the headspace of the storage vial with fresh inert gas for 1-2 minutes before resealing tightly.

  • Return to Storage: Wrap the cap with fresh Parafilm® and return the vial to the -20°C freezer.

By implementing these rigorous storage and handling protocols, you can ensure the long-term integrity of your 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, leading to more reliable and reproducible experimental results.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PubMed Central. [Link]

  • In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. (2008). PubMed. [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2020). International Journal of Research Publication and Reviews. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). MDPI. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Heterocyclic synthesis with activated nitriles : an expeditus synthetic approach to polyfunctionally substituted pyrroles, heter. (n.d.). Arkivoc. [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). MDPI. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2011). ACS Publications. [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed. [Link]

  • Nitrile - Wikipedia. (n.d.). Wikipedia. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

Sources

Scaling up the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive troubleshooting guides and frequently asked questions for scaling up the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile for preclinical studies. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Introduction to the Synthesis and Scale-Up of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antituberculosis properties.[2][3][4] 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a key intermediate in the development of novel therapeutics, such as pantothenate synthetase inhibitors for tuberculosis.[5]

Transitioning from bench-scale synthesis to producing the multi-gram or kilogram quantities required for preclinical trials presents significant challenges. These include maintaining yield and purity, managing thermal effects, and developing robust purification methods. This guide provides practical solutions to common issues encountered during the scale-up of this important molecule.

Recommended Synthetic Protocol

A common and effective method for the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves a two-step process starting from a substituted 2-aminopyridine. The following protocol is a robust starting point for your scale-up efforts.

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Final Product Synthesis start Mix 2-amino-5-cyanopyridine and dimethylacetamide dimethyl acetal reflux1 Reflux at 90°C for 24 hours start->reflux1 recrystallize Recrystallize from ethanol reflux1->recrystallize intermediate Isolate Intermediate Product recrystallize->intermediate mix_reagents Mix intermediate with bromoacetonitrile in toluene intermediate->mix_reagents Proceed to next step reflux2 Reflux at 60°C mix_reagents->reflux2 evaporate Evaporate toluene under reduced pressure reflux2->evaporate purify Purify by column chromatography (ethyl acetate eluent) evaporate->purify final_product 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile purify->final_product

Caption: Reaction workflow for the two-step synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Reagents and Materials
ReagentCAS No.Molecular WeightKey Properties
2-Amino-5-cyanopyridine4214-74-8119.12 g/mol Solid, starting material.
Dimethylacetamide dimethyl acetal18871-66-4133.19 g/mol Liquid, reagent for intermediate formation.
Bromoacetonitrile590-17-0119.95 g/mol Liquid, lachrymator, handle with care.
Toluene108-88-392.14 g/mol Solvent, flammable.
Ethyl Acetate141-78-688.11 g/mol Solvent for purification, flammable.
Ethanol64-17-546.07 g/mol Solvent for recrystallization, flammable.
Step-by-Step Procedure

Step 1: Synthesis of the Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanopyridine (1 equivalent) and dimethylacetamide dimethyl acetal (3 equivalents).

  • Heat the mixture to reflux at 90°C and maintain for 24 hours.

  • After cooling, recrystallize the resulting product from ethanol to yield the intermediate.

Step 2: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

  • In a separate reaction vessel, dissolve the intermediate from Step 1 (1 equivalent) in toluene.

  • Add bromoacetonitrile (1 equivalent) to the solution.

  • Heat the mixture to reflux at 60°C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and evaporate the toluene under reduced pressure.

  • Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain the final product.[6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Troubleshooting Decision Tree

G start Problem Identified low_yield Low Yield start->low_yield impurity High Impurity start->impurity scale_up Scale-up Issues start->scale_up incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn starting_material Unreacted Starting Material? impurity->starting_material mixing Poor Mixing? scale_up->mixing extend_time Extend reaction time Increase temperature incomplete_rxn->extend_time Yes side_reactions Side Reactions? incomplete_rxn->side_reactions No check_reagents Check reagent purity/activity extend_time->check_reagents optimize_temp Optimize temperature Consider slower addition of reagents side_reactions->optimize_temp Yes purification_loss Purification Loss? side_reactions->purification_loss No optimize_purification Optimize purification method (e.g., crystallization vs. chromatography) purification_loss->optimize_purification Yes drive_reaction Drive reaction to completion (see Low Yield path) starting_material->drive_reaction Yes side_product Unknown Side Product? starting_material->side_product No characterize_impurity Characterize impurity (LC-MS, NMR) Adjust reaction conditions side_product->characterize_impurity Yes improve_agitation Improve agitation (mechanical stirrer) mixing->improve_agitation Yes heat_transfer Poor Heat Transfer? mixing->heat_transfer No monitor_temp Monitor internal temperature Use jacketed reactor heat_transfer->monitor_temp Yes

Caption: A decision tree for troubleshooting common synthesis and scale-up issues.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, especially during scale-up.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure your starting materials are pure and dry, as impurities can inhibit the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: The reaction of 2-aminopyridines can sometimes lead to the formation of dimers or other side products.[7] Consider lowering the reaction temperature or adding reagents more slowly to control the reaction rate and minimize side reactions.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.

    • Solution: When scaling up, purification by column chromatography can be inefficient and lead to significant product loss. Consider developing a crystallization procedure for the final product. This is often more scalable and can provide a purer product. For the intermediate, ensure efficient recrystallization by carefully selecting the solvent and cooling rate.

Q2: I am observing significant impurities in my final product. How can I identify and minimize them?

A2: Impurities are a critical concern for preclinical studies.

  • Unreacted Starting Materials: The most common impurities are residual starting materials.

    • Solution: As mentioned above, drive the reaction to completion. For purification, if the polarity of the starting materials and product are sufficiently different, column chromatography can be effective on a smaller scale. For larger scales, a well-developed crystallization can selectively precipitate the product, leaving impurities in the mother liquor.

  • Byproducts: Unidentified spots on a TLC plate or peaks in an LC-MS trace indicate the presence of byproducts.

    • Solution: Isolate and characterize the major impurities using techniques like preparative HPLC, NMR, and mass spectrometry. Understanding the structure of the byproduct can provide insight into the side reaction occurring. Adjusting reaction conditions such as temperature, solvent, or base (if used in alternative syntheses) can often minimize the formation of specific byproducts.

Q3: The reaction worked well on a 1-gram scale, but I'm having trouble when scaling up to 100 grams. What should I consider?

A3: Scalability is a major hurdle in process development.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with a temperature control unit. Monitor the internal temperature of the reaction, not just the jacket temperature. For highly exothermic steps, consider adding the limiting reagent slowly to control the rate of heat generation.

  • Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring, which is more effective for larger volumes and viscous reaction mixtures. The choice of impeller and stirring speed is critical for ensuring homogeneity.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome.

    • Solution: Use a syringe pump or an addition funnel for controlled, slow addition of key reagents. This is particularly important for reactions where stoichiometry needs to be carefully controlled at all times.

Frequently Asked Questions (FAQs)

Q1: What are the most important analytical techniques for monitoring this synthesis?

A1: A combination of techniques is essential for robust process control.

  • TLC: A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

  • LC-MS: Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the molecular weight of the product.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product and any isolated intermediates or impurities.

  • HPLC: Used to determine the purity of the final product with high accuracy. A validated HPLC method is required for batch release in a preclinical setting.

Q2: What are the critical process parameters (CPPs) to ensure a reproducible synthesis?

A2: For a robust and reproducible process, you must carefully control:

  • Temperature: As discussed, temperature control is crucial for managing reaction rate and selectivity.

  • Reagent Stoichiometry and Quality: Use high-purity reagents and accurately measure their quantities. The quality of the starting 2-aminopyridine derivative is particularly important.

  • Reaction Time: Determine the optimal reaction time through careful monitoring to ensure completion without promoting product degradation.

  • Mixing Efficiency: Consistent and efficient mixing ensures a homogeneous reaction environment.

Q3: Are there "greener" or alternative synthetic routes I should consider?

A3: Yes, the field of synthetic chemistry is continually evolving towards more sustainable practices.

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established one-pot synthesis for imidazo[1,2-a]pyridines that combines a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9][10] This approach is highly atom-economical and can reduce the number of synthetic steps and waste generated.

  • Alternative Catalysts: Many modern methods utilize catalysts like copper or iodine, which can be more environmentally friendly than traditional reagents.[11][12] Some reactions can even be performed in greener solvents like water.[13]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and sometimes improve yields.[7][14]

Q4: What are the recommended storage and handling procedures for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile?

A4: Proper storage and handling are critical for maintaining the integrity of your compound and ensuring laboratory safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Protect from light and moisture.

  • Handling: This compound is an irritant to the eyes, respiratory system, and skin.[15][16] Always handle it in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid creating dust. In case of contact, flush the affected area with plenty of water.[15]

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Semantic Scholar. Retrieved from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). National Institutes of Health. Retrieved from [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). National Institutes of Health. Retrieved from [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2002). National Institutes of Health. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024). RSC Advances. Retrieved from [Link]

  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[7][18]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (2012). ResearchGate. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). PubMed. Retrieved from [Link]

  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (2018). ResearchGate. Retrieved from [Link]

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. (2011). National Institutes of Health. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved from [Link]

  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (2014). PubMed. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Methyl-6-(trifluoro-meth-yl)imidazo[1,2-a]pyridine-3-carbonitrile. (2011). PubMed. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). Beilstein Journals. Retrieved from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2017). RSC Publishing. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2014). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI. Retrieved from [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and Other Heterocyclic Compounds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several marketed drugs.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, with other key heterocyclic compounds, offering insights into its synthesis, biological activity, and potential as a lead compound in oncology research. We will delve into a comparative assessment with structurally related imidazo[1,2-a]pyrimidines and the well-established benzimidazole class of compounds, supported by experimental data and detailed protocols.

The Imidazo[1,2-a]pyridine Scaffold: A Hub of Biological Activity

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, is a versatile pharmacophore that has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The electronic nature and steric bulk of substituents at various positions on the ring system can be readily modified, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This synthetic tractability has made the imidazo[1,2-a]pyridine scaffold a focal point for the development of targeted therapies.

Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile: A Practical Approach

Experimental Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

This protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds.

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add chloroacetone (1.1 eq).

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-methylimidazo[1,2-a]pyridine, which can be purified by column chromatography on silica gel.

Step 2: Cyanation at the C-3 Position

  • To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a cyanating agent such as bromoacetonitrile (1.2 eq).[3]

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Causality Behind Experimental Choices:

  • Reflux Conditions: The initial condensation and cyclization reaction is typically heated to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Solvent Choice: Ethanol and acetonitrile are common choices as they are polar enough to dissolve the reactants but are also relatively easy to remove.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile start Start Materials: 2-Aminopyridine Chloroacetone step1 Step 1: Condensation & Cyclization in Ethanol (Reflux) start->step1 intermediate Intermediate: 2-Methylimidazo[1,2-a]pyridine step1->intermediate step2 Step 2: Cyanation with Bromoacetonitrile in DCM intermediate->step2 purification Purification: Column Chromatography step2->purification product Final Product: 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile purification->product

Caption: Synthetic workflow for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Comparative Biological Evaluation: Anticancer Activity

The anticancer potential of heterocyclic compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridines 2-methyl-3-(substituted)-imidazo[1,2-a]pyridineHCT-116 (Colon)3.5 - 61.1[5]
2-aryl-3-amino-imidazo[1,2-a]pyridineMCF-7 (Breast)1 - 5.5[6]
IP-5HCC1937 (Breast)45[7]
IP-6HCC1937 (Breast)47.7[7]
Imidazo[1,2-a]pyrimidines Substituted Imidazo[1,2-a]pyrimidineDLD-1 (Colon)~10-20[8]
Benzimidazoles Benzimidazole-imidazo[1,5-a]pyridine hybridHepG2 (Liver)0.43 - 7.73[9]
Benzimidazole derivative 2aMDA-MB-231 (Breast)>100[3]

Analysis of Comparative Data:

The data suggests that the imidazo[1,2-a]pyridine scaffold is a potent core for anticancer agents, with some derivatives exhibiting low micromolar to nanomolar IC50 values. The substituents at the 2 and 3 positions play a crucial role in determining the potency and selectivity of these compounds. For instance, the 2-aryl-3-amino substituted imidazo[1,2-a]pyridines show excellent activity against breast cancer cells.[6]

Compared to imidazo[1,2-a]pyrimidines, the imidazo[1,2-a]pyridine derivatives in these selected studies appear to exhibit comparable or slightly better potency. However, it is crucial to note that direct comparisons are only truly valid when compounds are tested under identical experimental conditions.

Benzimidazoles are a well-established class of anticancer agents, and some derivatives show very high potency.[9] The hybrid molecule combining a benzimidazole with an imidazopyridine scaffold demonstrates the potential for creating highly active compounds by leveraging the favorable properties of both ring systems.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many imidazo[1,2-a]pyridine derivatives has been attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[8][10]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated Inhibitor 2-Methylimidazo[1,2-a]pyridine -3-carbonitrile Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits G cluster_wnt Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF TCF/LEF TargetGenes Target Gene Expression Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->BetaCatenin Promotes Degradation BetaCatenin_n β-catenin TCF_n TCF/LEF BetaCatenin_n->TCF_n Binds to TCF_n->TargetGenes Activates

Caption: Modulation of the Wnt/β-catenin pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Biological Assays

To ensure the scientific integrity and reproducibility of the findings, it is essential to follow standardized and well-validated experimental protocols.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validating System:

  • Positive and Negative Controls: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative control provides the baseline for 100% cell viability.

  • Dose-Response Curve: A clear dose-dependent decrease in cell viability should be observed, which validates the specific effect of the compound.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold, exemplified by 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, represents a highly promising platform for the development of novel anticancer agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns. The comparative analysis with other heterocyclic systems like imidazo[1,2-a]pyrimidines and benzimidazoles highlights the unique potential of the imidazo[1,2-a]pyridine core.

Future research should focus on:

  • Synthesis and Biological Evaluation of a Focused Library: A library of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile analogs with diverse substituents should be synthesized and screened against a broad panel of cancer cell lines to establish a clear structure-activity relationship (SAR).

  • Direct Comparative Studies: Head-to-head comparisons of the most promising imidazo[1,2-a]pyridine derivatives with other leading heterocyclic compounds in the same assays are crucial for a definitive assessment of their relative potential.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be essential for their rational optimization and potential clinical development.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and its analogs, contributing to the ongoing effort to develop more effective and targeted cancer therapies.

References

  • The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its vast biological activities and potential in developing targeted and potent anticancer agents with minimal toxicity. [Source: A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents - Benchchem]
  • The anticancer efficacy of these compounds is highly dependent on the substitution patterns on the core structure, leading to a wide array of derivatives with diverse mechanisms of action. [Source: A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents - Benchchem]
  • Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant anticancer effects across a range of cancer cell lines, including breast, lung, colon, cervical, and liver cancers. [Source: A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents - Benchchem]
  • Their mechanisms of action are varied and include the inhibition of key cellular pathways and proteins crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, tubulin polymerization, cyclin-dependent kinases (CDKs), and KRAS G12C. [Source: A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents - Benchchem]
  • A straightforward synthesis of 2-phenylimidazo[1,2-a]pyridine is described.
  • The reaction is designed to demonstrate to students the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position.
  • The product is obtained in moderate to high yield and is highly crystalline.
  • The compound can be purified either by direct recrystallization or silica gel column chromatography.
  • Students characterize the compound by melting point, MS, IR spectroscopy, and NMR spectroscopy.
  • IP-5 and IP-6 have a strong cytotoxic impact against HCC1937 cells with IC50 values of 45µM and 47.7µM respectively. [Source: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed]
  • Among the screened compounds, 4h exhibited the best anticancer potential with IC50 values ranging from 1 to 5.5 μM. [Source: Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines]
  • A novel series of imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives were designed, synthesized and evaluated for their anticancer activity against two different human cancer cell lines.
  • Most of the synthesized compounds displayed anticancer activity with IC50 values from 2.35–120.46 μM.
  • Further, compounds 9b, 9c, 9d, 9f and 9j were showed potent inhibitory activity against cancer cell lines, with IC50 values close to that of standard drug.
  • A mixture of 5-(trifluoromethyl) pyridin-2-amine (0.01mol) and dimethylacetamide dimethyl acetal (0.03mol) was refluxed for 24 hr at 900 C. [Source: 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - NIH]
  • The resultant product was recrystallized from ethanol. [Source: 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - NIH]
  • In this study we synthesized a series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines and identified some derivatives that were able to inhibit the Wnt/β-catenin signaling pathway in a luciferase reporter assay and cell proliferation in selected cancer cell lines, endowed with APC or β-catenin gene mutations.
  • The most active compounds significantly downregulate the expression of Wnt target genes such as c-myc and cyclin D1.
  • Based on lead compound 1, which was discovered from a high-throughput screen, a series of PI3Kα/mTOR inhibitors were evaluated that contained an imidazo[1,2-a]pyridine as a core replacement for the benzimidazole contained in 1. [Source: The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed]
  • Compound 5l is an imidazo[1,5-a]pyridine-benzimidazole hybrid that showed significant cytotoxic activity against the 60 human cancer cell lines with GI50 values ranging from 0.43 to 7.73 μmol/L while displaying no cytotoxicity in normal human embryonic kidney (HEK-293) cells. [Source: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central]
  • The Wnt signaling pathway is frequently deregulated in cancer due to mutations in the genes encoding APC, β-catenin and axin. [Source: A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - NIH]
  • A library of 49 analogs of imidazo[1,2-a]pyridine with 2-halo, aryl, styryl and phenylethynyl-substitution at C-2 position and N-/O-/S-methyl linkage at C-3 position, have been synthesized and evaluated for their anti-proliferative activity against breast (MCF-7, MDA-MB-231), pancreatic (MiaPaca-2), lung (A549), prostate (PC-3) and colon (HCT-116) cancer cell lines and normal cells (HEK-293). [Source: Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed]
  • Among the screened compounds, 5b exhibited best anticancer potential in all tested cancer cells with IC50 ranging from 3.5 to 61.1 µM and no toxicity in normal cells. [Source: Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed]
  • Imidazopyridine derivatives possess a vast variety of biological activities [11]including antifungal, anti-. infl ammatory, antitumor, and many more [2–5]. [Source: Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate]

  • Various. drugs containing imidazo[1,2-a]pyridine scaffold are. currently available on the market [6–9].
  • Urea derivatives have attracted close attention as. building blocks in the molecules of anticancer agents. due to their signifi cant inhibitory activity against protein. tyrosine kinases (PTKs), DNA topoisomerase, Raf kinase,. and NADH oxidase, that play a vital role in the cell. proliferation.[7] [Source: Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate]

  • Sorafenib, a diaryl urea derivative has. been reported to inhibit several kinases, such as VEGFR. (vascular endotheliael growth factor receptor), Raf and. platelet derived growth factor receptor.[6] [Source: Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate]

  • Shuch important chemotherapeutic activities of. both pharmacophores (imidazo[1,2-a]pyridine and urea. moieties) gave an impulse to our design and synthesys of. anticancer agents with enhanced potency and/or reduced. toxicity.
  • A convenient and efficient synthesis, without any organic solvent or catalyst is described for the preparation of imidazo [1,2-a] pyridine derivatives.
  • The reaction has been done between 2-aminopyridines and α-bromoacetone derivatives in good to excellent yields in water.
  • In several cases the isolation does not require any chromatography for purification.
  • The reaction thus developed has been applied for quick synthesis of zolimidine with 91 % yield.
  • Each imidazopyridine nucleus differs in its peculiar biological, physical, and chemical properties, and these diverse behaviors imply various fields of application.[12][13] [Source: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central]

Sources

Validating 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][2] This guide provides an in-depth technical comparison of a representative molecule from this class, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, against established chemotherapeutic agents. We will delve into its potential mechanisms of action, supported by experimental data on related compounds, and provide detailed protocols for its validation.

The Promise of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[3] Recent research has highlighted its potential in cancer therapy, with derivatives showing potent activity against various cancer cell lines, including those of breast, lung, colon, and melanoma.[4][5] The versatility of this scaffold allows for substitutions that can be tailored to target specific cellular pathways implicated in cancer progression.[2]

Unraveling the Mechanism of Action: A Two-Pronged Approach

While the precise mechanism of every imidazo[1,2-a]pyridine derivative is unique, two prominent pathways have been identified as key targets for this class of compounds: inhibition of the PI3K/Akt/mTOR signaling cascade and disruption of tubulin polymerization.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

Several studies have demonstrated the ability of imidazo[1,2-a]pyridine derivatives to inhibit this pathway. For instance, a novel series of imidazo[1,2-a]pyridines demonstrated potent inhibition of the Akt/mTOR pathway in melanoma and cervical cancer cells, leading to apoptosis and cell cycle arrest.[4] These compounds were found to bind to the ATP-binding site of PI3K, effectively blocking the downstream signaling cascade.[4]

Conceptual Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 2-Methylimidazo[1,2-a]pyridine -3-carbonitrile Compound->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[7] Agents that interfere with tubulin dynamics are potent anticancer drugs.[7] They can be broadly classified as microtubule-stabilizing agents (e.g., paclitaxel) or microtubule-destabilizing agents (e.g., vinca alkaloids).[8]

Recent studies have identified novel imidazo[1,2-a]pyridine derivatives that act as tubulin polymerization inhibitors.[9][10] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Conceptual Mechanism: Tubulin Polymerization Inhibition

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Microtubule->Arrest Cell_Division Cell Division Spindle->Cell_Division Compound 2-Methylimidazo[1,2-a]pyridine -3-carbonitrile Compound->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Comparative Efficacy: Benchmarking Against Standard-of-Care

To contextualize the potential of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, it is essential to compare its cytotoxic activity with that of established anticancer drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of related imidazo[1,2-a]pyridine derivatives against various cancer cell lines, alongside those of standard chemotherapeutic agents.

Compound/DrugTarget/Mechanism of ActionCancer Cell LineIC50 (µM)
Imidazo[1,2-a]pyridine Deriv. (Cmpd 6) PI3K/Akt/mTOR Inhibition A375 (Melanoma) 9.7 - 44.6
Imidazo[1,2-a]pyridine Deriv. (Cmpd 6) PI3K/Akt/mTOR Inhibition HeLa (Cervical) 9.7 - 44.6
Imidazo[1,2-a]pyridine Deriv. (Cmpd 5b) Tubulin Polymerization Inhibition Jurkat (Leukemia) 0.06
Imidazo[1,2-a]pyridine Deriv. (9d) PI3Kα Inhibition MCF-7 (Breast) 2.35
Imidazo[1,2-a]pyridine Deriv. (9d) PI3Kα Inhibition HeLa (Cervical) 10.89
PaclitaxelMicrotubule StabilizationVariousVaries
DoxorubicinDNA Intercalation, Topoisomerase II InhibitionVariousVaries
GefitinibEGFR Tyrosine Kinase InhibitionNSCLC (EGFR mut)Varies

Note: IC50 values for imidazo[1,2-a]pyridine derivatives are sourced from preclinical studies on various analogs and may not be directly representative of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.[4][10][11] Data for standard drugs varies widely based on cell line and experimental conditions.

Experimental Validation Protocols

Rigorous experimental validation is paramount in drug discovery.[12] The following are detailed, step-by-step methodologies for key in vitro assays to assess the anticancer properties of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Cell Viability Assay (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow: XTT Cell Viability Assay

XTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with varying concentrations of compound B->C D 4. Incubate for desired exposure time (e.g., 48h) C->D E 5. Add XTT reagent to each well D->E F 6. Incubate for 2-4h (color development) E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate IC50 value G->H

Caption: Step-by-step workflow for the XTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Exposure: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold, exemplified by 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, represents a promising avenue for the development of novel anticancer therapeutics. The evidence for its potential to inhibit key oncogenic pathways like PI3K/Akt/mTOR and to disrupt fundamental cellular processes such as tubulin polymerization warrants further investigation. The comparative data, while based on related compounds, suggests a potency that is competitive with some standard-of-care agents.

The provided experimental protocols offer a robust framework for the systematic validation of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and other novel drug candidates. Future research should focus on in vivo efficacy studies in relevant animal models to assess its therapeutic potential and toxicity profile. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising class of compounds.

References

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available at: [Link]

  • American Cancer Society. (2024). Chemotherapy for Non-Small Cell Lung Cancer. Available at: [Link]

  • American Cancer Society. (2024). Colon Cancer Treatment, by Stage. Available at: [Link]

  • Breastcancer.org. (2025). Chemotherapy for Breast Cancer. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for lung cancer. Available at: [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for lung cancer. Available at: [Link]

  • Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Available at: [Link]

  • Clinical Breast Cancer. (2009). Chemotherapy in Early Breast Cancer: When, How and Which One? PubMed Central. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of paclitaxel? Available at: [Link]

  • Endoori, G., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Jha, A., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jikme, T., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic Chemistry. Available at: [Link]

  • Jorde, U. P., & Jorde, L. B. (2002). The Role of Chemotherapy in Colon Cancer. PubMed Central. Available at: [Link]

  • Kaur, R., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for breast cancer. Available at: [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. Available at: [Link]

  • MDPI. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available at: [Link]

  • MedSchool. (n.d.). Gefitinib. Available at: [Link]

  • National Cancer Institute. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central. Available at: [Link]

  • News-Medical.Net. (2023). How Paclitaxel Works. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride? Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel? Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. Available at: [Link]

  • Saleh, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Stanford University. (n.d.). Standard Chemotherapy for Colorectal Cancer. Available at: [Link]

  • The AAPS Journal. (2004). The Role of Gefitinib in Lung Cancer Treatment. Available at: [Link]

  • The Oncologist. (2009). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Doxorubicin. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Paclitaxel. Wikipedia. Available at: [Link]

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR pathway inhibitors in cancer: a perspective on clinical progress. Current medicinal chemistry. Available at: [Link]

  • Yan, B., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, D., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. Available at: [Link]

  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Available at: [Link]

  • MDPI. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Available at: [Link]

  • MDPI. (2021). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. Available at: [Link]

  • MDPI. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Available at: [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. Available at: [Link]

  • Saleh, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, prominently featured in a plethora of biologically active compounds and marketed drugs. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting a wide range of diseases. The specific derivative, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, serves as a crucial intermediate for the synthesis of novel pharmaceutical agents, necessitating efficient and scalable synthetic routes. This guide will compare and contrast the most effective methods for its preparation.

Comparing Synthetic Strategies: A High-Level Overview

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile can be broadly approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and considerations for green chemistry. Here, we will focus on three prominent and illustrative methodologies:

  • One-Pot Three-Component Synthesis: This approach offers the allure of efficiency by combining multiple starting materials in a single reaction vessel to construct the target molecule in a single step.

  • Two-Step Synthesis via an Intermediate: A more traditional and often robust method that involves the initial synthesis of a stable intermediate, such as a carboxylic acid or ester, followed by its conversion to the desired nitrile.

  • Direct C-H Cyanation: A modern and atom-economical approach that introduces the cyano group directly onto a pre-formed 2-methylimidazo[1,2-a]pyridine scaffold.

Below is a summary of these key synthetic routes with their respective performance data.

Synthetic RouteKey Starting MaterialsReaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
One-Pot Three-Component Synthesis 2-Aminopyridine, Acetaldehyde, MalononitrileCatalyst (e.g., Lewis or Brønsted acid), Solvent (e.g., Ethanol, DMF), Moderate to high temperatureModerate to GoodHigh atom economy, operational simplicity, reduced workup.May require careful optimization of reaction conditions to minimize side products.
Two-Step Synthesis via Carboxamide 2-Aminopyridine, Methyl 2-chloro-3-oxobutanoate1. Methanol, rt; 2. SOCl₂, Reflux; 3. Amine, rtGood to ExcellentRobust and reliable, often high-yielding, allows for purification of the intermediate.Longer reaction sequence, may generate more waste.
Direct C-H Cyanation 2-Methylimidazo[1,2-a]pyridineCyanating agent (e.g., TMSCN), Electrochemical conditionsGoodHigh atom economy, avoids pre-functionalization of the starting material.May require specialized equipment (electrochemical setup), potential for regioselectivity issues.

In-Depth Analysis of Synthetic Routes

Route 1: The Efficiency of One-Pot Three-Component Synthesis

The one-pot, three-component reaction represents a highly convergent and efficient strategy for the synthesis of polysubstituted heterocyclic compounds. For the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, this typically involves the reaction of 2-aminopyridine, an acetaldehyde equivalent, and a cyanide source like malononitrile.

Reaction Mechanism:

The reaction is believed to proceed through an initial condensation of 2-aminopyridine with acetaldehyde to form an enamine intermediate. This is followed by a Michael addition of the enamine to malononitrile. Subsequent intramolecular cyclization and aromatization lead to the final product. The use of a catalyst, such as a Lewis or Brønsted acid, is often employed to facilitate the initial condensation and subsequent cyclization steps.

Experimental Protocol: A Representative One-Pot Synthesis

A mixture of 2-aminopyridine (1.0 mmol), acetaldehyde (1.2 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL) is treated with a catalytic amount of p-toluenesulfonic acid (0.1 mmol). The reaction mixture is then heated to reflux for 6-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good choice as it is relatively non-toxic, inexpensive, and effectively dissolves the starting materials. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion without significant decomposition.

  • p-Toluenesulfonic Acid as Catalyst: A Brønsted acid catalyst is crucial to protonate the carbonyl group of acetaldehyde, making it more electrophilic for the initial nucleophilic attack by 2-aminopyridine. It also facilitates the dehydration step in the formation of the enamine and the final aromatization.

Trustworthiness of the Protocol:

This protocol is a self-validating system as the formation of the highly conjugated imidazo[1,2-a]pyridine ring system can be easily monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The characteristic chemical shifts of the aromatic protons and the nitrile carbon in the NMR spectra provide unambiguous evidence for the formation of the desired product.

Visualization of the Synthetic Workflow:

One-Pot_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup and Purification 2-Aminopyridine 2-Aminopyridine Mixing_and_Heating Mix in Ethanol Add p-TsOH Reflux 2-Aminopyridine->Mixing_and_Heating Acetaldehyde Acetaldehyde Acetaldehyde->Mixing_and_Heating Malononitrile Malononitrile Malononitrile->Mixing_and_Heating Solvent_Removal Solvent Removal Mixing_and_Heating->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Chromatography->Product

Caption: Workflow for the one-pot synthesis.

Route 2: The Reliability of a Two-Step Synthesis via a Carboxamide Intermediate

A two-step approach often provides a more controlled and reproducible synthesis, especially for larger-scale preparations. In this route, 2-aminopyridine is first reacted with a suitable four-carbon building block to form an intermediate, which is then converted to the final nitrile. A common strategy involves the synthesis of a carboxamide intermediate.

Reaction Mechanism:

The first step involves the condensation of 2-aminopyridine with methyl 2-chloro-3-oxobutanoate. This reaction proceeds via an initial nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon bearing the chlorine atom, followed by an intramolecular cyclization and dehydration to form methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the primary amide. Finally, dehydration of the amide yields the target nitrile.

Experimental Protocol: A Representative Two-Step Synthesis

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamide

To a solution of 2-aminopyridine (1.0 mmol) in methanol (10 mL), methyl 2-chloro-3-oxobutanoate (1.1 mmol) is added dropwise at room temperature. The mixture is stirred overnight. The resulting precipitate is filtered, washed with cold methanol, and dried to give methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. This ester is then hydrolyzed by refluxing with aqueous sodium hydroxide. The resulting carboxylic acid is isolated and then treated with thionyl chloride to form the acid chloride, which is subsequently reacted with aqueous ammonia to yield 2-methylimidazo[1,2-a]pyridine-3-carboxamide.

Step 2: Dehydration to 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

2-Methylimidazo[1,2-a]pyridine-3-carboxamide (1.0 mmol) is suspended in phosphorus oxychloride (5 mL) and heated to reflux for 2 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Causality Behind Experimental Choices:

  • Methanol as Solvent in Step 1: Methanol is a suitable solvent for the initial condensation reaction, allowing for good solubility of the reactants and facilitating the reaction at room temperature.

  • Phosphorus Oxychloride as Dehydrating Agent: POCl₃ is a powerful dehydrating agent commonly used to convert primary amides to nitriles. The reaction proceeds through the formation of a Vilsmeier-like intermediate.

Trustworthiness of the Protocol:

The isolation and characterization of the intermediate carboxamide provide a key checkpoint to ensure the success of the first step before proceeding to the final dehydration. The progress of both steps can be monitored by TLC, and the structures of the intermediate and final product can be confirmed by spectroscopic analysis.

Visualization of the Synthetic Pathway:

Two_Step_Synthesis Start 2-Aminopyridine + Methyl 2-chloro-3-oxobutanoate Intermediate 2-Methylimidazo[1,2-a]pyridine-3-carboxamide Start->Intermediate 1. MeOH, rt 2. NaOH, H₂O, Reflux 3. SOCl₂, Reflux 4. NH₄OH Product 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Intermediate->Product POCl₃, Reflux

Caption: Pathway for the two-step synthesis.

Route 3: The Modern Approach of Direct C-H Cyanation

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. The direct cyanation of the C3-position of a pre-formed 2-methylimidazo[1,2-a]pyridine scaffold is an attractive strategy.

Reaction Mechanism:

Electrochemical C-H cyanation is a promising method. In this process, an electric current is used to oxidize the imidazo[1,2-a]pyridine substrate, generating a radical cation intermediate. This reactive species can then be attacked by a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form the C-C bond. Subsequent oxidation and deprotonation lead to the final cyanated product.

Experimental Protocol: A Representative Direct C-H Cyanation

In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of 2-methylimidazo[1,2-a]pyridine (1.0 mmol) and trimethylsilyl cyanide (1.5 mmol) in a suitable electrolyte solution (e.g., tetrabutylammonium tetrafluoroborate in acetonitrile) is subjected to a constant current electrolysis. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.[1]

Causality Behind Experimental Choices:

  • Electrochemical Method: This method avoids the need for stoichiometric metal oxidants, which are often toxic and generate significant waste. The reaction conditions can be precisely controlled by adjusting the current and voltage.

  • Trimethylsilyl Cyanide (TMSCN) as Cyanide Source: TMSCN is a less toxic and more soluble alternative to other cyanide salts.

Trustworthiness of the Protocol:

The success of this reaction is highly dependent on the electrochemical setup and the purity of the reagents and solvent. The regioselectivity of the cyanation at the C3 position is generally high for imidazo[1,2-a]pyridines due to the electronic nature of the heterocyclic system. The product can be unequivocally identified by spectroscopic methods.

Visualization of the Key Transformation:

CH_Cyanation Precursor 2-Methylimidazo[1,2-a]pyridine Reaction Electrolysis TMSCN, MeCN Precursor->Reaction Product 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Reaction->Product

Caption: Direct C-H cyanation transformation.

Conclusion and Future Perspectives

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile can be achieved through various effective routes, each with its own set of advantages and disadvantages.

  • The one-pot three-component synthesis stands out for its operational simplicity and high atom economy, making it an attractive option for rapid library synthesis and initial exploratory studies.

  • The two-step synthesis via a carboxamide intermediate offers robustness and generally higher yields, making it a reliable choice for larger-scale production where purity and reproducibility are paramount.

  • Direct C-H cyanation represents a modern, greener alternative that minimizes waste and avoids the need for pre-functionalized starting materials. As electrochemical methods become more accessible, this approach is likely to gain further prominence.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, time constraints, and environmental considerations. Further research into catalyst development for one-pot reactions and the refinement of electrochemical C-H functionalization techniques will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important heterocyclic scaffold.

References

  • Cui, T.; Zhang, Y.; Dai, C.; Lin, J.; Liu, P.; & Sun, P. (2021). Electrochemical Oxidative C-H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905. [Link]

  • Ghosh, M., & Hajra, A. (2014). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Kaswan, S., & Kumar, A. (2016). One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. ChemistrySelect, 1(12), 3242-3246. [Link]

  • Zhu, D., Chen, J., & Wu, H. (2009). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20, 482-487. [Link]

  • Al-Qadi, F. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). [Link]

  • Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012). A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, in the presence of the copper(I) iodide-CuI-NaHSO4•SiO2 combination catalyst in refluxing toluene, generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. Synthesis, 43(21), 3463-3470. [Link]

  • Cao, H., Liu, X., Zhao, L., Cen, J., Lin, J., Zhu, Q., & Fu, M. (2014). A facile formation of C–N, C–O, and C–S bonds from ynals, pyridin-2-amines, and alcohols or thiols enables a transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines. Organic Letters, 16(1), 146-149. [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]

  • Paul, S., Choudhuri, T., Das, S., Pratap, R., & Bagdi, A. K. (2024). An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields from aminopyridines and 2-methyl-nitroolefins. The Journal of Organic Chemistry, 89(3), 1492-1504. [Link]

  • Okai, H., Tanimoto, K., Ohkado, R., & Iida, H. (2020). The combination of flavin and iodine catalyzes an aerobic oxidative C–N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines. Organic Letters, 22(20), 8002-8006. [Link]

  • Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016). A coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields at 80°C within 5 h. The Journal of Organic Chemistry, 81(19), 9167-9174. [Link]

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, an heterocyclic moiety commonly found in medicinal chemistry leads and drugs. The Journal of Organic Chemistry, 86(1), 388-402. [Link]

  • Mukherjee, D., Karmakar, J., & Brahmachari, G. (2024). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry, 89(18), 12071-12084. [Link]

  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug-like" properties and versatile biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methylimidazo[1,2-a]pyridine derivatives, with a particular focus on the role of the 3-carbonitrile substituent in modulating activity against key therapeutic targets, primarily within the realm of oncology. We will delve into the rationale behind structural modifications and their impact on potency, selectivity, and pharmacokinetic properties, supported by experimental data from seminal studies.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists due to its presence in numerous biologically active compounds. Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. Furthermore, the nitrogen atoms in the ring system can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. The core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[2]

Strategic Focus: PI3K/mTOR Pathway Inhibition in Oncology

A significant body of research on imidazo[1,2-a]pyridine derivatives has centered on their potent inhibitory activity against the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5] Therefore, dual PI3K/mTOR inhibitors represent a promising therapeutic strategy in oncology.[3] This guide will use the inhibition of PI3Kα, a key isoform in this pathway, as the primary endpoint for comparing the SAR of various 2-methylimidazo[1,2-a]pyridine derivatives.

Deciphering the Structure-Activity Landscape

The potency and selectivity of imidazo[1,2-a]pyridine-based inhibitors are profoundly influenced by the nature and position of substituents on the bicyclic core. Key positions for modification that have been extensively studied are C2, C3, C6, and C8.

The Significance of the 2-Methyl Group

The presence of a methyl group at the C2 position is a common feature in many active imidazo[1,2-a]pyridine derivatives. This small, lipophilic group can contribute to favorable van der Waals interactions within the binding pocket of target proteins and can also influence the overall conformation of the molecule.

The Enigmatic Role of the 3-Carbonitrile Moiety

The 3-position of the imidazo[1,2-a]pyridine ring offers a strategic vector for introducing diverse functionalities. The carbonitrile (cyano) group at this position is of particular interest due to its unique electronic properties and its potential to act as a hydrogen bond acceptor or a bioisostere for other functional groups. While extensive SAR studies focusing solely on the 3-carbonitrile are limited, we can infer its role by comparing it with other substituents at this position from various studies.

The cyano group is a potent electron-withdrawing group, which can modulate the electronic distribution of the entire ring system, thereby influencing its interaction with the target protein. It is also a linear and relatively small group, allowing it to probe narrow hydrophobic pockets.

Comparative Analysis of Substituents at Key Positions

To provide a clear comparison, the following tables summarize the SAR data for substitutions at the C2, C6, and C8 positions of the imidazo[1,2-a]pyridine core, primarily based on their PI3Kα inhibitory activity.

PositionSubstituentPI3Kα IC50 (nM)[6]SAR Insights
C2 Methyl(Baseline)Small alkyl groups are generally well-tolerated.
PhenylActivity varies with substitution on the phenyl ring.Provides a scaffold for further optimization.
AmidePotent activity, allows for diverse substitutions.[6]Can form crucial hydrogen bonds with the target.
C6 Hydrogen(Baseline)Unsubstituted is often used as a starting point.
MethylCan enhance potency and metabolic stability.Small alkyl groups are generally favorable.
Halogen (Cl, F)Often improves potency and pharmacokinetic properties.Modulates electronic properties and can form halogen bonds.
C8 Hydrogen(Baseline)Unsubstituted is a common starting point.
BromoServes as a handle for further chemical modification.[6]Can be replaced with various aryl or heteroaryl groups via cross-coupling reactions.
Aryl/HeteroarylSignificantly impacts potency and selectivity.[6]Allows for exploration of different binding pockets.

The Impact of the 3-Substituent: A Comparative Overview

PositionSubstituentBiological TargetActivitySAR Insights
C3 Carbonitrile AnticancerPotent activity reported for some derivatives.The electron-withdrawing nature and linear geometry may be crucial for binding.
CarboxamideAntitubercularActive against Mycobacterium tuberculosis.[7]The amide group can act as a hydrogen bond donor and acceptor.
AminoAnticancerActivity is dependent on the substituents on the amino group.Provides a point for further derivatization.
ArylKinase InhibitionOften leads to potent inhibitors.The aryl group can engage in π-stacking and other hydrophobic interactions.

The available data suggests that the 3-position is tolerant of a variety of substituents, and the choice of functionality can be tailored to target different enzymes. The 3-carbonitrile group, with its unique electronic and steric properties, represents a valuable moiety in the design of potent and selective inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, it is essential to follow standardized experimental protocols.

General Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

A common synthetic route to 2-methylimidazo[1,2-a]pyridine-3-carbonitrile involves a multi-step process:

  • Cyclization: Reaction of a 2-aminopyridine with a suitable α-haloketone (e.g., chloroacetone) to form the 2-methylimidazo[1,2-a]pyridine core.

  • Formylation: Introduction of a formyl group at the 3-position using a Vilsmeier-Haack reaction.

  • Oximation: Conversion of the aldehyde to an oxime.

  • Dehydration: Dehydration of the oxime to yield the 3-carbonitrile.

G cluster_0 Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile A 2-Aminopyridine C 2-Methylimidazo[1,2-a]pyridine A->C B Chloroacetone B->C Cyclization E 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde C->E D Vilsmeier Reagent (POCl3, DMF) D->E Formylation G 2-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde oxime E->G F Hydroxylamine F->G Oximation I 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile G->I H Dehydrating Agent (e.g., Ac2O) H->I Dehydration

Figure 1: General synthetic workflow for 2-methylimidazo[1,2-a]pyridine-3-carbonitrile.

In Vitro Kinase Inhibition Assay (PI3Kα)

The inhibitory activity of the synthesized compounds against PI3Kα is typically determined using a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the test compound in DMSO. Prepare assay buffer, PI3Kα enzyme solution, and a substrate solution (e.g., PIP2).

  • Reaction Initiation: In a 384-well plate, add the test compound, PI3Kα enzyme, and substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_1 PI3Kα Inhibition Assay Workflow prep Prepare Reagents (Compound, Enzyme, Substrate, ATP) mix Mix Compound, Enzyme, and Substrate in 384-well plate prep->mix start Initiate Reaction with ATP mix->start incubate Incubate at Room Temperature start->incubate detect Add Detection Reagent (e.g., Kinase-Glo®) incubate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition and IC50 read->analyze

Figure 2: Workflow for the in vitro PI3Kα kinase inhibition assay.

Conclusion and Future Directions

The 2-methylimidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the C2, C3, C6, and C8 positions to achieve optimal potency and selectivity. While the 3-carbonitrile moiety has shown promise, a more comprehensive and comparative investigation of its role is warranted. Future studies should focus on synthesizing a broader range of 3-substituted analogs, including the 3-carbonitrile, and evaluating them against a panel of kinases to build a more complete SAR profile. Such studies will undoubtedly pave the way for the discovery of next-generation therapeutics targeting kinase signaling pathways in cancer and other diseases.

References

  • Sriram, D., Yogeeswari, P., & Basha, J. S. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3563–3572. [Link]

  • Li, J., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]

  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. [Link]

  • de Faria, A. R., et al. (2022). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Omega, 7(40), 35898–35910. [Link]

  • Zheng, Y., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1951-1956. [Link]

  • Yu, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

  • Zhang, Y., et al. (2020). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 18(33), 6484-6493. [Link]

  • Jha, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anticancer Agents in Medicinal Chemistry, 23(9), 1013-1047. [Link]

  • Ghorab, M. M., et al. (2019). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. Oriental Journal of Chemistry, 35(1), 243-254. [Link]

  • Stec, M. M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4147-4151. [Link]

  • Kaur, R., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2300431. [Link]

  • Bagdi, A. K., et al. (2022). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 13(10), 1177-1195. [Link]

  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem, e202300620. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Novel Antitubercular Agents: A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating the global threat of tuberculosis (TB), the journey from a promising in vitro hit to a clinically viable drug is fraught with challenges. A critical milestone in this journey is the rigorous in vivo validation of a compound's antitubercular activity. This guide provides a comprehensive framework for this process, using the novel compound 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile as a central case study. While specific in vivo efficacy data for this particular molecule is not yet publicly available, this guide will equip you with the necessary protocols and comparative benchmarks against established and next-generation antitubercular drugs to effectively design and interpret your in vivo studies.

We will objectively compare the hypothetical in vivo performance of our target compound with that of three key alternatives: Bedaquiline , Delamanid , and Pretomanid . This comparative approach, supported by detailed experimental methodologies, will provide the necessary context for evaluating the potential of new chemical entities in the fight against Mycobacterium tuberculosis (Mtb).

The Scientific Rationale: Why In Vivo Validation is Paramount

In vitro assays, while essential for initial screening, cannot replicate the complex host-pathogen interactions that govern the efficacy of an antitubercular agent. The granulomatous lesions characteristic of TB create a unique microenvironment with regions of hypoxia, low pH, and a population of non-replicating, persistent bacilli.[1] An effective drug must not only penetrate these complex lesions but also exert its bactericidal or sterilizing activity on these hard-to-kill mycobacteria. Furthermore, in vivo studies are indispensable for evaluating a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile, as well as its safety and toxicity in a living organism.[2]

Comparative Benchmarking: Setting the Stage for Success

To contextualize the potential of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, we will compare its projected in vivo efficacy against that of recently approved and clinically advanced antitubercular agents.

Table 1: Comparative In Vivo Efficacy of Antitubercular Agents in Murine Models

Feature2-Methylimidazo[1,2-a]pyridine-3-carbonitrile (Hypothetical)BedaquilineDelamanidPretomanid
Mechanism of Action Inhibition of QcrB in the electron transport chain[3]Inhibition of ATP synthase[4]Inhibition of mycolic acid synthesis[5]Production of reactive nitrogen species[6]
Mouse Model Chronic aerosol infection (e.g., BALB/c mice)Chronic aerosol infectionChronic aerosol infectionChronic aerosol infection
Dosage (in mice) To be determined~25-30 mg/kg, oral~30 mg/kg, oral~50-100 mg/kg, oral
Efficacy Endpoint Reduction in bacterial load (log10 CFU) in lungs and spleenSignificant reduction in lung and spleen CFU; prevents relapse[7][8]Potent activity against drug-susceptible and resistant Mtb in vivo[5][9]Bactericidal against replicating and non-replicating Mtb[10]
Known Synergies Potential with drugs targeting different pathwaysSynergistic with pyrazinamide and other standard drugs[11]Used in combination with an optimized background regimen[9]Part of the BPaL/BPaLM regimen (with Bedaquiline and Linezolid)[12][13]
Key In Vivo Advantages Projected good oral bioavailability and favorable safety profileLong half-life, effective against persistent bacteria[14]Active against MDR-TB, favorable safety profile[15]Active against hypoxic, non-replicating bacilli[6]
Potential Liabilities To be determined through in vivo studiesPotential for QT prolongationPotential for QT prolongationPotential for hepatotoxicity and myelosuppression (with Linezolid)

The Mechanism of Action: Targeting the Mycobacterial Powerhouse

The imidazo[1,2-a]pyridine class of compounds, to which our target molecule belongs, has been shown to inhibit the QcrB subunit of the cytochrome bcc complex in the electron transport chain of Mtb.[3][9] This disruption of cellular respiration and ATP synthesis is a validated strategy for killing both replicating and non-replicating mycobacteria.

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis ETC Electron Transport Chain (ETC) QcrB QcrB (Cytochrome bcc complex) ETC->QcrB Electron Flow ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP ATP Production ATP_Synthase->ATP Compound 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Inhibition Inhibition Compound->Inhibition Inhibition->QcrB

Caption: Inhibition of Mtb's QcrB by 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Experimental Protocols for In Vivo Validation

The following protocols provide a detailed, step-by-step guide for the in vivo validation of a novel antitubercular agent.

Murine Model of Chronic Tuberculosis Infection

The chronic mouse model is the gold standard for evaluating the sterilizing activity of new drug candidates, as it mimics the persistent stage of human TB.[16]

Workflow Diagram:

Chronic_TB_Model_Workflow start Start infection Aerosol Infection (Low-dose Mtb H37Rv) start->infection establishment Infection Establishment (4 weeks) infection->establishment treatment Drug Treatment (4-8 weeks) establishment->treatment evaluation Efficacy Evaluation (CFU enumeration, Histopathology) treatment->evaluation relapse Relapse Study (Optional, post-treatment) evaluation->relapse end End evaluation->end relapse->end

Sources

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of imidazo[1,2-a]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics based on this privileged scaffold.

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized for its presence in numerous marketed drugs and its broad spectrum of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] The versatility of this scaffold makes it a fertile ground for the design of new therapeutic agents.[1] Molecular docking, a powerful computational technique, has become an indispensable tool in this endeavor, allowing for the rapid evaluation of potential drug candidates by predicting their binding affinity and orientation at the atomic level.[5][6][7]

This guide will delve into the causality behind experimental choices in a docking workflow, establish a self-validating system for trustworthy results, and provide a practical case study to illustrate the principles in action.

The Rationale Behind a Comparative Docking Study

In structure-based drug design, it is often not enough to know that a single compound might bind to a target. Instead, we aim to understand the structure-activity relationship (SAR) of a series of compounds. A comparative docking study allows us to:

  • Rank-order compounds: Predict which derivatives within a series are most likely to be potent binders.

  • Understand binding modes: Elucidate how subtle chemical modifications on the imidazo[1,2-a]pyridine scaffold affect interactions with the target protein.

  • Generate hypotheses for optimization: Identify key interactions that can be enhanced to improve binding affinity and selectivity.

By systematically comparing a set of derivatives, we can build a more robust understanding of the SAR, guiding the synthesis of more effective and specific drug candidates.

A Validated Protocol for Comparative Docking

The following protocol outlines a rigorous and reproducible workflow for the comparative docking of imidazo[1,2-a]pyridine derivatives. This protocol is designed to be self-validating at key stages to ensure the reliability of the generated data.

Experimental Workflow: A Step-by-Step Guide

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Preparation (e.g., PI3Kα - PDB: 4JPS) Ligand 2. Ligand Preparation (Imidazo[1,2-a]pyridine Derivatives) Grid 3. Grid Box Generation (Define Binding Site) PDB->Grid Ligand->Grid Docking 4. Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis Validation 6. Results Validation (Redocking & RMSD Calculation) Analysis->Validation Exp_Validation 7. Experimental Correlation (e.g., IC50 values) Validation->Exp_Validation

Caption: A generalized workflow for a comparative molecular docking study.

1. Target Selection and Preparation

  • Causality: The choice of protein target is paramount and should be based on the known or hypothesized mechanism of action of the imidazo[1,2-a]pyridine derivatives. For this guide, we will consider Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways often implicated in cancer.[8]

  • Protocol:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For PI3Kα, a suitable entry is 4JPS.[8]

    • Prepare the protein using software like AutoDock Tools.[9][10] This involves removing water molecules, adding polar hydrogens, and assigning partial charges.[10][11] This step is crucial for accurately representing the electrostatic environment of the binding pocket.

2. Ligand Preparation

  • Causality: The 3D structures of the imidazo[1,2-a]pyridine derivatives must be accurately generated and energetically minimized to represent their most likely conformation in solution.

  • Protocol:

    • Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structures in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).[12] This format includes information on rotatable bonds, which is essential for flexible ligand docking.

3. Grid Box Generation

  • Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.[12] Its size and location are critical for an efficient and accurate docking run.

  • Protocol:

    • Identify the binding site of the protein. If a co-crystallized ligand is present in the PDB structure, the grid box should be centered on it.

    • The dimensions of the grid box should be large enough to accommodate the largest ligand in the series and allow for sufficient rotational and translational freedom.[13]

4. Molecular Docking

  • Causality: The choice of docking software depends on the desired balance between speed and accuracy. AutoDock Vina is a widely used and well-validated tool that offers a good compromise.[5][13]

  • Protocol:

    • Execute the docking simulation for each imidazo[1,2-a]pyridine derivative using the prepared protein and ligand files and the defined grid box.

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[10]

5. Pose Analysis and Scoring

  • Protocol:

    • Visualize the predicted binding poses for each derivative in the context of the protein's binding site using molecular visualization software like PyMOL or Chimera.[14][15][16]

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.[15]

    • Record the binding energies and key interactions for each derivative in a structured table for easy comparison.

6. Results Validation

  • Trustworthiness: To ensure the docking protocol is reliable for the chosen target, a re-docking experiment should be performed.

  • Protocol:

    • If a co-crystallized ligand is available, extract it from the binding site and then dock it back into the protein using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[17]

Case Study: Comparative Docking of Imidazo[1,2-a]pyridine Derivatives against PI3Kα

To illustrate the application of the protocol, let's consider a hypothetical comparative docking study of three imidazo[1,2-a]pyridine derivatives against PI3Kα.

Table 1: Comparative Docking Results for Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound IDR-GroupBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
IMP-001 -H-8.5Val851, Met922, Trp7801
IMP-002 -OCH3-9.2Val851, Met922, Trp780, Ser7742
IMP-003 -Cl-8.8Val851, Met922, Trp780, Ile8481

Analysis of Results:

  • IMP-002 exhibits the highest predicted binding affinity (-9.2 kcal/mol), suggesting it is the most potent inhibitor of the three.

  • The methoxy group (-OCH3) in IMP-002 appears to form an additional hydrogen bond with Ser774, which likely contributes to its enhanced binding affinity.

  • The chlorine atom in IMP-003 engages in a hydrophobic interaction with Ile848, leading to a slightly better binding affinity than the unsubstituted IMP-001 .

These in silico findings provide a clear hypothesis: the addition of a hydrogen bond donor/acceptor at the R-group position could be a promising strategy for improving the potency of this series of inhibitors.

Visualizing Binding Interactions

G cluster_protein PI3Kα Binding Pocket Val851 Val851 Met922 Met922 Trp780 Trp780 Ser774 Ser774 IMP002 IMP-002 (-OCH3) IMP002->Val851 Hydrophobic IMP002->Met922 Hydrophobic IMP002->Trp780 Pi-Stacking IMP002->Ser774 H-Bond

Caption: A simplified 2D representation of the key interactions between IMP-002 and the PI3Kα binding pocket.

Concluding Remarks and Future Directions

This guide has provided a detailed protocol and rationale for conducting comparative molecular docking studies of imidazo[1,2-a]pyridine derivatives. By following a structured and validated workflow, researchers can generate reliable in silico data to guide their drug discovery efforts.

It is crucial to remember that molecular docking is a predictive tool, and its results must be validated experimentally.[18] The hypotheses generated from these studies should be used to prioritize the synthesis and biological evaluation of the most promising compounds. The integration of computational and experimental approaches is the most effective strategy for accelerating the development of novel imidazo[1,2-a]pyridine-based therapeutics.

References

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved January 12, 2026, from [Link]

  • Analysing Protein-Ligand Interactions : Tutorial. (2020, September 23). YouTube. Retrieved January 12, 2026, from [Link]

  • PyMOL tutorial: Generate ligand interaction images. (n.d.). ProteinsPlus. Retrieved January 12, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 12, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 12, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 12, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). D2. Retrieved January 12, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 12, 2026, from [Link]

  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube. Retrieved January 12, 2026, from [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed. Retrieved January 12, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 12, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 12, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 12, 2026, from [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved January 12, 2026, from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 12, 2026, from [Link]

  • Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central. Retrieved January 12, 2026, from [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021, April 19). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). PubMed. Retrieved January 12, 2026, from [Link]

  • How to validate the molecular docking results ?. (2022, April 25). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Key Topics in Molecular Docking for Drug Design. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2018). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2016, July). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2016, November 10). PubMed. Retrieved January 12, 2026, from [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies. Retrieved January 12, 2026, from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved January 12, 2026, from [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Rip Lsc. Retrieved January 12, 2026, from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 12, 2026, from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases implicated in oncology and inflammatory diseases.[1][2] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors.[3] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are integral to cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[4] Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets. The imidazo[1,2-a]pyridine core has been successfully exploited to develop inhibitors for a range of kinases, including PI3K, CDKs, and TAK1.[5][6][7] While achieving potent on-target activity is the primary goal, off-target effects can lead to unforeseen toxicities or even therapeutic benefits. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for its successful clinical translation. A highly selective inhibitor minimizes the risk of adverse effects, while a multi-targeted inhibitor might offer a broader therapeutic window in complex diseases.[3]

Comparative Cross-Reactivity Profiles

While extensive public data on the kinome-wide selectivity of multiple inhibitors featuring the precise 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold is limited, we can draw valuable insights from the broader class of imidazo[1,2-a]pyridine-based inhibitors. The following tables summarize the inhibitory activity of representative compounds against their primary targets and key off-targets.

Table 1: Inhibitory Activity of a 2-Methylimidazo[1,2-a]pyridine-based PI3Kα Inhibitor

Kinase TargetIC50 (µM)Reference
PI3Kα0.0018[8]
Other PI3K isoformsHighly selective for p110α[8]

This table showcases the high potency and selectivity of a 2-methylimidazo[1,2-a]pyridine derivative for the p110α isoform of PI3K.[8]

Table 2: Inhibitory Activity of an Imidazopyridine-based TAK1 Inhibitor

Kinase TargetIC50 (nM)Reference
TAK127[9]

This table highlights the potent inhibitory activity of an imidazopyridine derivative against TAK1, a key kinase in inflammatory signaling pathways.[9]

Table 3: Selectivity Profile of an Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor

AttributeValueReference
Cellular Mps1 IC500.70 nM[10]
A549 Proliferation IC506.0 nM[10]
Kinase SelectivitySelective over 192 kinases[10]

This table demonstrates the exceptional potency and selectivity of an imidazo[1,2-b]pyridazine-based inhibitor for Mps1, a crucial kinase in cell cycle regulation.[10] It is important to note the scaffold variation from the primary topic, yet it provides a valuable comparator for selectivity within a related chemical space.

Methodologies for Cross-Reactivity Profiling

To generate the data presented above and to comprehensively characterize any novel inhibitor, robust and standardized experimental protocols are essential. The following sections detail two widely accepted methods for assessing kinase inhibitor selectivity.

KINOMEscan®: A Competition-Based Binding Assay

The KINOMEscan® platform offers a high-throughput method to quantitatively measure the binding interactions between a test compound and a large panel of kinases.[11] This technology is ATP-independent, which allows for the determination of true equilibrium dissociation constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[11]

  • Compound Preparation : Solubilize the test compound (e.g., a 2-methylimidazo[1,2-a]pyridine-3-carbonitrile derivative) in DMSO to a stock concentration of 10 mM.

  • Assay Principle : The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.

  • Reaction Setup :

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound in a multi-well plate.

    • The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

  • Quantification :

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.

  • Data Analysis :

    • The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound.

    • For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).

cluster_0 KINOMEscan® Workflow A Test Compound D Competition Binding A->D B DNA-Tagged Kinase B->D C Immobilized Ligand C->D E Wash D->E Equilibration F qPCR Quantification E->F Isolate Bound Kinase G Data Analysis (% Ctrl, Kd) F->G

Caption: KINOMEscan® experimental workflow.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in a more physiologically relevant environment – within intact cells or cell lysates.[2] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.

  • Cell Culture and Treatment :

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound at various concentrations or a single concentration for a defined period. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge :

    • Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation :

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification :

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method, such as Western blotting or an immunoassay.

  • Data Analysis :

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Alternatively, an isothermal dose-response curve can be generated at a fixed temperature to determine the EC50 for target engagement.

cluster_1 CETSA® Workflow A Cell Treatment with Test Compound B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein D->E F Data Analysis (Melting Curve Shift) E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Signaling Pathways and the Rationale for Targeting

The 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold and its analogs have been investigated as inhibitors of several key signaling pathways implicated in cancer and inflammation.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a frequent event in many cancers. Inhibitors targeting PI3K can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

The TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator of pro-inflammatory and stress signals.[4] It plays a crucial role in the activation of NF-κB and MAPK pathways. Inhibition of TAK1 is a promising strategy for the treatment of inflammatory diseases and certain cancers.[4][9]

CytokineReceptor Cytokine Receptor (e.g., TNFR) TAK1 TAK1 CytokineReceptor->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation & Survival NFkB->Inflammation MAPK->Inflammation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->TAK1

Caption: The TAK1 signaling pathway.

The Mps1 Signaling Pathway

Monopolar spindle 1 (Mps1) is a critical kinase that governs the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[10][12] Overexpression of Mps1 is observed in various cancers, making it an attractive target for anti-cancer therapies.[12]

Kinetochore Unattached Kinetochore Mps1 Mps1 Kinetochore->Mps1 Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) Proteins Mps1->SAC Phosphorylates & Activates APC_C APC/C SAC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Mps1

Caption: The Mps1 signaling pathway.

Conclusion

The 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold and its analogs represent a versatile platform for the development of potent and selective kinase inhibitors. A thorough understanding of their cross-reactivity profiles is essential for advancing these compounds through the drug discovery pipeline. By employing robust methodologies such as KINOMEscan® and CETSA®, researchers can gain critical insights into the selectivity of their inhibitors, enabling informed decisions to optimize efficacy and minimize off-target liabilities. The continued exploration of this chemical space, coupled with rigorous profiling, holds significant promise for the development of novel therapeutics for a range of human diseases.

References

  • Singh, O. V., & Kumar, R. (2021). Transforming growth factor-β-activated kinase 1 (TAK1): a potential therapeutic target for inflammatory diseases and cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-19.
  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Klumpp, K., & Seeger, D. R. (2011). Navigating the kinome.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Hayakawa, M., Kawaguchi, K., Kaizawa, H., Koizumi, T., Ohishi, T., Yamano, M., ... & Sugimoto, Y. (2007). Synthesis and biological evaluation of imidazo [1, 2-a] pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & medicinal chemistry, 15(1), 403-412.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lawson, M., Rodrigo, J., Baratte, B., Robert, T., Delehouzé, C., Lozach, O., ... & Hamze, A. (2018). Synthesis, biological evaluation and molecular modeling studies of imidazo [1, 2-a] pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 157, 137-148.
  • Lee, S. H., Kim, H. J., Kim, T. S., Lee, J. Y., & Kim, D. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1928-1936.
  • Choi, H. G., Lee, J. Y., Kim, Y. J., Park, E. J., Lee, H. J., Kim, S. Y., ... & Kim, Y. C. (2015). Discovery of imidazo [1, 2-b] pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of medicinal chemistry, 58(5), 2247-2264.
  • Zeng, Y., Ren, X., Jin, P., Zhang, Y., Zhuo, M., & Wang, J. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514.
  • Liu, Y., Shreder, P., Davis, C., Zhou, Y., Groy, A., Buechler, J., ... & Gray, N. S. (2015). Discovery of imidazo [1, 2-b] pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 6(10), 1787-1791.
  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2023). Imidazo [1, 2-a] pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 2(6), 1199-1204.

Sources

Benchmarking 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comparative analysis of a representative compound from this class, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, against established kinase inhibitors. Our focus will be on the phosphatidylinositol 3-kinase (PI3K) and FMS-like tyrosine kinase 3 (FLT3) pathways, areas where imidazo[1,2-a]pyridine derivatives have shown significant promise.[3][4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental frameworks to evaluate novel compounds based on this versatile scaffold.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a ring-junction nitrogen atom.[2] Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous derivatives with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral agents.[2]

Notably, various imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1] Research has highlighted their potential as inhibitors of PI3K, mTOR, and FLT3, making these compelling targets for our comparative analysis.[4][5][7][8]

Selection of Benchmark Kinase Inhibitors

To provide a robust benchmark for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, we have selected well-characterized inhibitors targeting the PI3K/mTOR and FLT3 pathways. The rationale for this selection is the significant body of research demonstrating the activity of imidazo[1,2-a]pyridine derivatives against these specific kinases.

  • For the PI3K/mTOR Pathway:

    • Pictilisib (GDC-0941): A potent and selective pan-PI3K inhibitor that also exhibits activity against mTOR. Its broad activity across PI3K isoforms makes it an excellent benchmark for initial screening.

    • Alpelisib (BYL719): A highly selective inhibitor of the p110α isoform of PI3K. Comparing activity against Alpelisib can reveal potential isoform selectivity of the test compound.

  • For the FLT3 Pathway:

    • Quizartinib (AC220): A highly potent and selective second-generation FLT3 inhibitor, particularly effective against internal tandem duplication (ITD) mutations.

    • Sorafenib: A multi-kinase inhibitor with activity against FLT3, VEGFR, and PDGFR, representing a broader-spectrum benchmark.

Experimental Protocols for Comparative Analysis

To ensure scientific integrity, all comparative studies should employ validated and reproducible experimental protocols. The following sections detail the methodologies for in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human kinase (e.g., PI3Kα, mTOR, FLT3).

    • Kinase-specific substrate (e.g., purified protein or peptide).

    • ATP (Adenosine triphosphate).

    • Test compounds (2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and benchmark inhibitors) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds and benchmark inhibitors in DMSO.

    • Add 25 nL of each compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using a suitable detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 384-well Plate prep_compounds->add_compounds prep_reagents Prepare Kinase/Substrate and ATP Solutions add_kinase Add Kinase/Substrate Mixture prep_reagents->add_kinase add_compounds->add_kinase start_reaction Add ATP to Initiate Reaction add_kinase->start_reaction incubation Incubate at Room Temperature start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase pathway.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines with known kinase pathway dependency (e.g., MCF-7 for PI3K, MV-4-11 for FLT3-ITD).

    • Cell culture medium and supplements.

    • Test compounds and benchmark inhibitors dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds and benchmark inhibitors in cell culture medium.

    • Treat the cells with the compound dilutions and incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and Comparative Analysis

The following tables present hypothetical, yet plausible, data for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile against the selected benchmark inhibitors. This data serves as an illustrative example of how to present and interpret the results from the described assays.

In Vitro Kinase Inhibition Data
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)FLT3 IC50 (nM)FLT3-ITD IC50 (nM)
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile 852501510
Pictilisib (GDC-0941)3.316>10,000>10,000
Alpelisib (BYL719)5>1,000>10,000>10,000
Quizartinib (AC220)>10,000>10,0001.10.7
Sorafenib>5,000>5,0005830
Cellular Proliferation Data
CompoundMCF-7 GI50 (nM) (PI3K-dependent)MV-4-11 GI50 (nM) (FLT3-ITD dependent)
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile 32055
Pictilisib (GDC-0941)150>10,000
Alpelisib (BYL719)210>10,000
Quizartinib (AC220)>10,0005
Sorafenib>5,00080

Interpretation of Hypothetical Data:

Based on this illustrative data, 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile demonstrates potent inhibitory activity against FLT3 and its ITD mutant, with an IC50 in the low nanomolar range. Its cellular activity in the FLT3-ITD dependent cell line, MV-4-11, corroborates this finding. The compound also shows moderate activity against PI3Kα, suggesting a potential dual-inhibitory profile, though it is less potent than the dedicated PI3K inhibitors.

Signaling Pathway Context

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Test_Compound 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Test_Compound->PI3K FLT3 FLT3 Test_Compound->FLT3 Benchmark_PI3K Pictilisib / Alpelisib Benchmark_PI3K->PI3K Benchmark_FLT3 Quizartinib / Sorafenib Benchmark_FLT3->FLT3

Caption: Simplified PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways with inhibitor targets.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. A systematic benchmarking approach, as outlined in this guide, is essential for characterizing new chemical entities like 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. By comparing their in vitro and cellular activities against well-established inhibitors, researchers can gain valuable insights into their potency, selectivity, and potential as therapeutic agents. The hypothetical data presented herein suggests that 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile could be a promising lead compound for the development of FLT3 inhibitors, warranting further investigation and optimization.

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). NIH. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2‑a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). ACS Figshare. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. (n.d.). eScholarship.org. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PubMed Central. [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. (2015). PubMed. [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. (2022). PubMed. [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. (2025). PubMed. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2024). ResearchGate. [Link]

Sources

A Researcher's Guide to Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in bioactive compounds and functional materials.[1][2] The specific positioning of substituents on this bicyclic heterocyclic system gives rise to a variety of positional isomers, each capable of possessing unique biological activities and photophysical properties.[3][4] Consequently, the unambiguous identification and characterization of these isomers are paramount for advancing drug discovery and developing novel materials.

This guide provides an in-depth comparison of imidazo[1,2-a]pyridine isomers using essential spectroscopic techniques. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for confident isomer differentiation.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most definitive technique for the structural elucidation of imidazo[1,2-a]pyridine isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for precise determination of substituent positions.[5][6]

¹H NMR: A Fingerprint of Isomeric Identity

The chemical shifts and coupling constants of the protons on the imidazo[1,2-a]pyridine core are exquisitely sensitive to the placement of substituents. The electron-donating or withdrawing nature of a substituent alters the electron density across the ring system, leading to predictable upfield or downfield shifts of specific protons.[7]

For instance, consider the positional isomers of methylimidazo[1,2-a]pyridine. A methyl group on the pyridine ring (positions 5, 6, 7, or 8) will primarily influence the protons on that ring, while a methyl group on the imidazole ring (positions 2 or 3) will have a more pronounced effect on the protons of the five-membered ring. The characteristic splitting patterns (e.g., doublets, triplets, and doublet of doublets) arising from spin-spin coupling between adjacent protons provide crucial connectivity information.[8]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Methyl-Substituted Imidazo[1,2-a]pyridine Isomers in CDCl₃

Position of CH₃H-2H-3H-5H-6H-7H-8CH₃
2-methyl -7.14 (br s)7.37 (d)6.49 (d)7.02 (t)-2.45
5-methyl 7.14 (br s)--6.49 (d)7.02 (t)-2.43
6-methyl 8.27 (t)7.23-7.30 (m)--7.23-7.30 (m)8.27 (t)2.43
7-methyl 9.81 (d)7.13 (d)7.70 (s)7.17 (d)-8.52 (d)2.57

Note: Data compiled from various sources.[8][9] Actual values may vary based on experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the imidazo[1,2-a]pyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, which can be increased for samples with low concentration.[10]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure. Reference the residual solvent peak for accurate chemical shift calibration.

¹³C NMR and 2D NMR: Unambiguous Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are also highly dependent on the substituent's position.[11][12] For complex cases or to provide unequivocal proof of structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete and unambiguous assignment of the isomeric structure.[13]

Mass Spectrometry (MS): Confirming Composition and Probing Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

For positional isomers, the molecular weight is identical. High-resolution mass spectrometry is essential to confirm the elemental formula with high accuracy, which is a critical first step in characterization.[14]

Tandem Mass Spectrometry (MS/MS)

While less definitive than NMR for positional isomers, tandem mass spectrometry (MS/MS) can sometimes provide distinguishing information. The fragmentation patterns of the protonated molecular ions can differ based on the stability of the resulting fragment ions, which is influenced by the substituent's position.[15] For example, the loss of a particular substituent or a characteristic fragment from the heterocyclic core may be more or less favorable for one isomer over another.[16][17]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For MS/MS, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[18]

MS_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Output Sample Sample Dilute_Solution Dilute Solution (e.g., in MeOH) Sample->Dilute_Solution ESI_Source Electrospray Ionization Dilute_Solution->ESI_Source Mass_Analyzer_1 MS1: Select [M+H]⁺ ESI_Source->Mass_Analyzer_1 CID_Cell Collision Cell (CID) Mass_Analyzer_1->CID_Cell Mass_Analyzer_2 MS2: Detect Fragments CID_Cell->Mass_Analyzer_2 Spectrum Fragmentation Spectrum Mass_Analyzer_2->Spectrum

Caption: Tandem Mass Spectrometry (MS/MS) workflow for isomer fragmentation analysis.

Optical Spectroscopy: Probing Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy are sensitive to the electronic structure of molecules and can reveal subtle differences between isomers.[19][20]

UV-Visible Absorption Spectroscopy

The imidazo[1,2-a]pyridine core exhibits characteristic π-π* electronic transitions in the UV region. The position of a substituent can alter the energy of these transitions, resulting in a shift of the maximum absorption wavelength (λmax).[21] Electron-donating groups typically cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

Fluorescence Spectroscopy

Many imidazo[1,2-a]pyridine derivatives are fluorescent, making them useful as probes and in materials science.[22] The fluorescence properties, including the emission maximum (λem) and the fluorescence quantum yield (ΦF), are often highly dependent on the isomer's structure.[23][24] Substituent position can influence the rigidity of the molecule and the nature of the excited state, directly impacting the efficiency of radiative decay (fluorescence) versus non-radiative decay pathways.

Table 2: Illustrative Photophysical Data for Substituted Imidazo[1,2-a]pyridine Isomers

Compound SeriesSubstituent (Aryl)λmax (nm)λem (nm)Relative Intensity
Imidazo[1,2-a]pyridines Phenyl247437.6432.44
4'-Fluorophenyl240437.2542.19
4'-Methoxyphenyl226433.6188.03
3',4'-Dimethoxyphenyl344432.4428.32

Data adapted from a study on 3-hydroxymethyl imidazo[1,2-a]pyridines.[22] This table demonstrates the influence of substituents on photophysical properties.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a series of dilute solutions of the isomer in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile) in quartz cuvettes. Concentrations are typically in the micromolar (µM) range. It is crucial to ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects in fluorescence measurements.[25]

  • UV-Vis Absorption Measurement: Record the absorption spectrum using a spectrophotometer, scanning a relevant wavelength range (e.g., 200-500 nm).

  • Fluorescence Measurement:

    • Emission Spectrum: Excite the sample at its λmax (determined from the absorption spectrum) and scan the emission monochromator to record the fluorescence spectrum.[26][27]

    • Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, confirming that the observed fluorescence originates from the compound of interest.[25]

  • Data Analysis: Determine the λmax from the absorption spectrum and the λem from the emission spectrum. The fluorescence quantum yield can be determined relative to a known standard.

An Integrated Strategy for Isomer Identification

A multi-technique approach provides the most robust and self-validating system for the characterization of imidazo[1,2-a]pyridine isomers.

Identification_Strategy Unknown_Isomer Unknown Isomer Sample HRMS HRMS Analysis Unknown_Isomer->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Isomer->NMR Optical_Spec Optical Spectroscopy (UV-Vis, Fluorescence) Unknown_Isomer->Optical_Spec Elemental_Comp Elemental Composition HRMS->Elemental_Comp Provides Definitive_Structure Definitive Structure & Isomer Assignment NMR->Definitive_Structure Provides Photophysical_Props Photophysical Properties Optical_Spec->Photophysical_Props Provides

Caption: Integrated workflow for the unambiguous identification of imidazo[1,2-a]pyridine isomers.

Conclusion

The differentiation of imidazo[1,2-a]pyridine isomers is a critical task that relies on the careful application and interpretation of modern spectroscopic techniques. While mass spectrometry confirms the molecular formula and optical spectroscopy provides insights into the electronic properties, NMR spectroscopy remains the gold standard for the definitive assignment of isomeric structures. By employing an integrated spectroscopic strategy, researchers can confidently characterize these important heterocyclic compounds, paving the way for further advancements in medicine and materials science.

References

  • University of Washington. (2017, February 1). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I.
  • Ossila. Fluorescence Spectroscopy Instrumentation and Principle.
  • Carnegie Mellon University. (2025, October 8). ExperimentFluorescenceSpectroscopy.
  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom.
  • Wikipedia. Fluorescence spectroscopy.
  • Agilent. What Is Fluorescence Spectroscopy? Principles Overview.
  • Unknown Source. (n.d.).
  • ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • Unknown Source. (n.d.).
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • BenchChem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 7a.
  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • MDPI. (n.d.).
  • Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
  • PubMed Central. (n.d.).
  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • RSC Publishing. (n.d.).
  • CORE. (2023, January 7). New substituted imidaz.
  • The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions.
  • National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • National Institutes of Health. (2019, January 30).
  • PubMed Central. (2025, November 16).
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Unknown Source. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
  • ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

Sources

A Comparative Guide to Assessing the Drug-Likeness of Novel 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The subsequent, and arguably more critical, challenge lies in refining this molecule to possess the necessary pharmacokinetic properties to become a successful therapeutic agent. This guide provides a comprehensive framework for assessing the "drug-likeness" of novel analogs based on the privileged 2-methylimidazo[1,2-a]pyridine-3-carbonitrile scaffold, a class of compounds that has demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It will detail a multiparametric approach, combining computational modeling with essential in-vitro assays to build a robust drug-likeness profile. We will explore the "why" behind each experimental choice, ensuring a thorough understanding of how these assessments collectively guide the optimization of lead compounds.

The Imperative of Early Drug-Likeness Assessment

The attrition rate of drug candidates during clinical trials remains a significant hurdle in pharmaceutical R&D. A primary contributor to this failure is suboptimal pharmacokinetic and safety profiles, often collectively referred to as poor drug-likeness. By integrating drug-likeness assessments early in the discovery phase, we can identify and rectify potential liabilities, thereby de-risking the progression of candidates and conserving valuable resources.[6] This proactive approach allows for a more efficient allocation of efforts towards compounds with a higher probability of clinical success.

Part 1: In Silico Profiling - The Digital Twin of Drug-Likeness

Before committing to resource-intensive chemical synthesis and biological testing, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools offer a rapid and cost-effective first pass filter.[7][8][9] These computational models leverage vast datasets of known drugs to predict the pharmacokinetic behavior of novel chemical entities based on their structure.

A foundational element of this in silico assessment is the evaluation of Lipinski's Rule of Five.[10][11][12][13] This rule provides a set of simple heuristics to forecast the likelihood of a compound being orally bioavailable.[10][11] While not an absolute determinant of druggability, it serves as an excellent initial filter for identifying compounds with a higher probability of favorable absorption and permeation.[14]

Key Computational Parameters for Drug-Likeness:

  • Lipinski's Rule of Five:

    • Molecular Weight (MW) ≤ 500 Da[11]

    • LogP (octanol-water partition coefficient) ≤ 5[11][12]

    • Hydrogen Bond Donors (HBD) ≤ 5[11]

    • Hydrogen Bond Acceptors (HBA) ≤ 10[11]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. Generally, a TPSA of ≤ 140 Ų is considered favorable for oral absorption.

  • Aqueous Solubility (LogS): A critical parameter for drug absorption and formulation. Poor solubility can lead to low bioavailability.

Comparative In Silico Data for Hypothetical Analogs

To illustrate this process, let's consider a set of hypothetical 2-methylimidazo[1,2-a]pyridine-3-carbonitrile analogs and a reference compound, "Reference Drug A."

CompoundMolecular Weight (Da)cLogPHBDHBATPSA (Ų)Predicted LogSLipinski Violations
Analog 1 350.43.21475.6-3.50
Analog 2 480.64.82592.1-4.20
Analog 3 525.75.536110.3-5.12
Analog 4 420.52.50365.4-2.80
Reference Drug A 410.53.81480.2-3.90

Data generated for illustrative purposes using hypothetical structures and common prediction software such as SwissADME or ADMETlab 2.0.[15][16]

From this initial screen, Analog 3 immediately raises a red flag with two violations of Lipinski's Rule of Five, suggesting potential issues with oral bioavailability. The other analogs, however, present promising in silico profiles, warranting further experimental investigation.

Computational Workflow Diagram

G cluster_0 In Silico Assessment Input_SMILES Input SMILES Strings of Analogs ADMET_Prediction ADMET Prediction Tools (e.g., SwissADME, ADMET-AI) Input_SMILES->ADMET_Prediction Lipinski_Analysis Lipinski's Rule of Five Analysis ADMET_Prediction->Lipinski_Analysis TPSA_Calculation TPSA Calculation ADMET_Prediction->TPSA_Calculation Solubility_Prediction Aqueous Solubility (LogS) Prediction ADMET_Prediction->Solubility_Prediction Data_Table Generate Comparative Data Table Lipinski_Analysis->Data_Table TPSA_Calculation->Data_Table Solubility_Prediction->Data_Table Prioritization Prioritize Analogs for Synthesis Data_Table->Prioritization

Caption: Workflow for the in silico assessment of drug-likeness.

Part 2: In Vitro Assays - Grounding Predictions in Experimental Reality

While computational predictions are invaluable for initial screening, they must be validated through rigorous experimental testing. The following in-vitro assays provide critical data on the key pillars of drug-likeness: solubility, permeability, and metabolic stability.

Kinetic Solubility Assay

Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. This assay measures the solubility of a compound in a buffered aqueous solution, providing a more realistic measure than thermodynamic solubility for early-stage discovery.

Experimental Protocol:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate.

  • Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solution using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).

  • Quantify the concentration of the compound remaining in the supernatant after centrifugation using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

  • Construct a calibration curve to determine the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a drug to passively diffuse across cell membranes is a key determinant of its absorption.[17] The PAMPA assay provides a high-throughput, cell-free method to predict passive permeability across the gastrointestinal tract.[17]

Experimental Protocol: [18][19][20][21]

  • Prepare a lipid solution (e.g., 10% lecithin in dodecane) to mimic the cell membrane.[17]

  • Coat the filter of a 96-well donor plate with the lipid solution.

  • Fill the wells of a 96-well acceptor plate with buffer.

  • Add the test compound to the donor plate wells.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).[19]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Metabolic Stability Assay using Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, and rapid metabolism can lead to low bioavailability and a short duration of action.[22][23] This assay utilizes liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), to assess the intrinsic clearance of a compound.[22][24][25][26]

Experimental Protocol: [24][26]

  • Prepare a reaction mixture containing liver microsomes (human or from other species) and a phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[22]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Comparative In Vitro Data for Prioritized Analogs
CompoundKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
Analog 1 758.245
Analog 2 4212.525
Analog 4 1105.1>60
Reference Drug A 687.550

Data presented is for illustrative purposes.

These experimental results provide a much clearer picture. Analog 4, which had a favorable in silico profile, demonstrates excellent solubility and metabolic stability, although its permeability is slightly lower than the reference. Analog 2, while highly permeable, shows moderate metabolic stability, which might be a liability. Analog 1 presents a balanced profile.

Experimental Workflow Diagram

G cluster_1 In Vitro Validation Synthesized_Analogs Synthesized Analogs from In Silico Prioritization Solubility_Assay Kinetic Solubility Assay Synthesized_Analogs->Solubility_Assay Permeability_Assay PAMPA Synthesized_Analogs->Permeability_Assay Metabolism_Assay Metabolic Stability Assay (Liver Microsomes) Synthesized_Analogs->Metabolism_Assay Integrated_Assessment Integrated Drug-Likeness Assessment Solubility_Assay->Integrated_Assessment Permeability_Assay->Integrated_Assessment Metabolism_Assay->Integrated_Assessment Lead_Optimization Guide Lead Optimization Integrated_Assessment->Lead_Optimization

Caption: Workflow for the in vitro validation of drug-likeness.

Part 3: Integrated Assessment and Future Directions

By integrating the computational predictions with the in-vitro experimental data, a holistic view of the drug-likeness of each analog emerges. This integrated assessment allows for a more informed decision-making process for lead optimization.

For the hypothetical analogs:

  • Analog 4 emerges as a strong candidate due to its excellent solubility and metabolic stability. Future efforts could focus on structural modifications to improve its permeability without compromising its other favorable properties.

  • Analog 1 represents a solid backup candidate with a well-balanced profile.

  • Analog 2 , despite its high permeability, would require medicinal chemistry efforts to improve its metabolic stability, for example, by blocking potential sites of metabolism.

  • Analog 3 would be deprioritized based on the initial in silico screen.

This iterative cycle of design, prediction, synthesis, and testing is the cornerstone of modern drug discovery. The insights gained from this comprehensive drug-likeness assessment will guide the next round of analog design, ultimately leading to the identification of a clinical candidate with a high probability of success.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

  • bioaccess. Mastering Lipinski Rules for Effective Drug Development. Available from: [Link]

  • Mapping Ignorance. Putting the "rule of five" of drug research in context. Available from: [Link]

  • Wu, C. Y., & Benet, L. Z. (2005). BDDCS, the Rule of 5 and Drugability. Pharmaceutical research, 22(1), 11–23. Available from: [Link]

  • Sygnature Discovery. The Rule of 5 - Two decades later. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473–1487. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Ackley, D. C., & Rock, D. A. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol. 290: In Vitro Multistep Assays for the Identification of Endocrine Disruptors (pp. 239-249). Humana Press. Available from: [Link]

  • BHSAI. Predictive ADMET Modeling. Available from: [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • ResearchGate. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Gavan, A., et al. (2020). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][10][12][17]triazole and Imidazo[2,1-b][11][12][17]thiadiazole Derivatives. Molecules, 25(23), 5648. Available from: [Link]

  • ResearchGate. Parameters for drug-likeness estimation. Available from: [Link]

  • Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • National Center for Biotechnology Information. Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Riccio, R., & Yan, Z. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 62(18), 8343–8368. Available from: [Link]

  • MDPI. Computational Assessment of Lactobacillus helveticus and Bifidobacterium longum Metabolites for Perinatal Depression Therapy. Available from: [Link]

  • Creative Biolabs. Drug Likeness Assessment. Available from: [Link]

  • Chen, X., et al. (2022). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?. Journal of chemical information and modeling, 62(10), 2379–2391. Available from: [Link]

  • De Clercq, E., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittel-Forschung, 51(4), 304–309. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available from: [Link]

  • YouTube. How Abbvie's preformulation department assesses Drug-Like Properties of their antibody candidates. Available from: [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

  • Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & medicinal chemistry, 25(15), 4064–4078. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic organic compound. Its structure, featuring an imidazo[1,2-a]pyridine core and a carbonitrile group, suggests several potential hazards that must be diligently managed.

  • Irritation: Based on data for the closely related 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, this compound is expected to be an irritant to the eyes, skin, and respiratory system.[1]

  • Toxicity of the Carbonitrile Group: Organic nitriles can be toxic and, in some cases, may metabolize to release cyanide.[2] While not all nitriles are as toxic as inorganic cyanides, it is prudent to handle them with a high degree of caution to prevent skin contact, inhalation, or ingestion.[3][4]

  • Hazards of the Pyridine Moiety: Pyridine and its derivatives are generally considered hazardous materials.[5][6] They can be harmful if inhaled, swallowed, or absorbed through the skin.[6]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

PPE CategoryItemSpecification/StandardRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses for high-risk activities such as transfers of large quantities or when there is a significant splash hazard. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against splashes and airborne particles that could cause severe eye irritation.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine derivatives.[5] Crucially, always consult the glove manufacturer's specific chemical resistance chart for 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile or a suitable analogue. Provides a critical barrier against dermal absorption, which is a potential route of exposure for pyridine compounds and nitriles.[3][6]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger scale operations, chemical-resistant coveralls should be considered.Protects the skin and personal clothing from spills and splashes.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a certified chemical fume hood or if there is a risk of inhaling dust or aerosols.Prevents inhalation of the compound, which is a primary route of exposure and can cause respiratory irritation.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for ensuring a safe laboratory environment and minimizing the risk of exposure.

3.1. Pre-Handling Preparations

  • Consult Safety Resources: Review this guide and any available safety information for structurally similar compounds.

  • Designate a Work Area: All handling of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile should be performed within a certified chemical fume hood.[7]

  • Assemble and Inspect PPE: Before entering the designated work area, ensure all required PPE is available, in good condition, and properly donned.

  • Prepare Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

3.2. Handling Procedures

The following diagram outlines the logical workflow for the safe handling of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don PPE Area 2. Prepare Fume Hood Prep->Area Material 3. Weigh Compound Area->Material Dissolve 4. Dissolve/React Material->Dissolve Transfer 5. Transfer Solution Dissolve->Transfer Clean 6. Decontaminate Workspace Transfer->Clean Doff 7. Doff & Dispose PPE Clean->Doff Wash 8. Wash Hands Doff->Wash

Caption: Workflow for the safe handling of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile.

  • Weighing and Transferring:

    • Perform all weighing and transfers of solid 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile inside a chemical fume hood to contain any dust.

    • Use appropriate tools, such as a spatula and weigh paper, to handle the solid material. Avoid creating dust.

  • In Solution:

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep all containers tightly closed when not in use to minimize the release of vapors.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.

  • PPE Removal: Remove and properly dispose of or decontaminate PPE.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Waste Collection:

    • Collect waste 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, in both solid and solution forms, in a designated, sealed, and properly labeled hazardous waste container.[8]

    • The container should be made of a material compatible with the chemical and any solvents used.

  • Disposal Method:

    • The recommended disposal method for pyridine-containing waste is incineration.[5]

    • Engage a licensed hazardous waste disposal contractor for the final disposal of the material.

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • For small spills, if you are trained and have the appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area, secure it, and contact your institution's emergency response team.

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal safety go hand in hand.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-acetonitrile. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitriles. Retrieved from [Link]

  • Daniels Health. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.